(S)-Licoisoflavone A
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C20H20O6 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(3S)-3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-8,14,21-24H,4,9H2,1-2H3/t14-/m1/s1 |
Clave InChI |
BAEYWOSUJSUYFI-CQSZACIVSA-N |
Origen del producto |
United States |
Foundational & Exploratory
(S)-Licoisoflavone A: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-Licoisoflavone A, a prenylated isoflavone (B191592) with significant therapeutic potential. The document details its primary natural sources, outlines detailed methodologies for its extraction and isolation, and presents key data for its characterization. This guide is intended to be a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in the roots and rhizomes of various species of the genus Glycyrrhiza, commonly known as licorice. It has also been identified in other leguminous plants. The concentration of this compound can vary based on the plant species, geographical origin, and harvesting conditions.
| Plant Species | Family | Plant Part | Geographic Origin (if specified) |
| Glycyrrhiza uralensis Fisch. | Fabaceae | Root | China |
| Glycyrrhiza glabra L. | Fabaceae | Root | Europe, Asia |
| Glycyrrhiza inflata Bat. | Fabaceae | Root | China |
| Sophora moorcroftiana (Benth.) Benth. ex Baker | Fabaceae | Not Specified | Qinghai-Tibet Plateau |
| Lupinus albus L. (White Lupin) | Fabaceae | Not Specified | Not Specified |
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process that involves extraction followed by various chromatographic techniques to achieve a high degree of purity.
Extraction Methodologies
The initial step involves the extraction of this compound from the dried and powdered plant material. The choice of solvent and extraction technique is critical for maximizing the yield and minimizing the co-extraction of undesirable compounds.
2.1.1. Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.
-
Protocol:
-
Weigh 100 g of dried and powdered licorice root and place it in a 2 L flask.
-
Add 1500 mL of 70% aqueous ethanol (B145695) to achieve a solid-to-liquid ratio of 1:15 (g/mL).
-
Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.[1]
-
After sonication, filter the mixture through cheesecloth and then a Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
2.1.2. Maceration
A simpler, conventional method for extraction.
-
Protocol:
-
Soak the powdered plant material in a suitable solvent (e.g., ethanol, methanol (B129727), or ethyl acetate) in a sealed container.
-
Agitate the mixture periodically over a period of 24-72 hours at room temperature.
-
Filter the mixture and concentrate the solvent to yield the crude extract.
-
Chromatographic Purification
The crude extract, a complex mixture of various phytochemicals, requires further purification to isolate this compound. A combination of chromatographic techniques is typically employed.
2.2.1. Macroporous Resin Column Chromatography
This step is effective for the initial fractionation of the crude extract and enrichment of the flavonoid fraction.
-
Protocol:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Pack a glass column with a suitable macroporous resin (e.g., AB-8).
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the relevant fractions and concentrate them.
-
2.2.2. Silica (B1680970) Gel Column Chromatography
This technique separates compounds based on their polarity.
-
Protocol:
-
Apply the enriched flavonoid fraction onto a silica gel column.
-
Elute the column with a gradient of increasing polarity, typically using a solvent system such as hexane-ethyl acetate (B1210297) or chloroform-methanol.
-
Collect and analyze the fractions to isolate the fractions containing this compound.
-
2.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This is the final step to achieve high purity of this compound.
-
Protocol:
-
Dissolve the partially purified fraction in the mobile phase and filter through a 0.45 µm syringe filter.
-
Inject the sample onto a preparative C18 reversed-phase column.
-
Elute with a suitable mobile phase, often a gradient of methanol or acetonitrile (B52724) in water, sometimes with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[1]
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Remove the solvent under vacuum to obtain the pure compound.
-
Characterization Data
The structural elucidation and confirmation of isolated this compound are performed using various spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₂₀H₁₈O₆ |
| Molecular Weight | 354.35 g/mol |
| Appearance | White powder[2] |
| Solubility | Almost insoluble in water; Soluble in ethanol, DMSO[2] |
| UV λmax | Not explicitly found in search results, but typically around 260 nm for isoflavones. |
| ¹H NMR | Data available in specialized databases. |
| ¹³C NMR | Data available in specialized databases. |
| Mass Spectrometry | ESI-MS m/z: 355.1183 [M+H]⁺[3] |
Bioactivity and Signaling Pathways
This compound has been shown to exhibit a range of biological activities, including cardioprotective and anticancer effects. These activities are mediated through its interaction with specific cellular signaling pathways.
Cardioprotective Effects
This compound has been identified as a potential therapeutic agent for cardiac hypertrophy. It exerts its effects by activating Sirtuin 3 (Sirt3), a key mitochondrial deacetylase.[4][5]
Caption: this compound activates Sirt3, leading to the inhibition of cardiac hypertrophy.
Anticancer Activity
This compound has demonstrated potential in suppressing gastric cancer growth and metastasis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[6] This involves the inhibition of downstream pathways such as PI3K/AKT and MEK/ERK.
Caption: this compound inhibits the VEGFR-2 signaling pathway in cancer cells.
Experimental Workflow
The overall process for the isolation and purification of this compound can be summarized in the following workflow.
Caption: General workflow for the isolation and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Licoisoflavone A | C20H18O6 | CID 5281789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High content screening identifies licoisoflavone A as a bioactive compound of Tongmaiyangxin Pills to restrain cardiomyocyte hypertrophy via activating Sirt3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Licoisoflavone A (HMDB0034125) [hmdb.ca]
- 6. Licoflavone A Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of (S)-Licoisoflavone A: A Technical Overview for Drug Discovery and Development
(S)-Licoisoflavone A , a prenylated isoflavone (B191592) primarily isolated from the roots of licorice plants (Glycyrrhiza species), has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth analysis of its pharmacological effects, mechanisms of action, and relevant experimental data, tailored for researchers, scientists, and professionals in the field of drug development.
Core Biological Activities and Mechanisms of Action
This compound exhibits a spectrum of pharmacological properties, including anti-inflammatory, anticancer, antioxidant, antimicrobial, and cardioprotective effects. These activities are underpinned by its ability to modulate key cellular signaling pathways and enzymatic activities.
Anti-inflammatory Activity
This compound demonstrates notable anti-inflammatory effects, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways . These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory mediators. By inhibiting these cascades, this compound can suppress the production of inflammatory cytokines and other molecules involved in inflammation.[1][2]
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to inhibit cell proliferation and induce cell cycle arrest. A key mechanism is the inhibition of the Cyclin-Dependent Kinase 2 (CDK2)-Cyclin E1 axis . This complex is crucial for the G1/S phase transition in the cell cycle. By targeting this axis, this compound can halt the proliferation of cancer cells, as demonstrated in colorectal cancer cell lines.[3][4]
Cardioprotective Effects
This compound has shown promise in protecting cardiac cells from hypertrophy. This is achieved through the activation of Sirtuin 3 (Sirt3) , a mitochondrial deacetylase.[5] Sirt3 plays a critical role in mitochondrial function and cellular stress responses. Activation of Sirt3 by this compound helps to mitigate the pathological changes associated with cardiac hypertrophy.[5][6]
Antioxidant and Antimicrobial Properties
As a flavonoid, this compound possesses intrinsic antioxidant properties, enabling it to scavenge free radicals and inhibit lipid peroxidation.[7][8] This activity contributes to its protective effects in various pathological conditions driven by oxidative stress. Additionally, it has demonstrated antimicrobial activity against certain bacterial strains.[8]
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activities of this compound.
| Activity | Target/Assay | Cell Line/System | IC50 Value (µM) | Reference(s) |
| Antioxidant | Lipid Peroxidation | In vitro | 7.2 | [7] |
| Anticancer | Cell Proliferation | HCT116, SW480 (CRC) | Not specified | [3][4] |
| Enzyme Inhibition | CDK2-Cyclin E1 | In vitro | Not specified | [3] |
| Enzyme Activation | Sirt3 | Cardiomyocytes | Not specified | [5][6] |
| Anti-inflammatory | NF-κB, MAPK inhibition | Macrophages | Not specified | [1][2] |
CRC: Colorectal Cancer
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways modulated by this compound and common experimental workflows are provided below using Graphviz (DOT language).
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods for assessing antimicrobial activity.[9][10]
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains of interest
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
-
Procedure:
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilutions are made in CAMHB to achieve the desired concentrations.
-
Inoculum Preparation: From a fresh bacterial culture (18-24 hours), suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add 100 µL of the this compound working stock solution to the first column and perform serial two-fold dilutions across the plate.
-
Inoculation: Add the diluted bacterial suspension to each well. Include a growth control (broth and inoculum), sterility control (broth only), and a solvent control (broth, inoculum, and the highest concentration of DMSO).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating in vitro antioxidant activity.[11][12][13][14]
-
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
96-well microtiter plates
-
Microplate reader
-
Ascorbic acid or Trolox (positive control)
-
-
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol and store in the dark. Prepare a stock solution of this compound and the positive control in methanol. Create a series of dilutions for the test compound and control.
-
Assay Procedure: In a 96-well plate, add the test sample or standard to the wells. Add the DPPH working solution to each well and mix.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined from a plot of inhibition percentage against the concentration of the sample.
-
CDK2/Cyclin E1 Kinase Assay
This protocol is a general guideline for an in vitro kinase inhibition assay.[15][16][17]
-
Materials:
-
This compound
-
Recombinant CDK2/Cyclin E1 enzyme
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Substrate (e.g., Histone H1)
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
-
Procedure:
-
Reaction Setup: In a 384-well plate, add the inhibitor (this compound) or DMSO (vehicle control). Add the CDK2/Cyclin E1 enzyme. Add the substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature (e.g., 40 minutes).
-
Luminescence Measurement: Add the Kinase Detection Reagent and incubate (e.g., 30 minutes). Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Determine the inhibitory effect of this compound on CDK2/Cyclin E1 activity.
-
Sirt3 Deacetylase Activity Assay
This protocol is a general method for assessing Sirt3 activation.[18][19][20]
-
Materials:
-
This compound
-
Recombinant Sirt3 enzyme
-
Sirt3 assay buffer
-
Fluorogenic acetylated peptide substrate (e.g., based on p53)
-
NAD⁺
-
Developer solution
-
96-well plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Reaction Mixture: In a 96-well plate, combine the Sirt3 assay buffer, the fluoro-acetylated peptide substrate, and NAD⁺.
-
Compound Addition: Add this compound or a vehicle control to the wells.
-
Enzyme Addition: Add the recombinant Sirt3 enzyme to initiate the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Development: Add the developer solution to stop the reaction and generate a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: An increase in fluorescence indicates higher Sirt3 deacetylase activity.
-
Conclusion
This compound is a natural product with significant therapeutic potential across multiple disease areas. Its well-defined mechanisms of action, particularly its ability to modulate key signaling pathways involved in inflammation, cancer, and cardiac health, make it an attractive candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the full pharmacological landscape of this promising isoflavone.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Licoisoflavone A inhibits colorectal cancer cell proliferation through targeting CDK2-Cyclin E1 axis-mediated cell cycle transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. High content screening identifies licoisoflavone A as a bioactive compound of Tongmaiyangxin Pills to restrain cardiomyocyte hypertrophy via activating Sirt3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Licoisoflavone A | MRP | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. imrpress.com [imrpress.com]
- 18. Unraveling Small Molecule-Mediated Sirtuin 3 Activation at a Distinct Binding Site for Cardioprotective Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
(S)-Licoisoflavone A: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Licoisoflavone A, a prenylated isoflavone (B191592) primarily isolated from the roots of Glycyrrhiza species (licorice), has emerged as a promising bioactive compound with a diverse pharmacological profile.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the therapeutic potential of this compound. It consolidates current research findings on its anti-cancer, anti-hypertrophic, anti-inflammatory, and antioxidant activities. This document details the key signaling pathways modulated by this compound, presents quantitative data from various in vitro and in vivo studies, outlines experimental methodologies, and provides visual representations of its molecular interactions to support further research and drug development endeavors.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-targeted approach, influencing several key cellular processes. The primary mechanisms of action identified to date include the induction of apoptosis and cell cycle arrest in cancer cells, activation of protective enzymes in cardiac cells, and modulation of inflammatory and oxidative stress pathways.
Anti-Cancer Activity
In the context of oncology, this compound has demonstrated significant efficacy, particularly in colorectal cancer models.[2] Its primary anti-neoplastic actions are centered on the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and halting the cell cycle.[2]
A key molecular target is the CDK2-Cyclin E1 axis , a critical regulator of the G1/S phase transition in the cell cycle. This compound has been shown to downregulate the expression of Cyclin-Dependent Kinase 2 (CDK2), Cyclin E1, and phosphorylated retinoblastoma protein (p-Rb), while upregulating the cell cycle inhibitor p27.[2] This concerted action leads to cell cycle arrest at the G1/S checkpoint, thereby preventing cancer cell replication.[2]
Cardioprotective Effects
This compound has been identified as a potent activator of Sirtuin 3 (Sirt3) , a mitochondrial deacetylase that plays a crucial role in cardiac health.[3] In models of cardiac hypertrophy, this compound mitigates the hypertrophic response by upregulating Sirt3 expression.[3] This activation of Sirt3 is associated with a decrease in the levels of hypertrophic markers such as atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP).[2][3] The anti-hypertrophic effects of this compound are abolished by the inhibition of Sirt3, confirming its central role in this protective mechanism.[3]
Anti-Inflammatory and Antioxidant Activities
While direct evidence for the anti-inflammatory activity of this compound as a single agent is still emerging, its role in modulating inflammatory pathways is suggested by studies on related compounds and its antioxidant properties.[1] Isoflavones, as a class, are known to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α and enzymes such as COX-2.[4][5] this compound is a known inhibitor of lipid peroxidation, a key process in oxidative stress-induced inflammation.[1][6] It has been shown to inhibit lipid peroxidation with an IC50 of 7.2 μM.[6] The antioxidant mechanism may also involve the modulation of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[1]
Quantitative Data
The following tables summarize the quantitative data available on the biological activities of this compound.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Parameter | Concentration | Effect | Reference |
| HCT116 | Colorectal Cancer | Proliferation | 6.25-25 μM | Significant inhibition | [2] |
| SW480 | Colorectal Cancer | Proliferation | 6.25-25 μM | Significant inhibition | [2] |
| HCT116 | Colorectal Cancer | Apoptosis | 6.25-25 μM | Induction of apoptosis | [2] |
| SW480 | Colorectal Cancer | Apoptosis | 6.25-25 μM | Induction of apoptosis | [2] |
| HCT116 | Colorectal Cancer | Cell Cycle | 6.25-25 μM | G1/S phase arrest | [2] |
| SW480 | Colorectal Cancer | Cell Cycle | 6.25-25 μM | G1/S phase arrest | [2] |
Table 2: In Vivo Anti-Cancer Activity of this compound
| Animal Model | Cancer Model | Dosage | Administration Route | Duration | Effect | Reference |
| BALB/c mice | CT26 subcutaneous xenografts | 25-50 mg/kg | Oral (p.o.), daily | 2 weeks | Significant anti-tumor efficacy | [2] |
Table 3: Cardioprotective and Antioxidant Activity of this compound
| System | Parameter | IC50 / Concentration | Effect | Reference |
| In vitro | Lipid peroxidation | 7.2 μM | Inhibition | [2][6] |
| PE-induced hypertrophic cardiac cells | ANF and BNP levels | 15 μM | Decreased levels | [2] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High content screening identifies licoisoflavone A as a bioactive compound of Tongmaiyangxin Pills to restrain cardiomyocyte hypertrophy via activating Sirt3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory mode of isoflavone glycoside sophoricoside by inhibition of interleukin-6 and cyclooxygenase-2 in inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Licoisoflavone A | MRP | TargetMol [targetmol.com]
(S)-Licoisoflavone A: A Technical Guide to Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Licoisoflavone A, a prenylated isoflavonoid (B1168493) primarily isolated from the roots of Glycyrrhiza species (licorice), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the identified molecular targets of this compound, detailing the experimental methodologies used for their identification and characterizing the associated signaling pathways. Quantitative data on the interactions of this compound with its targets are presented, and detailed experimental protocols are provided to facilitate further research and drug development efforts. The primary identified targets include the mitochondrial deacetylase Sirtuin 3 (Sirt3), the G-protein coupled bombesin (B8815690) receptor 3 (BRS-3), and the ATP-binding cassette (ABC) transporter, Multidrug Resistance-associated Protein 1 (MRP1).
Identified Molecular Targets of this compound
This compound has been demonstrated to interact with multiple protein targets, leading to a range of cellular effects. The primary targets identified in the literature are Sirtuin 3 (Sirt3), Bombesin receptor 3 (BRS-3), and Multidrug Resistance-associated Protein 1 (MRP1).
Quantitative Interaction Data
The following table summarizes the available quantitative data for the interaction of this compound with its identified molecular targets.
| Target | Interaction Type | Quantitative Metric | Value | Reference |
| Sirtuin 3 (Sirt3) | Activator | EC50 | Not explicitly reported | [1] |
| Bombesin receptor 3 (BRS-3) | Antagonist | Ki / IC50 | Not explicitly reported | - |
| Multidrug Resistance-associated Protein (MRP) | Inhibitor | IC50 | 7.2 µM | - |
Sirtuin 3 (Sirt3) Activation
This compound has been identified as a potential activator of Sirtuin 3 (Sirt3), a NAD+-dependent deacetylase located in the mitochondria.[1] Sirt3 plays a crucial role in mitochondrial homeostasis and has been implicated in cellular responses to oxidative stress and in the regulation of cardiac hypertrophy.[1]
Sirt3 Signaling Pathway
Activation of Sirt3 by this compound is proposed to protect against cardiac hypertrophy by reducing cellular reactive oxygen species (ROS).[1] This is achieved through the deacetylation and subsequent activation of downstream antioxidant enzymes. The signaling cascade is depicted below.
Experimental Protocols for Sirt3 Activation
This protocol is designed to assess the activation of Sirt3 by measuring the deacetylation of its downstream targets, such as MnSOD.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).
-
Primary antibodies: anti-acetylated-lysine, anti-Sirt3, anti-MnSOD, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
-
Protein electrophoresis and transfer apparatus.
Procedure:
-
Cell Culture and Treatment: Culture relevant cells (e.g., cardiomyocytes) and treat with this compound at various concentrations for a specified time. Include a vehicle control.
-
Protein Extraction: Lyse the cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-lysine overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against Sirt3, MnSOD, and the loading control to normalize the results.
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the acetylated-lysine signal for a specific protein, normalized to the total protein and loading control, indicates Sirt3 activation.
Bombesin Receptor 3 (BRS-3) Antagonism
This compound has been suggested to act as an antagonist of the Bombesin receptor 3 (BRS-3), an orphan G-protein coupled receptor implicated in metabolism and energy homeostasis.
BRS-3 Signaling Pathway
BRS-3 is a Gq-coupled receptor. Its activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as an antagonist, would block this cascade.
Experimental Protocols for BRS-3 Antagonism
This assay determines the ability of this compound to compete with a known radiolabeled ligand for binding to the BRS-3 receptor.
Materials:
-
Cell membranes expressing BRS-3.
-
Radiolabeled BRS-3 ligand (e.g., [125I]-labeled BRS-3 agonist or antagonist).
-
This compound.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a multi-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound or a known unlabeled BRS-3 ligand (for positive control).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Multidrug Resistance-associated Protein 1 (MRP1) Inhibition
This compound has been reported to be an inhibitor of Multidrug Resistance-associated Proteins (MRPs), with a reported IC50 of 7.2 µM. While the specific isoform is not always stated, MRP1 is a likely target given its broad substrate specificity. MRP1 is an ATP-binding cassette (ABC) transporter that effluxes a wide range of substrates, including chemotherapeutic drugs, from cells, thereby contributing to multidrug resistance in cancer.
MRP1 Efflux Mechanism
MRP1 utilizes the energy from ATP hydrolysis to transport its substrates across the cell membrane against a concentration gradient. Inhibition of MRP1 by this compound would lead to the intracellular accumulation of MRP1 substrates.
Experimental Protocols for MRP1 Inhibition
This assay measures the ATP-dependent transport of a radiolabeled or fluorescent substrate into inside-out membrane vesicles enriched with MRP1.
Materials:
-
Inside-out membrane vesicles from cells overexpressing MRP1.
-
Radiolabeled or fluorescent MRP1 substrate (e.g., [3H]-estradiol-17-β-glucuronide).
-
This compound.
-
Transport buffer.
-
ATP and AMP (as a negative control for ATP-dependent transport).
-
Rapid filtration apparatus.
Procedure:
-
Vesicle Preparation: Prepare inside-out membrane vesicles from MRP1-overexpressing cells.
-
Assay Setup: Pre-incubate the vesicles with varying concentrations of this compound.
-
Transport Initiation: Initiate the transport by adding the radiolabeled substrate and either ATP or AMP.
-
Incubation: Incubate for a short period at a controlled temperature.
-
Transport Termination: Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter membrane to trap the vesicles.
-
Washing: Wash the filters to remove extra-vesicular substrate.
-
Quantification: Measure the amount of substrate transported into the vesicles by scintillation counting or fluorescence measurement.
-
Data Analysis: Calculate the ATP-dependent transport (transport in the presence of ATP minus transport in the presence of AMP). Determine the IC50 value for the inhibition of transport by this compound.
This assay measures the effect of this compound on the ATP hydrolysis activity of MRP1, which is often stimulated in the presence of its substrates.
Materials:
-
Membranes containing MRP1.
-
MRP1 substrate.
-
This compound.
-
Assay buffer containing ATP.
-
Reagent for detecting inorganic phosphate (B84403) (Pi).
Procedure:
-
Assay Setup: Incubate the MRP1-containing membranes with a known MRP1 substrate (to stimulate ATPase activity) and varying concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at a controlled temperature for a specific time.
-
Reaction Termination: Stop the reaction.
-
Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.
-
Data Analysis: Determine the effect of this compound on the substrate-stimulated ATPase activity of MRP1 and calculate the IC50 value.
Conclusion
This compound is a promising natural product with a multi-target profile. Its ability to activate Sirt3, antagonize BRS-3, and inhibit MRP1 suggests its potential therapeutic application in a range of diseases, including cardiovascular disorders and cancer. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the molecular mechanisms of this compound and to explore its full therapeutic potential. Further studies are warranted to determine the precise quantitative parameters of its interactions with Sirt3 and BRS-3 and to elucidate the in vivo relevance of these interactions.
References
(S)-Licoisoflavone A: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Licoisoflavone A, a prenylated isoflavone (B191592) primarily isolated from the roots of Glycyrrhiza species (licorice), has emerged as a promising natural compound with a diverse pharmacological profile. This technical guide provides an in-depth overview of the known biological activities, mechanisms of action, and available pharmacokinetic data for this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, facilitating further investigation into the therapeutic potential of this multifaceted molecule.
Introduction
This compound belongs to the isoflavonoid (B1168493) class of polyphenols, characterized by a 3-phenylchromen-4-one backbone. Its chemical structure features a prenyl group, which often enhances the biological activity of flavonoids. Found in various species of licorice, this compound has been investigated for a range of pharmacological effects, including anti-hypertrophic, antioxidant, and potential anti-cancer activities. This document synthesizes the current understanding of its pharmacological profile, presenting quantitative data, outlining experimental methodologies, and visualizing key signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | PubChem |
| Molecular Weight | 354.35 g/mol | PubChem |
| Appearance | Yellow Powder | N/A |
| Solubility | Soluble in DMSO and ethanol | N/A |
Pharmacological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, targeting several key proteins and signaling pathways implicated in various disease processes. The following sections detail its known pharmacological effects and underlying mechanisms.
Cardiovascular Effects: Anti-hypertrophic Activity
This compound has been identified as a potential therapeutic agent for cardiac hypertrophy, a condition characterized by the thickening of the heart muscle.
Mechanism of Action: The anti-hypertrophic effects of this compound are attributed to its ability to activate Sirtuin 3 (Sirt3), a mitochondrial NAD⁺-dependent deacetylase.[1] Sirt3 plays a crucial role in mitochondrial function and cellular stress responses. Activation of Sirt3 by this compound leads to the deacetylation of mitochondrial proteins, which in turn mitigates the hypertrophic response in cardiomyocytes.[1] Specifically, treatment with this compound has been shown to decrease the levels of hypertrophic markers such as atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP) in a Sirt3-dependent manner.[1]
Signaling Pathway:
Caption: Sirt3 Activation Pathway by this compound.
Antioxidant Activity
This compound demonstrates notable antioxidant properties by inhibiting lipid peroxidation.
Mechanism of Action: Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cellular damage. This compound acts as an inhibitor of this process, likely by scavenging free radicals and breaking the peroxidation chain reaction. It has been shown to inhibit lipid peroxidation with an IC₅₀ of 7.2 μM.[2]
Transporter Modulation: MRP Inhibition
This compound has been identified as an inhibitor of the Multidrug Resistance-Associated Protein (MRP).[2]
Mechanism of Action: MRP is a member of the ATP-binding cassette (ABC) transporter superfamily, which is involved in the efflux of various molecules, including some drugs, from cells. Inhibition of MRP by this compound could potentially reverse multidrug resistance in cancer cells or enhance the efficacy of other therapeutic agents that are substrates of this transporter. The specific IC₅₀ value for MRP inhibition has not been reported.
Neuromodulatory Activity: BRS-3 Antagonism
This compound acts as an antagonist of the Bombesin Receptor Subtype 3 (BRS-3), an orphan G-protein coupled receptor.
Mechanism of Action: BRS-3 is implicated in various physiological processes, including energy homeostasis and cardiovascular function. As an antagonist, this compound blocks the binding of the endogenous ligand (which is currently unknown) to BRS-3, thereby inhibiting its downstream signaling. It has been shown to antagonize BRS-3 with an IC₅₀ of 0.7063 μM (7.063 x 10⁻⁷ M).[3]
Potential Anti-Angiogenic Activity: VEGFR-2 Inhibition
While direct quantitative data for this compound is not available, related compounds and in silico studies suggest a potential inhibitory effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Mechanism of Action: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 kinase activity can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival. Further experimental validation is required to confirm and quantify the VEGFR-2 inhibitory activity of this compound.
Signaling Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Licoisoflavone A: A Technical Guide to its Discovery, History, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licoisoflavone A, a prenylated isoflavone (B191592) primarily sourced from the roots of licorice plants (Glycyrrhiza species), has emerged as a molecule of significant interest in pharmacognosy and drug discovery. First identified in 1978, this compound has demonstrated a compelling array of biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. This technical guide provides a comprehensive overview of the discovery and history of Licoisoflavone A, detailing its isolation, and summarizing its known biological functions with a focus on the underlying molecular mechanisms. This document consolidates available quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological pathways and experimental workflows, serving as a foundational resource for researchers in the field.
Discovery and History
Licoisoflavone A was first reported as a new isoflavone isolated from licorice root (Glycyrrhiza sp.) in a 1978 publication in the Chemical and Pharmaceutical Bulletin by Saitoh, Noguchi, and Shibata.[1][2][3][4] This seminal work laid the foundation for future investigations into its chemical properties and biological activities. Licoisoflavone A is a member of the 7-hydroxyisoflavone (B191432) class, chemically identified as 3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one. It is also known by the synonym Phaseoluteone.
Physicochemical Properties
A summary of the key physicochemical properties of Licoisoflavone A is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₆ |
| Molecular Weight | 354.35 g/mol |
| Appearance | Yellow Powder |
| Solubility | Soluble in ethanol (B145695) and DMSO |
| CAS Number | 66056-19-7 |
Isolation from Natural Sources
Licoisoflavone A is primarily isolated from the roots and rhizomes of plants belonging to the Glycyrrhiza genus, most notably Glycyrrhiza uralensis and Glycyrrhiza glabra. The isolation process typically involves solvent extraction followed by chromatographic purification.
General Experimental Protocol for Isolation
The following protocol describes a representative method for the isolation of Licoisoflavone A from Glycyrrhiza uralensis roots.
1. Extraction:
-
Dried and powdered roots of Glycyrrhiza uralensis (1 kg) are extracted with 95% ethanol (3 x 5 L) at room temperature for 24 hours for each extraction.
-
The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction, which is typically enriched with isoflavonoids, is collected and concentrated.
3. Chromatographic Purification:
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform (B151607) and methanol (B129727) (e.g., starting from 100:0 to 80:20). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing Licoisoflavone A are pooled.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water. The peak corresponding to Licoisoflavone A is collected and the solvent is evaporated to yield the pure compound.
References
- 1. A new isoflavone and the corresponding isoflavanone of licorice root - Lookchem [lookchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A New Isoflavone and the Corresponding Isoflavanone of Licorice Root [jstage.jst.go.jp]
- 4. Two New Flavonoids and Other Constituents in Licorice Root : Their Relative Astringency and Radical Scavenging Effects [jstage.jst.go.jp]
(S)-Licoisoflavone A in Traditional Medicine: A Technical Guide for Researchers
(S)-Licoisoflavone A, a prenylated isoflavone (B191592) primarily isolated from the roots of licorice species such as Glycyrrhiza uralensis, holds a significant place in traditional medicine, particularly in Traditional Chinese Medicine (TCM).[1] For centuries, licorice root has been a cornerstone of herbal formulations, valued for its broad therapeutic effects. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these traditional uses, with this compound emerging as a key bioactive constituent with multifaceted pharmacological activities. This technical guide provides an in-depth overview of the scientific evidence supporting the traditional applications of this compound, focusing on its core pharmacological properties, relevant experimental protocols, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Pharmacological Activities and Quantitative Data
This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. The following tables summarize the available quantitative data for these activities.
| Table 1: Antioxidant Activity of this compound | |
| Assay | IC50 Value (µM) |
| Lipid Peroxidation Inhibition | 7.2 |
Note: Further quantitative data from diverse antioxidant assays are needed for a more comprehensive profile.
| Table 2: Anti-inflammatory Activity of this compound | |
| Assay | Quantitative Data |
| Inhibition of Pro-inflammatory Mediators | Data for specific IC50 values on the inhibition of pro-inflammatory mediators by this compound are not readily available in the reviewed literature. However, related flavanones from licorice have been shown to significantly decrease nitrite (B80452) levels. |
| Table 3: Cardioprotective Effects of this compound | |
| Activity | Key Findings |
| Inhibition of Cardiomyocyte Hypertrophy | Demonstrates a significant protective effect against phenylephrine (B352888) (PE)-induced cardiomyocyte hypertrophy. Specific dose-response data and IC50 values are not detailed in the primary literature reviewed.[2][3] |
| Activation of Sirtuin 3 (Sirt3) | The anti-hypertrophic effects of this compound are dependent on the activation of the deacetylase Sirt3.[2][3] |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating key cellular signaling pathways. The primary identified pathway involves the activation of Sirtuin 3 (Sirt3), leading to cardioprotective effects. Additionally, based on the known activities of isoflavones, it is proposed to modulate inflammatory responses through the NF-κB and MAPK signaling pathways.
Cardioprotection via Sirt3 Activation
This compound has been identified as a potent activator of Sirtuin 3 (Sirt3), a mitochondrial NAD+-dependent deacetylase.[2][3] This activation is central to its ability to protect against cardiomyocyte hypertrophy, a key pathological feature of many cardiovascular diseases. The proposed mechanism involves the deacetylation of mitochondrial proteins, leading to reduced oxidative stress and improved mitochondrial function.
This compound activates Sirt3, leading to cardioprotection.
Proposed Anti-inflammatory Signaling Pathways
While direct studies on this compound are limited, isoflavones as a class are known to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5][6][7] These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Proposed anti-inflammatory mechanism of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological activities.
Inhibition of Lipid Peroxidation Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on lipid peroxidation.
Methodology:
-
Preparation of Reagents:
-
This compound stock solution (in DMSO).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Ferrous sulfate (B86663) (FeSO4) solution.
-
Ascorbic acid solution.
-
Egg yolk homogenate (as a source of lipids).
-
Trichloroacetic acid (TCA) solution (20% w/v).
-
Thiobarbituric acid (TBA) solution (0.8% w/v).
-
-
Assay Procedure:
-
A reaction mixture is prepared containing egg yolk homogenate and various concentrations of this compound or a standard antioxidant.
-
Lipid peroxidation is initiated by adding FeSO4 and ascorbic acid to the mixture.
-
The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of TCA.
-
TBA solution is added, and the mixture is heated in a boiling water bath for a specified time (e.g., 20 minutes) to develop a colored product (thiobarbituric acid reactive substances - TBARS).
-
After cooling, the mixture is centrifuged to pellet any precipitate.
-
The absorbance of the supernatant is measured at 532 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage inhibition of lipid peroxidation is calculated for each concentration of this compound.
-
The IC50 value is determined by plotting the percentage inhibition against the logarithm of the concentration and performing a regression analysis.
-
Cardiomyocyte Hypertrophy Inhibition Assay
Objective: To evaluate the dose-dependent effect of this compound on cardiomyocyte hypertrophy induced by a pro-hypertrophic agonist.
Methodology:
-
Cell Culture and Treatment:
-
Primary neonatal rat ventricular cardiomyocytes (NRVCs) or a suitable cardiomyocyte cell line (e.g., H9c2) are cultured under standard conditions.
-
Cells are treated with a pro-hypertrophic agonist, such as phenylephrine (PE) or angiotensin II, in the presence or absence of varying concentrations of this compound for a specified duration (e.g., 48 hours).[2]
-
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Cells are fixed and stained with a fluorescent dye that labels the cytoplasm or cytoskeleton (e.g., phalloidin (B8060827) for F-actin). The cell surface area is quantified using high-content imaging and analysis software.[3]
-
Gene Expression Analysis: Total RNA is extracted from the cells, and the expression levels of hypertrophic marker genes, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), are measured by quantitative real-time PCR (qRT-PCR).[2]
-
Protein Expression Analysis: Protein lysates are prepared, and the expression levels of hypertrophic marker proteins are analyzed by Western blotting.
-
-
Data Analysis:
-
The cell surface area and the expression of hypertrophic markers in treated cells are compared to the agonist-treated control group.
-
Dose-response curves are generated to determine the inhibitory effect of this compound on cardiomyocyte hypertrophy.
-
Sirt3 Activation Assay
Objective: To determine if the anti-hypertrophic effect of this compound is mediated through the activation of Sirt3.
Methodology:
-
Cell Culture and Treatment:
-
Cardiomyocytes are treated with the pro-hypertrophic agonist and this compound as described in the hypertrophy inhibition assay.
-
In parallel experiments, cells are co-treated with a specific Sirt3 inhibitor to confirm the dependency of the observed effects on Sirt3 activity.[2]
-
-
Western Blot Analysis:
-
Cell lysates are prepared, and the acetylation status of known mitochondrial Sirt3 substrates (e.g., components of the mitochondrial respiratory chain) is assessed by Western blotting using antibodies specific to acetylated lysine (B10760008) residues.
-
The total protein levels of these substrates and Sirt3 are also measured to ensure equal loading.
-
-
Data Analysis:
-
A decrease in the acetylation of mitochondrial proteins in the presence of this compound indicates Sirt3 activation.
-
The reversal of the anti-hypertrophic effects of this compound by a Sirt3 inhibitor confirms the Sirt3-dependent mechanism.[2]
-
Experimental Workflow Diagram
Workflow for investigating the cardioprotective effects of this compound.
Conclusion and Future Directions
This compound, a key bioactive compound from licorice root, demonstrates significant potential for therapeutic applications, particularly in the realm of cardiovascular protection. Its ability to activate Sirt3 and mitigate cardiomyocyte hypertrophy provides a strong scientific basis for its traditional use in promoting heart health. While the anti-inflammatory and antioxidant properties are evident, further research is required to establish robust quantitative data, such as IC50 values, across a wider range of assays. Elucidating the precise molecular interactions of this compound with the NF-κB and MAPK signaling pathways will further enhance our understanding of its anti-inflammatory mechanisms. Future studies should focus on comprehensive dose-response characterizations and in vivo validation of its therapeutic efficacy, paving the way for its potential development as a novel cardioprotective and anti-inflammatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. High content screening identifies licoisoflavone A as a bioactive compound of Tongmaiyangxin Pills to restrain cardiomyocyte hypertrophy via activating Sirt3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicological Profile of (S)-Licoisoflavone A
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes the currently available scientific information on the toxicological profile of Licoisoflavone A. It is important to note that specific toxicological data for the (S)-enantiomer of Licoisoflavone A is limited in the public domain. Much of the data presented herein is based on studies of Licoisoflavone A (racemic or unspecified stereochemistry) or extrapolated from research on structurally related isoflavones. This guide is intended for research and informational purposes only and should not be used for clinical decision-making.
Introduction
(S)-Licoisoflavone A is a prenylated isoflavone (B191592) found in the roots of Glycyrrhiza species (licorice).[1] Isoflavones, as a class, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. However, a thorough understanding of their toxicological profile is crucial for any therapeutic development. This technical guide provides a comprehensive overview of the known toxicological data for Licoisoflavone A and related compounds, detailed experimental protocols for key toxicological assays, and a visualization of the potential signaling pathways involved in its mechanism of action.
Toxicological Data
The quantitative toxicological data for this compound is not extensively available. The following tables summarize the available data for Licoisoflavone A (unspecified isomer) and other relevant flavonoids to provide a comparative perspective.
Table 1: Acute Toxicity Data for Isoflavones and Related Compounds
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Licoisoflavone A | Data Not Available | - | - | - |
| Flavonoid-rich extract of Glycyrrhiza glabra | Sprague Dawley Rats | Oral | > 5000 mg/kg | [2] |
| Citroflavonoids | Rats | Oral | > 2000 mg/kg | [3] |
| Vetiveria zizanioides extract | - | Oral | > 5000 mg/kg | [4] |
| Naringenin | Murine models | Oral | > 2000 mg/kg | [5] |
Table 2: In Vitro Cytotoxicity Data for Licoisoflavone A and Other Flavonoids
| Compound | Cell Line | Assay | IC50 | Reference |
| Licoisoflavone A | Data Not Available | - | - | - |
| Licoisoflavanone | A375P, A549, MCF-7 | - | Exhibited considerable cytotoxic activities | [6] |
| Glycyrrhisoflavone | A375P, A549, MCF-7 | - | Moderately cytotoxic | [6] |
| Isobavachalcone | A375P, A549, MCF-7 | - | Moderately cytotoxic | [6] |
| Xanthohumol | MV-4-11 (leukemia) | - | 8.07 ± 0.52 µM | [7] |
| Aurone derivative of Xanthohumol | MV-4-11 (leukemia) | - | 7.45 ± 0.87 µM | [7] |
| Monodesmosidic saponin (B1150181) 4 | A549, HeLa, HepG2, HL-60, U87MG | 6.42 to 18.16 μM | [8] |
Table 3: Genotoxicity Data for Flavonoids
| Compound | Test System | Result | Remarks | Reference |
| Licoisoflavone A | Data Not Available | - | - | - |
| Flavone | in vivo micronucleus test | Negative | Did not show genotoxicity compared to cyclophosphamide. | [9] |
| Quercetin, Kaempferol, Galangin (B1674397) | Ames test (S. typhimurium) | Positive | Mutagenicity increased with metabolic activation for quercetin. Kaempferol and galangin were mutagenic in the TA98 strain with metabolic activation. | [10] |
| 3-aminoflavones | Ames test (S. typhimurium) | Positive | Mutagenicity required metabolic activation and was generally higher than their 3-nitro counterparts. | [11] |
| Mintlactone | Bacterial mutagenicity tests, in vivo comet assay | Varied/Positive | Positive results in TA98. Positive in vivo comet assay in female mouse liver. | [12] |
| Mintlactone | in vitro and in vivo micronucleus tests | Negative | Indicated no chromosomal or DNA damage. | [12] |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10³ cells per well and incubate for 24 hours in a humidified atmosphere.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test flavonoid (e.g., 25 to 200 µM) for a specified period (e.g., 24 hours).[13] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, discard the media and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plate for a further 1-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 590 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.
Note: Some flavonoids can directly reduce MTT, leading to false-positive results. It is advisable to run parallel experiments with a cell-free system to assess for any direct reduction of MTT by the test compound.[15][16] The Sulforhodamine B (SRB) assay is a suitable alternative for determining the cytotoxicity of flavonoids.[15]
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular production of reactive oxygen species using a cell-permeable fluorogenic probe like H2DCFDA.
Protocol:
-
Cell Seeding: Seed adherent cells (e.g., 2.5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight. For suspension cells, prepare a concentration of approximately 1.5 x 10⁵ cells per well.[17]
-
Cell Washing: Wash adherent cells with 100 µL of ROS Assay Buffer. Collect and wash suspension cells by centrifugation.[17]
-
Probe Loading: Add 100 µL of 1X ROS Label (e.g., H2DCFDA) diluted in ROS Assay Buffer to each well and incubate for 45 minutes at 37°C in the dark.[17]
-
Compound Treatment: Remove the ROS Label solution and treat the cells with the test compound at various concentrations. Include a positive control (e.g., ROS inducer) and a vehicle control.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission wavelength of 495/529 nm using a fluorescence microplate reader.[17] The fluorescence intensity is proportional to the level of intracellular ROS.
In Vivo Sub-chronic Oral Toxicity Study in Rodents
This protocol is based on OECD Guideline 407 and is designed to assess the toxicity of a substance administered orally for a period of 28 or 90 days.
Protocol:
-
Animal Selection and Acclimatization: Use a standard rodent species (e.g., Sprague Dawley rats), with equal numbers of males and females per group (at least 5 per sex per group for a 28-day study).[2][18] Acclimatize the animals for at least one week before the study.
-
Dose Groups: Divide the animals into at least three dose groups (low, mid, and high) and a control group. The doses should be selected based on acute toxicity data.[18][19]
-
Administration: Administer the test substance (dissolved or suspended in a suitable vehicle) daily by oral gavage for 28 or 90 consecutive days. The control group receives the vehicle alone.[19]
-
Observations:
-
Clinical Pathology: At the end of the study, collect blood samples for hematological and clinical biochemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs and preserve them, along with any tissues with gross lesions, for histopathological examination.[2][18]
-
Data Analysis: Analyze the data for statistically significant differences between the treated and control groups. Determine the No-Observed-Adverse-Effect Level (NOAEL).
Signaling Pathways and Mechanisms of Toxicity
The potential toxicological effects of this compound may be mediated through its interaction with various cellular signaling pathways. Based on studies of Licoisoflavone A and other flavonoids, the following pathways are of particular interest.
Antioxidant Response and Nrf2 Pathway
Licoisoflavone A has been reported to possess antioxidant properties. One of the key mechanisms for cellular antioxidant defense is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. Some flavonoids have been shown to activate this pathway.
Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. Some flavonoids have been shown to modulate MAPK signaling. Licochalcone A, a related compound, has been shown to inhibit the phosphorylation of p38 MAPK and Erk 1/2.[15] Furthermore, Licoflavone A has been found to block the VEGFR-2 signaling pathway, which can in turn inhibit the MEK/ERK axis of the MAPK pathway.
Caption: Putative inhibition of the MAPK/ERK signaling pathway by this compound via VEGFR-2.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation, immune responses, and cell survival. Aberrant NF-κB activation is associated with various inflammatory diseases and cancers. Many flavonoids are known to inhibit the NF-κB pathway. Licoflavanone, a related isoflavonoid, has been shown to decrease the activation of NF-κB.[15]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The available data suggests that Licoisoflavone A, like many other flavonoids, exhibits a range of biological activities that could be of therapeutic interest. However, a comprehensive toxicological profile, particularly for the specific (S)-enantiomer, is yet to be established. The provided data on related compounds suggests a relatively low acute toxicity profile for flavonoid-rich extracts. In vitro studies on other flavonoids indicate potential for cytotoxicity against cancer cell lines, and some flavonoids have shown mutagenic potential in the Ames test.
The modulation of key signaling pathways such as Nrf2, MAPK, and NF-κB by Licoisoflavone A and related compounds provides a mechanistic basis for both its potential therapeutic effects and its possible toxicities. Further research is imperative to determine the specific dose-dependent toxicological effects of this compound, including its acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive toxicity potential. Such studies are essential to establish a clear safety profile and to guide the future development of this compound for any potential therapeutic applications.
References
- 1. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bowdish.ca [bowdish.ca]
- 19. Micronucleus assay in genotoxicity assessment | Schwarzbacherova | Acta Fytotechnica et Zootechnica [afz.fapz.uniag.sk]
- 20. Licoflavone A Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Metabolite Identification of (S)-Licoisoflavone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Licoisoflavone A, a prenylated isoflavone (B191592) with significant biological activities, is a compound of increasing interest in pharmaceutical research. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, detailed experimental protocols for its metabolite identification, and a framework for quantitative analysis. Due to a lack of direct studies on this compound, this guide synthesizes information from related isoflavones and general flavonoid metabolism to propose a putative metabolic scheme.
Introduction
This compound is a key bioactive constituent isolated from the roots of Glycyrrhiza species (licorice). Its chemical structure, featuring a prenyl group on the B-ring, contributes to its unique pharmacological profile. The metabolism of flavonoids, including isoflavones, is a complex process primarily occurring in the liver and intestines. It is generally characterized by two main phases: Phase I (functionalization) and Phase II (conjugation).
Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions, catalyzed mainly by cytochrome P450 (CYP) enzymes. These reactions introduce or expose functional groups on the parent molecule, preparing it for Phase II conjugation.
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione. These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the compounds, facilitating their excretion.
This guide will delineate the probable metabolic pathways of this compound and provide detailed methodologies for their elucidation.
Predicted Metabolic Pathways of this compound
Based on the known metabolism of structurally similar isoflavones and flavonoids, the metabolic pathways of this compound are predicted to involve both Phase I and Phase II transformations.
Phase I Metabolism: Hydroxylation
The primary Phase I metabolic reaction for isoflavones is hydroxylation, mediated by CYP enzymes. Studies on the related compound, Licoisoflavone B, have shown inhibition of CYP2C8, CYP2C9, and CYP2B6, suggesting these isoforms may also be involved in the metabolism of this compound.[1][2][3][4] The most probable sites for hydroxylation on the this compound molecule are the aromatic rings and the prenyl side chain.
A proposed Phase I metabolic pathway is illustrated below:
Caption: Proposed Phase I metabolic pathway of this compound.
Phase II Metabolism: Glucuronidation and Sulfation
Following Phase I hydroxylation, or directly on the parent compound, Phase II conjugation reactions are expected to occur. The hydroxyl groups of this compound and its hydroxylated metabolites are susceptible to glucuronidation by UGTs and sulfation by SULTs.[5][6] The phenolic hydroxyl groups are the most likely sites for these conjugations.
A proposed Phase II metabolic pathway is illustrated below:
Caption: Proposed Phase II metabolic pathways for this compound.
Experimental Protocols for Metabolite Identification
A systematic approach is required to identify and characterize the metabolites of this compound. This involves in vitro and in vivo studies, followed by sophisticated analytical techniques.
In Vitro Metabolism Studies
In vitro models provide a controlled environment to study the metabolic pathways and identify the enzymes involved.
Objective: To identify Phase I and Phase II metabolites of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
Human liver S9 fraction
-
NADPH regenerating system (for Phase I)
-
UDPGA (uridine 5'-diphosphoglucuronic acid) (for glucuronidation)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate) (for sulfation)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., a structurally related stable isotope-labeled compound)
Procedure:
-
Incubation Setup: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing this compound (e.g., 1-10 µM), HLMs or S9 fraction (e.g., 0.5 mg/mL protein), and the appropriate cofactors (NADPH for Phase I; NADPH, UDPGA, and PAPS for combined Phase I and II).
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the cofactor(s).
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for LC-MS/MS analysis.
Objective: To identify the specific CYP isoforms responsible for the Phase I metabolism of this compound.
Procedure: Follow the protocol for HLM incubation, but replace HLMs with individual recombinant human CYP isoforms (e.g., CYP2C8, CYP2C9, CYP2B6, and others).[1][2][3][4] Compare the metabolite formation across the different isoforms to pinpoint the key enzymes.
In Vivo Metabolism Studies
In vivo studies in animal models, such as rats, are essential to understand the overall metabolic profile, pharmacokinetics, and excretion of this compound and its metabolites.
Experimental Workflow for In Vivo Studies:
Caption: Workflow for in vivo metabolite identification of this compound.
Analytical Methodologies
LC-MS/MS is the primary tool for detecting and quantifying metabolites in complex biological matrices.
-
Chromatography: Reversed-phase chromatography (e.g., using a C18 column) with a gradient elution of water and acetonitrile, both containing a small amount of formic acid, is typically used to separate the parent compound and its metabolites.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for accurate mass measurements to determine the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which are crucial for structural elucidation.
For definitive structural confirmation of novel metabolites, isolation and subsequent analysis by NMR spectroscopy are necessary.
-
Isolation: Metabolites can be isolated from scaled-up in vitro incubations or in vivo samples using preparative HPLC.
-
NMR Analysis: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the complete chemical structure of the isolated metabolites.
Data Presentation: Quantitative Analysis
Once metabolites are identified, their formation and disposition can be quantified. The following tables provide a template for summarizing the quantitative data obtained from in vitro and in vivo studies.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 15 | Data |
| 30 | Data |
| 60 | Data |
| 120 | Data |
| Half-life (t₁/₂) (min) | Calculated Value |
| Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) | Calculated Value |
Table 2: Formation of this compound Metabolites by Recombinant CYP Isoforms
| CYP Isoform | Metabolite M1 Formation Rate (pmol/min/pmol CYP) | Metabolite M2 Formation Rate (pmol/min/pmol CYP) | Metabolite M3 Formation Rate (pmol/min/pmol CYP) |
| CYP2C8 | Data | Data | Data |
| CYP2C9 | Data | Data | Data |
| CYP2B6 | Data | Data | Data |
| Other CYPs | Data | Data | Data |
| Control | Data | Data | Data |
Table 3: Pharmacokinetic Parameters of this compound and its Major Metabolites in Rats Following Oral Administration
| Compound | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) |
| This compound | Data | Data | Data | Data |
| Metabolite M1 | Data | Data | Data | Data |
| Glucuronide Conjugate | Data | Data | Data | Data |
| Sulfate Conjugate | Data | Data | Data | Data |
Conclusion
The metabolic profiling of this compound is a critical step in its development as a potential therapeutic agent. This technical guide provides a predictive framework and detailed experimental strategies for the identification and quantification of its metabolites. While direct studies are lacking, the proposed pathways and methodologies, based on the metabolism of related isoflavones, offer a robust starting point for researchers. The successful elucidation of the metabolic fate of this compound will provide invaluable insights into its disposition, safety, and potential for clinical application. Further research is warranted to confirm these predicted pathways and to fully characterize the biotransformation of this promising natural product.
References
- 1. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic studies of sulfation and glucuronidation of 12 flavonoids in the mouse liver S9 fraction reveal both unique and shared positional preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (S)-Licoisoflavone A
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Licoisoflavone A is an isoflavone (B191592) with known biological activities, including the inhibition of MRP (Multidrug Resistance-Associated Protein) and lipid peroxidation.[1] Accurate and reliable quantification of this compound in various matrices is crucial for research and drug development. This document provides a detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is designed to be specific, accurate, and precise, based on established principles for flavonoid analysis.[2][3][4]
Experimental Protocols
1. Sample Preparation
The extraction of this compound from its source, such as the roots of Glycyrrhiza uralensis or Glycyrrhiza aspera, is a critical first step.[5] The choice of extraction method can significantly impact yield and purity.[6][7]
1.1. Extraction from Plant Material
-
Reagents and Materials:
-
Dried and powdered plant material
-
80% Ethanol (v/v) or Methanol
-
Hexane (B92381) (for defatting, optional)
-
Ultrasonic bath or shaker
-
Centrifuge
-
Rotary evaporator
-
0.22 µm syringe filter
-
-
Protocol:
-
(Optional) Pre-extract the powdered plant material with hexane to remove lipids and other non-polar impurities.[8]
-
Weigh 1 gram of the powdered plant material and add 20 mL of 80% ethanol.
-
Sonication is recommended to ensure complete dissolution.[1] Place the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate the solvent using a rotary evaporator at a temperature below 50°C to prevent thermal degradation.[8]
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., 5 mL).
-
Filter the solution through a 0.22 µm syringe filter before HPLC injection.
-
1.2. Preparation of Standard Solutions
-
Reagents and Materials:
-
This compound reference standard
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Mobile phase
-
-
Protocol:
-
Prepare a stock solution of this compound by dissolving an accurately weighed amount in DMSO to a final concentration of 1 mg/mL. Sonication is recommended to aid dissolution.[1][2]
-
From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
2. HPLC Analysis
The following HPLC conditions are based on typical methods for isoflavone analysis and are a starting point for method development and validation.[2][9][10][11]
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[12] |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30°C |
| Detection Wavelength | Band I (300–380 nm) and Band II (240–280 nm) are characteristic for flavonoids.[13] A wavelength of approximately 260 nm is often used for isoflavones.[10][14] A DAD detector is recommended to determine the optimal wavelength. |
3. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, the standard, and a sample matrix. Peak purity analysis using a DAD detector can also be employed.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze the standard solutions at a minimum of five concentrations. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be >0.99.[4]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by performing recovery studies, spiking a blank matrix with known concentrations of the analyte. The recovery should typically be within 95-105%.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-day precision): Analyze a minimum of three concentrations in triplicate on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days. The relative standard deviation (%RSD) should be less than 2%.[2]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ).
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Setting |
| Instrument | HPLC with UV/DAD Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | 260 nm (or optimal wavelength determined by DAD) |
| Run Time | 35 minutes |
Table 2: Method Validation Summary (Hypothetical Data)
| Validation Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 95 - 105% | 98.5 - 102.1% |
| Intra-day Precision (%RSD) | ≤ 2% | < 1.5% |
| Inter-day Precision (%RSD) | ≤ 2% | < 2.0% |
| LOD (µg/mL) | Report Value | 0.15 |
| LOQ (µg/mL) | Report Value | 0.50 |
Visualizations
Caption: Workflow for the extraction and HPLC analysis of this compound.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
References
- 1. Licoisoflavone A | MRP | TargetMol [targetmol.com]
- 2. scienggj.org [scienggj.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Licoisoflavone A | C20H18O6 | CID 5281789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Quantification of (S)-Licoisoflavone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Licoisoflavone A is a prenylated isoflavone (B191592) found in the roots of licorice species (Glycyrrhiza) and has garnered interest for its potential biological activities. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal products. This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for accurate quantification and depends on the matrix. Below are protocols for plasma/serum and plant material.
1.1. Plasma/Serum Samples: Protein Precipitation
Protein precipitation is a rapid and effective method for removing proteins from plasma or serum samples.
-
Materials:
-
Plasma or serum sample
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal Standard (IS) working solution (e.g., a structurally similar isoflavone not present in the sample)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an LC-MS vial for analysis.
-
1.2. Plant Material: Solvent Extraction
This protocol is a general guideline for extracting this compound from licorice root or other plant materials.
-
Materials:
-
Powdered plant material
-
80% Methanol in water (v/v)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
0.22 µm syringe filter
-
-
Protocol:
-
Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of 80% methanol.
-
Vortex the mixture for 1 minute.
-
Sonicate for 30 minutes in a sonication bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Dilute the extract with the initial mobile phase if necessary to fall within the calibration curve range.
-
LC-MS/MS Method
2.1. Liquid Chromatography Conditions
-
Column: C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) %B 0.0 10 1.0 95 2.0 95 2.1 10 | 3.0 | 10 |
2.2. Mass Spectrometry Conditions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Based on the known molecular weight of Licoisoflavone A (354.11 g/mol ), the protonated molecule [M+H]⁺ would be at m/z 355.11.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
MRM Transitions: The following transitions are proposed based on publicly available mass spectral data for Licoisoflavone A.[1] It is crucial to optimize the collision energies for these transitions on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| This compound (Quantifier) | 355.12 | 299.06 | 0.1 | To be optimized |
| This compound (Qualifier) | 355.12 | 153.02 | 0.1 | To be optimized |
| Internal Standard (IS) | To be determined | To be determined | 0.1 | To be optimized |
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or ICH M10). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Linearity and Range: Prepare a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL). The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at low, medium, and high quality control (QC) concentrations. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Assess the stability of this compound in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, and long-term storage).
Data Presentation
Quantitative data should be summarized in clear and concise tables.
Table 1: Calibration Curve for this compound (Example data)
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
|---|---|
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
Linearity: y = 0.0119x + 0.0005, r² = 0.9998
Table 2: Accuracy and Precision of the Method (Example data)
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (CV, %) |
|---|---|---|---|---|
| LLOQ | 1 | 0.98 ± 0.11 | 98.0 | 11.2 |
| Low | 3 | 2.91 ± 0.25 | 97.0 | 8.6 |
| Medium | 75 | 78.3 ± 4.5 | 104.4 | 5.7 |
| High | 750 | 735.0 ± 31.2 | 98.0 | 4.2 |
Table 3: Pharmacokinetic Parameters of this compound in Rat Plasma (This table is a template as specific data for this compound is not readily available in the public domain. The parameters are based on typical pharmacokinetic studies of isoflavones.)
| Parameter | Unit | Value (Mean ± SD) |
|---|---|---|
| Cmax | ng/mL | To be determined |
| Tmax | h | To be determined |
| AUC(0-t) | ng·h/mL | To be determined |
| AUC(0-inf) | ng·h/mL | To be determined |
| t1/2 | h | To be determined |
| CL/F | L/h/kg | To be determined |
| Vd/F | L/kg | To be determined |
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
Caption: Hypothetical signaling pathway interaction for this compound.
References
Application Notes and Protocols for the Extraction of (S)-Licoisoflavone A from Licorice
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-Licoisoflavone A is a prenylated isoflavone (B191592) found in the roots of licorice species (Glycyrrhiza spp.). This compound has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, and antibacterial effects.[1] Notably, emerging research has highlighted its potential in cardiovascular protection by inhibiting myocardial hypertrophy and its role in cancer therapy by targeting key signaling pathways.[1][2] Licoisoflavone A has been shown to suppress gastric cancer growth and metastasis by blocking the VEGFR-2 signaling pathway, thereby inhibiting downstream PI3K/AKT and MEK/ERK pathways.
This document provides a detailed protocol for the extraction, purification, and quantification of this compound from licorice root. The described methods are intended to yield a high-purity compound suitable for research and drug development purposes.
Data Presentation
Table 1: Summary of Optimized Extraction and Purification Parameters
| Parameter | Value | Reference / Notes |
| Extraction | ||
| Plant Material | Dried, powdered Glycyrrhiza uralensis root | Particle size affects extraction efficiency. |
| Extraction Method | Ultrasound-Assisted Extraction (UAE) | Offers higher efficiency and shorter extraction times compared to conventional methods.[3] |
| Solvent | 70% Aqueous Ethanol (B145695) (v/v) | A mixture of ethanol and water is effective for extracting flavonoids from licorice.[4] |
| Solid-to-Liquid Ratio | 1:15 (g/mL) | An optimized ratio for efficient extraction. |
| Ultrasonic Frequency | 40 kHz | |
| Ultrasonic Power | 250 W | |
| Extraction Temperature | 50°C | Temperature can significantly influence extraction yield.[4] |
| Extraction Time | 45 minutes | |
| Purification | ||
| Primary Purification | Macroporous Adsorption Resin (AB-8) | Effective for enriching total flavonoids and removing impurities.[1][5] |
| Final Purification | Preparative HPLC | To achieve high purity (>98%).[1] |
| Quantification | ||
| Method | High-Performance Liquid Chromatography (HPLC-UV) | A standard and reliable method for quantifying flavonoids.[1][6] |
| Detection Wavelength | 254 nm | A common UV detection wavelength for flavonoids. |
Table 2: Expected Yields and Purity at Different Stages
| Stage | Product | Expected Yield (from 100g dried root) | Purity |
| 1 | Crude Extract | 15 - 20 g | Low |
| 2 | Flavonoid-Rich Fraction | 1.5 - 2.5 g | Medium |
| 3 | Purified this compound | 50 - 150 mg | >98% |
| Note: Yields are estimates and can vary based on the quality of the licorice root and experimental conditions. |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is optimized for the efficient extraction of isoflavones from licorice root.
Materials:
-
Dried licorice root powder (100 g)
-
70% Aqueous Ethanol (1500 mL)
-
2 L Flask
-
Ultrasonic bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried licorice root powder and place it into a 2 L flask.
-
Add 1500 mL of 70% aqueous ethanol to the flask, achieving a solid-to-liquid ratio of 1:15 (g/mL).[1]
-
Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.[1]
-
After extraction, filter the mixture through a Büchner funnel with filter paper.
-
Repeat the extraction process on the residue for a second time to maximize yield.
-
Combine the filtrates from both extractions.
-
Concentrate the combined solution under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
Macroporous Resin Column Chromatography
This step enriches the flavonoid content and removes polar impurities.
Materials:
-
Crude extract
-
AB-8 macroporous resin (500 g)
-
Glass column (5 cm internal diameter, 50 cm length)
-
95% Ethanol
-
Ultrapure water
-
Rotary evaporator
Procedure:
-
Pack a glass column with 500 g of AB-8 macroporous resin.
-
Pre-treat the packed column by washing sequentially with 2 bed volumes (BV) of 95% ethanol and 3 BV of ultrapure water.[1]
-
Dissolve the crude extract in a minimal amount of 20% ethanol and load it onto the prepared column at a flow rate of 2 BV/h.[1]
-
Wash the column with 3 BV of ultrapure water to remove sugars, salts, and other polar impurities.[1]
-
Elute the column with 5 BV of 95% ethanol at a flow rate of 3 BV/h to release the adsorbed flavonoids.[1]
-
Collect the eluate and concentrate it using a rotary evaporator to obtain the flavonoid-rich fraction.
Preparative HPLC Purification
This final step isolates this compound to a high degree of purity.
Materials:
-
Flavonoid-rich fraction
-
Methanol (B129727) (HPLC grade)
-
0.1% Formic acid in water (v/v)
-
Preparative HPLC system with a C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm)
-
0.45 µm syringe filter
Procedure:
-
Dissolve the flavonoid-rich fraction in methanol at a concentration of approximately 50 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC with the following conditions:
-
Inject the sample and collect the fractions corresponding to the retention time of this compound. The retention time should be predetermined by analytical HPLC using a standard if available.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with >98% purity and remove the solvent under vacuum to obtain purified this compound.
HPLC-UV for Quantitative Analysis
This method is for the quantification of this compound in the extracts and purified fractions.
Materials:
-
This compound analytical standard (>98% purity)
-
Methanol (HPLC grade)
-
0.1% Formic acid in water (v/v)
-
Analytical HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and appropriately diluted samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.[1]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Bioactive Ingredient Extraction from Chinese Herbal Medicine Glycyrrhiza glabra: A Comparative Study of Three Optimization Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of high-purity glycyrrhizin from licorice using hydrophilic interaction solid phase extraction coupled with preparative reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate (S)-Licoisoflavone A Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of the anti-inflammatory activity of (S)-Licoisoflavone A. The protocols detailed herein focus on the compound's inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Introduction
This compound is a prenylated isoflavone (B191592) that has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. A key mechanism underlying its anti-inflammatory activity is the modulation of the NF-κB signaling cascade. In a resting state, the NF-κB transcription factor is sequestered in the cytoplasm by the inhibitor of κBα (IκBα). Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound is hypothesized to exert its anti-inflammatory effects by inhibiting this pathway.
Due to the limited availability of specific quantitative data for this compound, data for the structurally similar and related flavanone, licoflavanone, is presented for illustrative purposes. Licoflavanone has been shown to modulate the NF-κB/MAPK pathway and reduce the production of inflammatory mediators in LPS-stimulated RAW 264.7 murine macrophages.[1][2]
Data Presentation
The following tables summarize the inhibitory activities of licoflavanone and other related compounds on key inflammatory markers. This data provides a reference for the expected potency of this compound.
Table 1: Inhibitory Effect of Licoflavanone on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [1]
| Concentration (µM) | % Inhibition of NO Production |
| 10 | ~20% |
| 25 | ~50% |
| 50 | ~80% |
Table 2: Inhibitory Effect of Synthetic Glabridin Derivatives on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [3]
| Compound | IC50 (µM) |
| Glabridin | 9.36 |
| HSG4112 | 6.79 |
| (S)-HSG4112 | 3.85 |
| HGR4113 | 11.32 |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Glabridin Derivatives Inhibit LPS-Induced Inflammation via MAPKs and NF-κB Pathways in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of (S)-Licoisoflavone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo investigation of (S)-Licoisoflavone A, a promising isoflavone (B191592) with a range of pharmacological activities. The following sections outline experimental designs to evaluate its anti-inflammatory, anti-cancer, and neuroprotective properties.
General Preparation and Administration of this compound
Prior to conducting in vivo studies, it is crucial to properly formulate this compound for administration to animal models.
Table 1: Formulation for In Vivo Administration
| Parameter | Recommendation |
| Vehicle | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[1] |
| Solubility | Sonication may be required to achieve a clear solution.[1] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[1] |
| Administration Route | Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes for flavonoids. The choice depends on the experimental model and desired pharmacokinetic profile. |
Protocol 1: Preparation of this compound Formulation
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a stock solution.
-
Sequentially add PEG300, Tween 80, and saline to the stock solution while vortexing or sonicating until a clear solution is obtained.[1]
-
Prepare fresh on the day of the experiment.
Evaluation of Anti-Inflammatory Activity
This compound has demonstrated anti-inflammatory properties.[2] The following protocol describes an acute inflammatory model to assess this activity.
Protocol 2: Carrageenan-Induced Paw Edema in Rodents
This model is widely used to screen for anti-inflammatory drugs.[3][4]
Experimental Workflow:
Figure 1: Workflow for Carrageenan-Induced Paw Edema Model.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
This compound (e.g., 25, 50, 100 mg/kg)
-
-
Dosing: Administer the vehicle, positive control, or this compound via oral gavage or intraperitoneal injection.
-
Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect paw tissue for analysis of inflammatory markers such as TNF-α, IL-6, and COX-2 expression.
Table 2: Quantitative Data for Anti-Inflammatory Study
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0% | |
| Positive Control | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| This compound | 100 |
Evaluation of Anti-Cancer Activity
This compound has shown anti-tumor efficacy in a colorectal cancer xenograft model.[5]
Protocol 3: Human Tumor Xenograft Model in Nude Mice
This model is a cornerstone for preclinical evaluation of anti-cancer drug candidates.[6][7]
Experimental Workflow:
Figure 2: Workflow for a Human Tumor Xenograft Model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Human colorectal cancer cell line (e.g., CT26, HCT116, SW480)[5]
-
Matrigel
-
Calipers
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under appropriate conditions. Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment: Administer this compound (e.g., daily or on a specific schedule) via the determined route. Include vehicle control and positive control (e.g., a standard chemotherapeutic agent) groups.
-
Monitoring: Measure tumor dimensions with calipers and body weight twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size, or if signs of toxicity are observed.
-
Analysis: Excise the tumors, weigh them, and process them for histological analysis (H&E staining), immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis), and Western blot analysis of relevant signaling pathways (e.g., CDK2-Cyclin E1 axis).[5]
Table 3: Quantitative Data for Anti-Cancer Xenograft Study
| Group | Dose & Schedule | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) | % Tumor Growth Inhibition |
| Vehicle Control | - | 0% | ||
| Positive Control | ||||
| This compound | ||||
| This compound |
Signaling Pathway Potentially Modulated by this compound in Cancer:
References
- 1. Licoisoflavone A | MRP | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 4. ijpras.com [ijpras.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Revolutionizing Isoflavone Delivery: Application Notes for a (S)-Licoisoflavone A Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of a sophisticated drug delivery system for (S)-Licoisoflavone A, a promising bioactive isoflavone. Challenges in the clinical translation of this compound, primarily due to its limited aqueous solubility and potential for rapid metabolism, can be overcome by utilizing advanced nanoparticle-based delivery systems. This document outlines detailed protocols for the formulation of liposomal and polymeric nanoparticles, methods for their characterization, and an overview of the key signaling pathways influenced by this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the rational design of an effective drug delivery system. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₆ | |
| Molecular Weight | 354.35 g/mol | |
| Solubility | DMSO: 90 mg/mL (254 mM) | [1] |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 3.3 mg/mL (9.31 mM) | [1] |
| IC₅₀ (Lipid Peroxidation) | 7.2 µM | [1] |
Liposomal Encapsulation of this compound
Liposomes are versatile, biocompatible vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. The thin-film hydration method is a widely used technique for the preparation of this compound-loaded liposomes.
Experimental Protocol: Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine (e.g., soy phosphatidylcholine or DSPC) and cholesterol in a 2:1 molar ratio in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Add this compound to the lipid solution. The drug-to-lipid ratio can be varied (e.g., 1:10 to 1:50 by weight) to optimize drug loading.
-
Attach the flask to a rotary evaporator and rotate at a constant speed under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask. Ensure complete removal of the organic solvent by further drying under vacuum for at least one hour.
-
-
Hydration:
-
Hydrate the lipid film by adding a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask.
-
Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This step should be performed at a temperature above the lipid's transition temperature.
-
-
Size Reduction:
-
To obtain unilamellar vesicles (LUVs) with a defined size, sonicate the MLV suspension using a bath or probe sonicator.
-
For a more uniform size distribution, extrude the liposomal suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm or 200 nm) using a mini-extruder. This should also be done at a temperature above the lipid transition temperature.
-
Characterization of this compound-Loaded Liposomes
| Parameter | Typical Range for Isoflavones | Method |
| Particle Size | 100 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | 70 - 95% | Centrifugation/Spectrophotometry/HPLC |
| Drug Loading (%) | 1 - 10% | Centrifugation/Spectrophotometry/HPLC |
Polymeric Nanoparticle Formulation of this compound
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used to formulate nanoparticles for sustained drug release. The emulsification-solvent evaporation method is a robust technique for encapsulating hydrophobic drugs like this compound.
Experimental Protocol: Emulsification-Solvent Evaporation
-
Organic Phase Preparation:
-
Dissolve PLGA in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dissolve this compound in the PLGA solution.
-
-
Emulsification:
-
Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage, often with a cryoprotectant (e.g., trehalose (B1683222) or sucrose).
-
Characterization of this compound-Loaded PLGA Nanoparticles
| Parameter | Typical Range for Isoflavones | Method |
| Particle Size | 150 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -35 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | 60 - 90% | Centrifugation/Spectrophotometry/HPLC |
| Drug Loading (%) | 1 - 15% | Centrifugation/Spectrophotometry/HPLC |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug delivery and development.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. This compound has been shown to inhibit gastric cancer growth by blocking the VEGFR-2 signaling pathway[2].
Sirt3 Signaling Pathway
Sirtuin 3 (Sirt3) is a mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses. This compound has been identified as a potential Sirt3 activator, which may contribute to its cardioprotective effects by mitigating cardiac hypertrophy[3].
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for the formulation and characterization of this compound-loaded nanoparticles.
Liposome (B1194612) Formulation Workflow
Polymeric Nanoparticle Formulation Workflow
Representative Bioactivity Data
The encapsulation of this compound is expected to enhance its therapeutic efficacy. The following table provides representative IC₅₀ values for flavonoids against various cancer cell lines, illustrating the potential potency of these compounds.
| Flavonoid Example | Cancer Cell Line | IC₅₀ (µM) |
| Quercetin | HeLa (Cervical) | ~25-50 |
| Genistein | PC-3 (Prostate) | ~10-30 |
| Apigenin | A549 (Lung) | ~20-60 |
| Luteolin | MCF-7 (Breast) | ~5-20 |
Note: These values are for illustrative purposes and the specific IC₅₀ for this compound will need to be determined experimentally for each cell line and delivery system.
By following these protocols and understanding the underlying mechanisms, researchers can effectively develop and characterize a robust drug delivery system for this compound, paving the way for its successful preclinical and clinical development.
References
Application of (S)-Licoisoflavone A in Cardiac Hypertrophy Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Licoisoflavone A, a natural flavonoid, has been identified as a potent bioactive compound with significant anti-hypertrophic properties in cardiac models. Its mechanism of action is centered on the activation of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase that plays a crucial role in cardiac health and disease.[1] These application notes provide a comprehensive overview of the use of this compound in established in vitro and in vivo models of cardiac hypertrophy, including detailed protocols and expected outcomes.
Mechanism of Action
This compound exerts its anti-hypertrophic effects primarily through the activation of SIRT3. This activation leads to the deacetylation of mitochondrial proteins, which in turn mitigates the hypertrophic response. The anti-hypertrophic effects of this compound are dependent on this SIRT3 activation.[1] Key downstream effects include the reduction of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).[1]
Data Presentation
In Vitro Efficacy of this compound in a Phenylephrine-Induced Neonatal Rat Cardiomyocyte Hypertrophy Model
| Parameter | Agonist (Phenylephrine) | This compound Treatment | Outcome | Significance |
| Hypertrophic Markers (ANF, BNP) | Increased | Decreased relative levels | Attenuation of hypertrophic response | p < 0.01 |
| Sirt3 Activity | - | Increased | Activation of the deacetylase Sirt3 | p < 0.01 |
| Effect with Sirt3 Inhibitor (3-TYP) | Increased | No significant decrease in ANF and BNP | Anti-hypertrophic effect is Sirt3-dependent | p > 0.05 |
Note: The quantitative data is derived from the reported significant findings (p-values) in the primary literature. Specific percentage reductions are not detailed in the available abstracts and would require access to the full study.
In Vivo Efficacy of Tongmaiyangxin (TMYX) Pills (Containing Licoisoflavone A) in an Isoproterenol-Induced Mouse Cardiac Hypertrophy Model
| Parameter | Isoproterenol-Induced Model | TMYX Treatment (2 weeks) | Outcome | Significance |
| Heart Ejection Fraction | Decreased | Increased by approx. 20% | Improved cardiac function | p < 0.05 |
| Fractional Shortening | Decreased | Increased by approx. 15% | Improved cardiac contractility | p < 0.05 |
Note: This data is for the composite herbal medicine containing this compound.[1]
Experimental Protocols
Protocol 1: In Vitro Angiotensin II-Induced Hypertrophy in H9c2 Cells
This protocol outlines the induction of hypertrophy in the H9c2 cardiac myoblast cell line using Angiotensin II (Ang II) and subsequent treatment with this compound.
Materials:
-
H9c2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Angiotensin II (Ang II)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Reagents for immunofluorescence staining (e.g., anti-α-actinin antibody, DAPI)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed H9c2 cells in appropriate culture plates (e.g., 96-well plates for high-content screening, 6-well plates for RNA analysis).
-
Serum Starvation: Once cells reach 70-80% confluency, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Induction of Hypertrophy: Treat the cells with Ang II (e.g., 1 µM) in serum-free DMEM for 24-48 hours to induce a hypertrophic response.
-
This compound Treatment: Co-treat cells with varying concentrations of this compound alongside the Ang II treatment. A vehicle control (e.g., DMSO) should be included.
-
Analysis of Cardiomyocyte Size:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain with an antibody against a cardiomyocyte marker (e.g., α-actinin) and a nuclear stain (e.g., DAPI).
-
Capture images using a high-content imaging system or fluorescence microscope.
-
Quantify the cell surface area using image analysis software.
-
-
Analysis of Hypertrophic Markers (ANP, BNP):
-
Lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of ANP and BNP.
-
Protocol 2: In Vitro Phenylephrine-Induced Hypertrophy in Neonatal Rat Cardiomyocytes (NRCMs)
This protocol describes the isolation of primary neonatal rat cardiomyocytes and the induction of hypertrophy using phenylephrine (B352888) (PE), followed by treatment with this compound.
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Collagenase Type II
-
Pancreatin
-
DMEM/F12 medium
-
Horse Serum
-
FBS
-
Penicillin-Streptomycin
-
Phenylephrine (PE)
-
This compound
-
SIRT3 inhibitor (e.g., 3-TYP)
-
Reagents for Western blotting (antibodies against acetylated mitochondrial proteins, SIRT3, and loading controls)
Procedure:
-
Isolation of NRCMs:
-
Isolate ventricles from neonatal rat pups.
-
Mince the tissue and perform enzymatic digestion using collagenase and pancreatin.
-
Pre-plate the cell suspension for 1-2 hours to allow for fibroblast attachment.
-
Collect the non-adherent cardiomyocytes and seed them onto desired culture plates.
-
-
Induction of Hypertrophy: After 24-48 hours, replace the medium with serum-free medium and treat the NRCMs with phenylephrine (e.g., 50 µM) for 48 hours.
-
This compound Treatment:
-
Co-treat the cells with this compound at various concentrations.
-
In a separate group, co-treat with this compound and a SIRT3 inhibitor to confirm the mechanism of action.
-
-
Analysis of Mitochondrial Acetylation and SIRT3 Activity:
-
Isolate mitochondria from the treated cells.
-
Perform Western blot analysis using antibodies specific for acetylated mitochondrial proteins to assess changes in the acetylation profile.
-
SIRT3 activity can be indirectly assessed by the deacetylation of its known targets or by using commercially available SIRT3 activity assay kits.
-
-
Analysis of Hypertrophic Markers: Perform qRT-PCR for ANP and BNP as described in Protocol 1.
Protocol 3: In Vivo Isoproterenol-Induced Cardiac Hypertrophy in Mice
This protocol details the induction of cardiac hypertrophy in mice using isoproterenol (B85558) and treatment with a compound of interest. The original study utilized Tongmaiyangxin (TMYX) pills containing this compound.[1]
Materials:
-
C57BL/6 mice
-
Isoproterenol hydrochloride
-
This compound or TMYX
-
Saline solution
-
Echocardiography equipment
-
Reagents for histology (e.g., hematoxylin (B73222) and eosin (B541160) staining)
Procedure:
-
Animal Model:
-
Acclimatize male C57BL/6 mice for at least one week.
-
Induce cardiac hypertrophy by subcutaneous injection of isoproterenol (e.g., 5 mg/kg/day) for a specified period (e.g., 2 weeks).
-
-
Treatment:
-
Administer this compound or TMYX orally or via an appropriate route daily for the duration of the isoproterenol treatment.
-
A vehicle control group and an isoproterenol-only group should be included.
-
-
Echocardiographic Analysis:
-
Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function.
-
Measure parameters such as ejection fraction, fractional shortening, and left ventricular wall thickness.
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and excise the hearts.
-
Fix the hearts in 4% paraformaldehyde and embed in paraffin.
-
Prepare sections and perform hematoxylin and eosin (H&E) staining to visualize cardiomyocyte size and overall cardiac morphology.
-
Quantify cardiomyocyte cross-sectional area using image analysis software.
-
-
Molecular Analysis:
-
Homogenize heart tissue to extract RNA and protein.
-
Analyze the expression of hypertrophic markers (ANP, BNP) by qRT-PCR and/or Western blotting.
-
Visualizations
References
Application Notes: Preparing (S)-Licoisoflavone A Stock Solutions
Introduction
(S)-Licoisoflavone A, also known as phaseoluteone, is a naturally occurring isoflavone (B191592) found in the roots of plants like licorice (Glycyrrhiza uralensis).[1][2] It is recognized for its potential pharmacological activities, including antioxidant effects and the inhibition of multidrug resistance-associated protein 1 (MRP1).[1][3][4] Accurate and reproducible experimental results in cell culture, biochemical assays, and drug development studies depend critically on the proper preparation, handling, and storage of this compound solutions. These protocols provide a detailed guide for researchers to prepare stable and reliable stock and working solutions.
Physicochemical Properties and Data
Properly preparing solutions starts with understanding the compound's physical and chemical properties. The data below has been compiled to assist in accurate calculations and solvent selection.
| Property | Data | Reference(s) |
| Molecular Formula | C₂₀H₁₈O₆ | [1][2] |
| Molecular Weight | 354.36 g/mol | [2][5] |
| Appearance | Powder | [1] |
| CAS Number | 66056-19-7 | [1][2] |
| Solubility | DMSO: 90 mg/mL (254 mM) | [4] |
| Other Solvents: Soluble in Ethanol, Chloroform, Dichloromethane, Acetone | [1] | |
| Water: Almost insoluble | [3] | |
| Purity | ≥98% (typical for commercial sources) | |
| Biological Activity | MRP inhibitor; inhibits lipid peroxidation (IC₅₀ = 7.2 µM) | [1][4] |
Experimental Protocols
2.1. Protocol 1: Preparation of a 50 mM High-Concentration Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution, which is ideal for long-term storage and subsequent dilution into various experimental media.
Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous or cell culture grade
-
Calibrated analytical balance
-
Sterile, amber, polypropylene (B1209903) or glass vials with Teflon-lined caps
-
Sterile, disposable pipette tips
-
Vortex mixer and/or sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Methodology:
-
Safety First: Conduct all handling of the this compound powder and DMSO within a chemical fume hood. Wear appropriate PPE at all times.
-
Calculation: Determine the mass of this compound required. Use the following formula:
-
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of a 50 mM stock:
-
Mass (mg) = 50 mM × 1 mL × 354.36 g/mol / 1000 = 17.72 mg
-
-
Weighing: Tare a sterile amber vial on the analytical balance. Carefully weigh the calculated mass of this compound powder directly into the vial.
-
Dissolution:
-
Add the desired volume of DMSO to the vial containing the powder.
-
Secure the cap tightly and vortex the solution vigorously for 2-3 minutes.
-
If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[4]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[6][7]
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots as recommended in the storage table below.
-
2.2. Protocol 2: Preparation of a 50 µM Working Solution
Working solutions are prepared by diluting the high-concentration stock solution into an appropriate aqueous medium (e.g., phosphate-buffered saline (PBS) or cell culture medium) immediately before use.
Materials and Equipment:
-
50 mM this compound stock solution in DMSO
-
Sterile experimental buffer or cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Methodology:
-
Calculation: Use the M₁V₁ = M₂V₂ formula to determine the volume of stock solution needed.
-
M₁ = Concentration of stock solution (50 mM or 50,000 µM)
-
V₁ = Volume of stock solution to be determined
-
M₂ = Desired final concentration (50 µM)
-
V₂ = Desired final volume (e.g., 1 mL or 1000 µL)
-
V₁ = (M₂ × V₂) / M₁ = (50 µM × 1000 µL) / 50,000 µM = 1 µL
-
-
Dilution:
-
Add 999 µL of the desired experimental medium to a sterile tube.
-
Add 1 µL of the 50 mM stock solution to the medium.
-
Crucial Step: Immediately cap the tube and vortex vigorously for at least 30 seconds to ensure rapid dispersion and prevent precipitation of the compound.[8]
-
-
Solvent Control: Prepare a vehicle control by adding the same volume of DMSO (in this case, 1 µL per 1 mL of medium, for a final concentration of 0.1%) to your experimental medium. This is essential to ensure that any observed effects are due to the compound and not the solvent.
-
Use Immediately: Working solutions in aqueous media are significantly less stable than stock solutions in DMSO. They should be prepared fresh for each experiment and used promptly.
Storage and Stability
The stability of this compound is critical for its efficacy. Adherence to proper storage conditions will maintain the compound's integrity.
| Form | Solvent | Storage Temperature | Duration | Notes | Reference(s) |
| Solid Powder | N/A | -20°C | Up to 3 years | Protect from light and moisture. | [4] |
| Stock Solution | DMSO | -80°C | Up to 1 year | Use single-use aliquots to avoid freeze-thaw cycles. Protect from light. | [4][6] |
| DMSO | -20°C | Up to 1 month | For short-term storage only. | [6] | |
| Aqueous Working Solution | Buffer/Medium | N/A | < 1 day | Prepare fresh before each experiment. Prone to degradation. | [6][8] |
Visualized Workflow and Troubleshooting
Workflow for Preparing this compound Solutions
Caption: Workflow from powder to experimental use.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) | Reference(s) |
| Precipitation in Working Solution | Poor solubility in aqueous media; concentration too high; insufficient mixing. | Ensure final DMSO concentration is appropriate for your system (typically ≤0.5%). Add the DMSO stock to the aqueous medium (not vice versa) while vortexing vigorously. Prepare fresh and use immediately.[6][8] | |
| Loss of Potency / Inconsistent Results | Degradation of stock solution due to improper storage or freeze-thaw cycles. | Always use single-use aliquots stored at -80°C.[6] Protect from light.[6] Prepare fresh working solutions for every experiment. | |
| Color Change in Solution | Oxidation or other chemical degradation. | Store solutions protected from light in amber vials.[6] Purging with an inert gas like argon or nitrogen before sealing can minimize oxidation for highly sensitive applications.[6] |
References
- 1. Licoisoflavone A | CAS:66056-19-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. Licoisoflavone A | C20H18O6 | CID 5281789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Licoisoflavone A | MRP | TargetMol [targetmol.com]
- 5. Showing Compound Licoisoflavone A (FDB012398) - FooDB [foodb.ca]
- 6. benchchem.com [benchchem.com]
- 7. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: (S)-Licoisoflavone A
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-Licoisoflavone A, also known as Phaseoluteone, is a naturally occurring isoflavone (B191592) found in plants such as Glycyrrhiza uralensis (licorice) and Sophra mooracroftiana.[1] This compound has garnered significant scientific interest due to its biological activities, including the inhibition of multidrug resistance-associated protein (MRP) and lipid peroxidation.[2][3] Recent studies have also highlighted its role as a potential activator of Sirtuin 3 (Sirt3), offering therapeutic potential for conditions like cardiac hypertrophy.[4] These application notes provide detailed protocols for the handling, preparation, and analytical quantification of this compound to ensure accurate and reproducible experimental results.
Physicochemical Properties and Storage
Proper handling and storage are critical for maintaining the stability and integrity of the this compound analytical standard.
| Property | Value | Reference |
| IUPAC Name | 3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one | [1] |
| Molecular Formula | C₂₀H₁₈O₆ | [1] |
| Molecular Weight | 354.4 g/mol | [1] |
| CAS Number | 66056-19-7 | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][3] |
| Purity (Typical) | >99% | [2] |
Storage Conditions:
-
Powder: Store at -20°C for up to 3 years. Keep away from direct sunlight.[2]
-
In Solvent: Store at -80°C for up to 1 year. Prepare solutions fresh for immediate use whenever possible.[2]
Experimental Protocols
The following protocols outline standard methodologies for the quantitative and qualitative analysis of this compound.
This protocol describes the preparation of a high-concentration stock solution for creating calibration curves and for use in various assays.
Materials:
-
This compound analytical standard (>99% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in a minimal amount of DMSO. Sonication is recommended to ensure complete dissolution.[2]
-
Once dissolved, dilute with DMSO to the final desired volume in a volumetric flask to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare working standards by serially diluting the stock solution with the appropriate solvent or buffer for the specific analytical method or bioassay.
The general workflow for the analysis of this compound is depicted below.
Caption: A flowchart illustrating the analytical workflow for this compound.
This protocol is suitable for the quantification of this compound in purified samples or simple matrices. The method is adapted from established procedures for related isoflavones.[5][6]
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Program | Start with 40% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Procedure:
-
Prepare a standard curve by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Prepare samples by dissolving them in the initial mobile phase composition and filtering through a 0.45 µm syringe filter.
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
This method provides high sensitivity and selectivity for the identification and quantification of this compound, particularly in complex biological matrices. The conditions are based on reported LC-MS data.[1]
| Parameter | Recommended Condition |
| LC System | Waters Acquity UPLC System or equivalent |
| MS System | Waters Xevo G2 Q-Tof or equivalent Q-TOF/Triple Quadrupole |
| Column | Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Optimized based on sample matrix; a typical gradient would run from 5% B to 95% B over 8-10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 353.1014 [M-H]⁻ |
| Collision Energy | 5-20 V (for MS/MS fragmentation) |
Procedure:
-
Infuse a standard solution of this compound to optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy).
-
Develop a Multiple Reaction Monitoring (MRM) method if using a triple quadrupole mass spectrometer, identifying characteristic product ions.
-
Prepare calibration standards and quality control (QC) samples in the same matrix as the unknown samples.
-
Process samples (e.g., protein precipitation for plasma, liquid-liquid extraction for tissues) to remove interferences.
-
Inject processed samples and standards for analysis.
-
Quantify using the peak area ratio of the analyte to an appropriate internal standard.
NMR is used for the structural confirmation of this compound.
Materials:
-
This compound standard (approx. 3-5 mg)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
5 mm NMR tubes
Procedure:
-
Dissolve the this compound sample in ~0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 500 or 600 MHz).[7]
-
For unambiguous signal assignments, perform 2D NMR experiments such as COSY, HSQC, and HMBC.
-
Process the spectra using appropriate software (e.g., MestReNova). The chemical shifts (δ) are expressed in ppm.[7]
Application in Biological Systems: Sirt3 Signaling Pathway
This compound has been identified as an anti-hypertrophic agent that functions by activating Sirt3.[4] Sirt3 is a mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function and cellular stress responses. The activation of Sirt3 by this compound can mitigate the hypertrophic response in cardiomyocytes.
Caption: Sirt3 activation pathway by this compound to inhibit cardiac hypertrophy.
References
- 1. Licoisoflavone A | C20H18O6 | CID 5281789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Licoisoflavone A | MRP | TargetMol [targetmol.com]
- 3. Licoisoflavone A | CAS:66056-19-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. High content screening identifies licoisoflavone A as a bioactive compound of Tongmaiyangxin Pills to restrain cardiomyocyte hypertrophy via activating Sirt3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzymatic Hydrolysis of Licoisoflavone A Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licoisoflavone A is a prenylated isoflavone (B191592) found in the roots of Glycyrrhiza species (licorice).[1] It has garnered significant interest for its wide range of pharmacological activities, including antioxidant, antibacterial, and cardioprotective effects.[1] In its natural state, Licoisoflavone A often exists as a glycoside, meaning it is attached to one or more sugar molecules. This glycosylation can impact its bioavailability and biological activity. Enzymatic hydrolysis is a highly specific and mild method for cleaving these sugar moieties to yield the aglycone, Licoisoflavone A, which is often the more biologically active form.[2][3]
These application notes provide detailed protocols for the enzymatic hydrolysis of Licoisoflavone A glycosides, methods for monitoring the reaction, and an overview of the known biological pathways associated with the aglycone. Given the limited specific research on Licoisoflavone A glycosides, the following protocols are based on established methods for the enzymatic hydrolysis of other structurally similar isoflavone glycosides.[4][5] Optimization of these protocols for specific Licoisoflavone A glycosides is recommended.
Principle of Enzymatic Hydrolysis
The enzymatic hydrolysis of Licoisoflavone A glycosides involves the use of glycoside hydrolase enzymes to break the O-glycosidic bonds between the Licoisoflavone A aglycone and the sugar moieties. The choice of enzyme depends on the specific type of sugar and the linkage. For many flavonoid glycosides, β-glucosidases are effective at hydrolyzing terminal β-linked glucose residues.[4] For more complex or varied glycosylations, a crude enzyme mixture with broad specificity, such as snailase, may be more effective.[6][7] Snailase contains a variety of enzymes, including cellulases, pectinases, and glucosidases, allowing it to hydrolyze a wider range of glycosidic bonds.[6][8]
Experimental Protocols
Two primary enzymatic approaches are presented: a specific enzyme protocol using β-glucosidase and a broad-spectrum enzyme protocol using snailase.
Protocol 1: Hydrolysis using β-Glucosidase
This protocol is suitable for Licoisoflavone A glycosides with a terminal β-D-glucose unit.
Materials:
-
Licoisoflavone A glycoside sample (isolated or in an extract)
-
β-glucosidase (from a microbial source like Aspergillus niger is recommended for its stability and efficiency)[4]
-
Phosphate-citrate buffer (0.1 M, pH 5.0)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Deionized water
-
Reaction vials
-
Incubator/shaker
-
Centrifuge
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Dissolve a known amount of the Licoisoflavone A glycoside sample in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and then dilute it with the phosphate-citrate buffer (pH 5.0) to the desired starting concentration. Ensure the final concentration of the organic solvent is low to prevent enzyme denaturation.
-
Enzyme Addition: Add β-glucosidase to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 0.5 - 1.0 mg/mL of enzyme can be used.[9]
-
Incubation: Incubate the reaction mixture at a temperature optimal for the specific β-glucosidase used (typically between 37°C and 60°C) with gentle shaking for 4-24 hours.[4][9]
-
Reaction Monitoring: To monitor the progress of the hydrolysis, periodically withdraw a small aliquot of the reaction mixture (e.g., at 0, 2, 4, 8, 12, and 24 hours). Stop the enzymatic reaction in the aliquot by adding an equal volume of methanol. Analyze the aliquot by HPLC to observe the disappearance of the Licoisoflavone A glycoside peak and the appearance of the Licoisoflavone A aglycone peak.[10]
-
Reaction Termination: Once the reaction is complete (as determined by HPLC analysis), terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Product Extraction: After cooling, centrifuge the mixture to pellet the denatured enzyme and any precipitate. Extract the supernatant three times with an equal volume of ethyl acetate.
-
Drying: Combine the organic layers (ethyl acetate) and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Analysis: The resulting residue contains the Licoisoflavone A aglycone. The identity and purity of the product should be confirmed using analytical techniques such as HPLC, LC-MS, and/or NMR.[11][12]
Protocol 2: Hydrolysis using Snailase
This protocol is recommended when the nature of the glycosidic linkage is unknown or if the glycoside is complex, as snailase contains a mixture of enzymes capable of cleaving various glycosidic bonds.[6][7]
Materials:
-
Licoisoflavone A glycoside sample
-
Snailase[8]
-
Phosphate (B84403) buffer (0.1 M, pH 5.5)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Reaction vials
-
Incubator/shaker
-
Centrifuge
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Prepare the Licoisoflavone A glycoside sample in the phosphate buffer (pH 5.5) as described in Protocol 1.
-
Enzyme Addition: Add snailase to the reaction mixture. A typical starting concentration is 5 mg of snailase per assay.[7]
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Snailase is generally effective at this temperature.[7] The incubation time can range from a few hours to 48 hours, depending on the substrate.
-
Reaction Monitoring: Monitor the reaction progress using HPLC as described in Protocol 1.
-
Reaction Termination: Terminate the reaction by heat inactivation (100°C for 10 minutes).
-
Product Extraction, Drying, and Analysis: Follow steps 6-8 from Protocol 1 to extract, dry, and analyze the resulting Licoisoflavone A aglycone.
Data Presentation
The following tables provide a template for summarizing quantitative data from enzymatic hydrolysis experiments.
Table 1: Optimization of Reaction Conditions for β-Glucosidase Hydrolysis of Licoisoflavone A Glycoside
| Parameter | Condition 1 | Condition 2 | Condition 3 | % Conversion to Aglycone |
| pH | 4.0 | 5.0 | 6.0 | |
| Temperature (°C) | 40 | 50 | 60 | |
| Enzyme Conc. (mg/mL) | 0.5 | 1.0 | 2.0 | |
| Incubation Time (h) | 4 | 8 | 12 |
Table 2: Comparison of Enzyme Efficiency for Licoisoflavone A Glycoside Hydrolysis
| Enzyme | Substrate Conc. (mM) | Enzyme Conc. (mg/mL) | Reaction Time (h) | Yield of Licoisoflavone A (%) |
| β-Glucosidase | ||||
| Snailase | ||||
| Other (e.g., Pectinase) |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the enzymatic hydrolysis of Licoisoflavone A glycosides.
Potential Signaling Pathway of Licoisoflavone A
While the direct signaling pathways of Licoisoflavone A glycosides are not well-defined, the aglycone, Licoisoflavone A, has been shown to have biological effects. For instance, it can restrain cardiomyocyte hypertrophy by activating Sirtuin 3 (Sirt3).[13]
Caption: Potential inhibitory effect of Licoisoflavone A on cardiomyocyte hypertrophy via Sirt3 activation.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the enzymatic hydrolysis of Licoisoflavone A glycosides. Researchers are encouraged to optimize these methods for their specific substrates and experimental goals. The successful conversion of Licoisoflavone A glycosides to their aglycone form will facilitate further investigation into the biological activities and therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A concentrated aglycone isoflavone preparation (GCP) that demonstrates potent anti-prostate cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of Isoflavone Glucosides to Aglycones by Partially Purified β-Glucosidases from Microbial and Vegetable Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating conversion of isoflavone glycosides to aglycones using crude beta-glycosidase extracts from almonds and processed soy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of β-glucosidase from Aspergillus terreus and its application in the hydrolysis of soybean isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of flavonoids and their glycosides by high-performance liquid chromatography with electrospray ionization mass spectrometry and with diode array ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. High content screening identifies licoisoflavone A as a bioactive compound of Tongmaiyangxin Pills to restrain cardiomyocyte hypertrophy via activating Sirt3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (S)-Licoisoflavone A Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Licoisoflavone A, an isoflavone (B191592) derived from licorice root, has demonstrated significant biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] Its potential as a therapeutic agent for neurological disorders characterized by inflammation and ischemic injury is an emerging area of interest. These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of neuroinflammation and cerebral ischemia. The protocols are designed to offer a robust framework for preclinical assessment, guiding researchers in generating reproducible and comparable data.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Systemic administration of lipopolysaccharide (LPS), a component of gram-negative bacteria, is a widely used method to induce a systemic inflammatory response and subsequent neuroinflammation.[2][3] This model is relevant for studying the effects of therapeutic agents on inflammatory processes in the central nervous system.
Data Presentation: Expected Outcomes of this compound Treatment in LPS-Induced Neuroinflammation
The following table summarizes potential quantitative outcomes from a study evaluating this compound in an LPS-induced neuroinflammation mouse model. Values are hypothetical and intended for illustrative purposes.
| Parameter | Vehicle + Saline | Vehicle + LPS | This compound (10 mg/kg) + LPS | This compound (20 mg/kg) + LPS |
| Pro-inflammatory Cytokines (pg/mL in brain homogenate) | ||||
| TNF-α | 15 ± 3 | 150 ± 25 | 80 ± 15 | 50 ± 10** |
| IL-1β | 10 ± 2 | 120 ± 20 | 65 ± 12 | 40 ± 8 |
| IL-6 | 20 ± 4 | 200 ± 30 | 110 ± 18* | 70 ± 12 |
| Microglial Activation (% Iba1-positive area in hippocampus) | 5 ± 1 | 35 ± 6 | 18 ± 4 | 10 ± 2** |
| Cognitive Function (Y-maze spontaneous alternation, %) | 75 ± 5 | 50 ± 7 | 62 ± 6 | 70 ± 5** |
*p < 0.05, **p < 0.01 compared to Vehicle + LPS group.
Experimental Protocol: LPS-Induced Neuroinflammation in Mice
This protocol outlines the procedure for inducing neuroinflammation in mice using LPS and for assessing the neuroprotective effects of this compound.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[4]
-
Anesthesia (e.g., isoflurane)
-
Equipment for behavioral testing (Y-maze)
-
Reagents and equipment for ELISA and immunohistochemistry
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Grouping and Dosing:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: this compound (e.g., 10 mg/kg, i.p.) + LPS
-
Group 4: this compound (e.g., 20 mg/kg, i.p.) + LPS
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) for a predetermined period (e.g., 7 consecutive days) before LPS injection.
-
Induction of Neuroinflammation: On the final day of drug administration, inject a single dose of LPS (e.g., 0.25 mg/kg, i.p.) one hour after the final dose of this compound or vehicle.[5]
-
Behavioral Testing: 24 hours after the LPS injection, perform cognitive function tests, such as the Y-maze for spatial memory.[5][6]
-
Tissue Collection: 4-6 hours after behavioral testing, euthanize the animals under deep anesthesia. Perfuse transcardially with ice-cold saline, followed by 4% paraformaldehyde for immunohistochemistry or collect brains for biochemical analysis.
-
Biochemical Analysis: Homogenize brain tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.
-
Immunohistochemistry: Section the fixed brains and perform immunohistochemical staining for microglial activation using an anti-Iba1 antibody.[7]
Visualization of Experimental Workflow
Caption: Workflow for LPS-induced neuroinflammation study.
Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia
The MCAO model is a widely used and well-standardized animal model for inducing focal cerebral ischemia, mimicking human ischemic stroke.[8][9] This model allows for the investigation of neuroprotective agents in the context of stroke and reperfusion injury.
Data Presentation: Expected Outcomes of this compound Treatment in MCAO Model
The following table presents hypothetical quantitative data from a study evaluating this compound in a rat MCAO model.
| Parameter | Sham | Vehicle + MCAO | This compound (10 mg/kg) + MCAO | This compound (20 mg/kg) + MCAO |
| Infarct Volume (mm³) | 0 | 250 ± 40 | 150 ± 30 | 100 ± 20** |
| Neurological Deficit Score (0-4) | 0 | 3.2 ± 0.5 | 2.1 ± 0.4 | 1.5 ± 0.3 |
| Brain Edema (%) | < 1 | 15 ± 3 | 8 ± 2* | 5 ± 1 |
| Oxidative Stress (Malondialdehyde, nmol/mg protein) | 1.2 ± 0.2 | 4.5 ± 0.8 | 2.8 ± 0.5* | 2.0 ± 0.4** |
*p < 0.05, **p < 0.01 compared to Vehicle + MCAO group.
Experimental Protocol: MCAO-Induced Focal Cerebral Ischemia in Rats
This protocol describes the intraluminal suture method for MCAO in rats to assess the efficacy of this compound.
Materials:
-
This compound
-
Vehicle for this compound
-
Anesthesia (e.g., isoflurane)
-
4-0 nylon monofilament suture with a silicone-coated tip[8][9]
-
Surgical instruments for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Reagents for measuring brain edema and oxidative stress markers
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Surgical Procedure (MCAO):
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[9]
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 silicone-coated nylon monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[8][9] The insertion length is typically 18-20 mm from the carotid bifurcation.[8]
-
-
Drug Administration: this compound or vehicle can be administered at various time points (pre-treatment, during ischemia, or at the onset of reperfusion) depending on the study design.
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Neurological Assessment: 24 hours after reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., Zea Longa 5-point scale).[11]
-
Infarct Volume Measurement: Euthanize the animal and remove the brain. Slice the brain into coronal sections and stain with 2% TTC to visualize the infarct area. The unstained area represents the infarct.
-
Brain Edema Measurement: Calculate the percentage of brain water content to assess edema.
-
Oxidative Stress Analysis: Measure levels of oxidative stress markers, such as malondialdehyde (MDA), in the brain tissue.
Visualization of MCAO Experimental Workflow
Caption: Workflow for MCAO-induced cerebral ischemia study.
Potential Signaling Pathways for this compound Action
This compound is known to possess antioxidant and anti-inflammatory properties and may act as a Sirt3 activator.[1][12] The following diagram illustrates a potential signaling pathway through which this compound may exert its neuroprotective effects.
Caption: Potential neuroprotective signaling pathway of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of this compound in animal models of neuroinflammation and cerebral ischemia. These models, coupled with the detailed experimental procedures and suggested outcome measures, will enable researchers to thoroughly investigate the therapeutic potential of this promising natural compound for neurological disorders. Adherence to these standardized protocols will facilitate the generation of reliable and comparable data, which is crucial for the advancement of novel neuroprotective therapies into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Licoisoflavone A | MRP | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection and pharmacokinetics of licochalcone A in brains of neuroinflammatory mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 10. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MCAO Model [bio-protocol.org]
- 12. High content screening identifies licoisoflavone A as a bioactive compound of Tongmaiyangxin Pills to restrain cardiomyocyte hypertrophy via activating Sirt3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing (S)-Licoisoflavone A degradation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of (S)-Licoisoflavone A in cell culture experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in cell culture media?
A1: The stability of this compound, like other isoflavones, is primarily influenced by several factors in cell culture conditions. These include:
-
pH: this compound is more stable in neutral to slightly acidic conditions. Standard cell culture media, typically maintained at a pH of 7.2-7.4, is generally suitable. However, significant shifts in pH, which can occur due to cellular metabolism, may accelerate degradation.
-
Temperature: Elevated temperatures can promote the degradation of isoflavones. While cell culture experiments are conducted at 37°C, prolonged incubation times can lead to a gradual loss of the compound.
-
Light Exposure: Exposure to light, particularly UV light, can cause photodegradation of flavonoids. It is crucial to protect stock solutions and media containing this compound from light.
-
Oxidation: The presence of reactive oxygen species in the media can lead to oxidative degradation.
-
Interactions with Media Components: Components in the cell culture media, such as metal ions, can potentially catalyze degradation reactions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this class of compounds.
Q3: How should I store this compound stock solutions to ensure maximum stability?
A3: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C and protected from light by using amber vials or by wrapping the vials in foil. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q4: Can I expect degradation of this compound in my working solution during a typical cell culture experiment (e.g., 24-72 hours)?
A4: Yes, a degree of degradation in the aqueous environment of cell culture media at 37°C is expected over the course of a typical experiment. The rate of degradation will depend on the specific conditions. For experiments lasting longer than 24 hours, consider replenishing the medium with freshly diluted this compound to maintain a consistent concentration.
Q5: Are there any visible signs of this compound degradation?
A5: While a change in the color of the media or the appearance of precipitate might indicate degradation or solubility issues, degradation can occur without any visible signs. Therefore, for critical experiments, it is recommended to analytically assess the stability.
Q6: How does the presence of serum in the culture medium affect the stability and activity of this compound?
A6: Serum proteins, such as albumin, can bind to flavonoids like this compound. This binding can have two main effects:
-
Increased Stability: Binding to proteins can protect the compound from degradation, thereby increasing its half-life in the culture medium.
-
Reduced Bioavailability: The protein-bound fraction of this compound may not be readily available for cellular uptake, potentially reducing its apparent biological activity. When interpreting results from experiments conducted in the presence of serum, it is important to consider these potential interactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected biological activity | 1. Degradation of this compound in stock or working solutions. 2. Precipitation of the compound in the culture medium. 3. Interaction with serum proteins reducing bioavailability. | 1. Prepare fresh working solutions for each experiment from a properly stored stock solution. Minimize light exposure. For long-term experiments, replenish the compound. 2. Ensure the final DMSO concentration is as low as possible (typically <0.1%) to maintain solubility. Visually inspect for precipitate after addition to the medium. 3. Consider reducing the serum concentration or using a serum-free medium if your cell line permits. |
| High variability between experimental replicates | 1. Inconsistent concentration of this compound due to degradation or precipitation. 2. Uneven exposure of cells to the compound. | 1. Follow strict protocols for solution preparation and storage. 2. Ensure thorough mixing of the compound in the culture medium before adding it to the cells. |
| Appearance of unexpected peaks in analytical measurements (e.g., HPLC, LC-MS) | Formation of degradation products. | Analyze a control sample of this compound in media that has been incubated under the same conditions but without cells to identify potential degradants. |
Quantitative Data Summary
The stability of isoflavones in cell culture media at 37°C can be estimated based on studies of structurally similar compounds. The following table provides an example of the expected degradation of two common isoflavones, genistein (B1671435) and daidzein (B1669772), in a neutral aqueous solution (pH 7.0) at 37°C, which mimics cell culture conditions.
| Time (hours) | Genistein Remaining (%) | Daidzein Remaining (%) |
| 0 | 100 | 100 |
| 24 | ~95 | ~97 |
| 48 | ~90 | ~94 |
| 72 | ~85 | ~91 |
| Note: This data is extrapolated from stability studies of genistein and daidzein at elevated temperatures and should be used as an estimation.[1] The actual stability of this compound may vary. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium (e.g., DMEM/F12) over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM/F12) with or without serum
-
Sterile microcentrifuge tubes or a 24-well plate
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for mobile phase)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes or wells of a 24-well plate. Place the samples in a humidified incubator at 37°C with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from the incubator. The 0-hour time point serves as the initial concentration control.
-
Sample Storage: Immediately store the collected samples at -80°C until all time points are collected to halt further degradation.
-
Sample Preparation for HPLC: Prior to analysis, thaw the samples. To precipitate proteins that may interfere with the analysis (especially if serum was used), add an equal volume of cold acetonitrile to each sample, vortex, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject the samples onto the HPLC system.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if needed).
-
Detection: UV detector set at the maximum absorbance wavelength for this compound.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the 0-hour time point.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways, making it a compound of interest for various therapeutic areas.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based assay, incorporating stability considerations.
References
troubleshooting low yield of (S)-Licoisoflavone A extraction
Technical Support Center: (S)-Licoisoflavone A Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the extraction of this compound, particularly focusing on resolving issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is a prenylated isoflavone (B191592) recognized for its potential therapeutic properties, including inhibiting lipid peroxidation.[1] A primary natural source for this compound is the root of Sophora flavescens, a plant used in traditional Chinese medicine.[2][3]
Q2: What are the general steps for extracting this compound?
The general workflow involves:
-
Sample Preparation: Drying and grinding the plant material (e.g., Sophora flavescens roots) into a fine powder.[4][5]
-
Extraction: Using an appropriate solvent and technique, such as Ultrasound-Assisted Extraction (UAE) or maceration, to create a crude extract.[5][6]
-
Purification: Employing chromatographic methods, like macroporous resin or silica (B1680970) gel column chromatography, to separate this compound from other compounds.[6][7]
-
High-Purity Isolation: Using Preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification.[7]
-
Characterization: Confirming the identity and purity of the isolated compound using analytical techniques like HPLC.[6]
Q3: Why is my overall crude extract yield low?
A low crude extract yield can stem from several factors before the purification stage. These include improper sample preparation (insufficient drying or grinding), a suboptimal solvent-to-solid ratio, or an inefficient extraction method.[4] For instance, modern techniques like ultrasound-assisted or microwave-assisted extraction are often more efficient than traditional maceration.[4]
Q4: Can protocols for similar isoflavones, like Licoisoflavone B, be used for Licoisoflavone A?
Yes, due to their structural similarities as isoflavones, extraction and purification protocols for Licoisoflavone B can serve as an excellent starting point for developing a method for this compound.[6][7] However, parameters should be optimized specifically for this compound to achieve the best results.
Troubleshooting Guide: Overcoming Low Yield
Low yields of this compound can occur at multiple stages of the process. This guide provides a systematic approach to identifying and resolving common problems.
Logical Flow for Troubleshooting Low Yield
The following diagram illustrates a step-by-step decision-making process for troubleshooting low extraction yields.
Caption: A step-by-step troubleshooting diagram for low yield issues.
Problem-Solving Tables
Issue 1: Low Overall Yield in Crude Extract
| Potential Cause | Recommended Solution |
| Improper Sample Preparation | Ensure the root material from Sophora flavescens is thoroughly dried (e.g., in a low-temperature oven at 40-50°C) to prevent enzymatic degradation.[4] Grind the dried material into a fine, uniform powder to maximize the surface area for solvent interaction.[4] |
| Suboptimal Solvent-to-Solid Ratio | An insufficient volume of solvent can lead to incomplete extraction. Experiment with increasing the solvent-to-solid ratio. Ratios between 10:1 and 40:1 (mL/g) are commonly investigated for isoflavone extraction.[4][5] |
| Inefficient Extraction Method | Traditional maceration may offer lower yields. Consider using more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[4] |
| Inappropriate Solvent Choice | The polarity of the solvent is crucial. For isoflavones, aqueous ethanol (B145695) (60-80%) or methanol (B129727) are often effective.[5][8] Ternary mixtures of solvents like water, acetone, and ethanol have also been shown to be highly effective for total isoflavone extraction.[9] |
Issue 2: Low Purity of this compound in Crude Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Impurities | The crude extract contains many other compounds. Introduce a pre-extraction step using a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before the main extraction with a polar solvent.[4] |
| Poor Solvent Selectivity | While a solvent may yield a high total extract, it might not be selective for flavonoids. One study on Sophora flavescens found that a mechanochemical-promoted extraction using water with 15% Na₂CO₃ provided high selectivity for flavonoids.[10][11][12] |
Issue 3: Degradation of this compound during Processing
| Potential Cause | Recommended Solution |
| Excessive Heat | Flavonoids can be sensitive to high temperatures. During extraction, maintain temperatures within an optimal range, generally 50-70°C.[5] When concentrating the solvent using a rotary evaporator, keep the water bath temperature below 50°C.[4][6] |
| Prolonged Extraction Time | Extended exposure to heat and solvents can cause degradation. Optimize the extraction duration; for UAE, shorter times are generally preferred, while for other methods, 60-120 minutes is a typical range to test.[5][6] |
| Light Exposure | Some flavonoid compounds can be degraded by light. It is good practice to protect extracts from direct light during processing and storage.[13] |
Issue 4: Significant Loss During Purification
| Potential Cause | Recommended Solution |
| Improper Column Packing | For column chromatography (e.g., with macroporous resin or silica gel), ensure the column is packed evenly to avoid channeling, which leads to poor separation and sample loss.[13] |
| Suboptimal Chromatography Conditions | Loading: Dissolve the crude extract in a minimal amount of a solvent that ensures strong binding to the stationary phase (e.g., 20% ethanol for macroporous resin).[6] Elution: Use a shallow, stepwise gradient to elute the compound. For C18 silica, a gradient of increasing methanol or acetonitrile (B52724) in water (often with 0.1% formic acid) is common.[6][7] |
| Co-elution with Impurities | If this compound is co-eluting with other structurally similar compounds, the elution gradient needs to be fine-tuned. A shallower gradient around the expected elution point of the target compound can improve resolution.[5] |
Experimental Protocols & Workflow
General Experimental Workflow
This diagram outlines the standard sequence of steps from raw plant material to purified this compound.
Caption: A typical experimental workflow for isoflavone extraction.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is adapted from a method for Licoisoflavone B and is suitable for the efficient extraction of isoflavones.[6]
-
Preparation: Weigh 100 g of dried, powdered Sophora flavescens root and place it into a 2 L flask.
-
Solvent Addition: Add 1500 mL of 70% aqueous ethanol, creating a solid-to-liquid ratio of 1:15 (g/mL).
-
Ultrasonic Treatment: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.[6]
-
Filtration: After extraction, filter the mixture through a Büchner funnel with filter paper to separate the extract from the solid residue.
-
Re-extraction: To maximize yield, transfer the residue back to the flask and repeat steps 2-4 one more time.[6]
-
Concentration: Combine the filtrates from both extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[6]
Protocol 2: Macroporous Resin Column Chromatography
This step enriches the flavonoid content and removes highly polar impurities like sugars and salts.[6]
-
Resin Preparation: Pack a glass column with a suitable macroporous resin (e.g., AB-8 or D101). Pre-treat the packed column by washing sequentially with 2 bed volumes (BV) of 95% ethanol and then 3 BV of ultrapure water.[6][14]
-
Sample Loading: Dissolve the crude extract in a minimal amount of 20% ethanol and load it onto the prepared column at a flow rate of approximately 2 BV/h.[6]
-
Washing: Wash the column with 3-5 BV of ultrapure water to remove polar impurities.[6][15]
-
Elution: Elute the bound flavonoids from the column using 5 BV of a higher concentration ethanol solution (e.g., 30-70% ethanol) at a flow rate of 2-3 BV/h.[6][14][15]
-
Concentration: Collect the eluate and concentrate it using a rotary evaporator to obtain the flavonoid-rich fraction.
Protocol 3: Preparative HPLC (Prep-HPLC)
This is the final step to achieve high-purity this compound.[6][7]
-
System Preparation: Use a preparative HPLC system equipped with a C18 reversed-phase column.[6]
-
Mobile Phase: Prepare a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., methanol or acetonitrile).
-
Sample Preparation: Dissolve the flavonoid-rich fraction from the previous step in the initial mobile phase and filter it through a 0.45 µm filter.[7]
-
Gradient Elution: Inject the sample and run a gradient program. A typical program might start with a lower percentage of Solvent B, gradually increasing to elute compounds of increasing hydrophobicity. For example, start with 40% methanol, increase to 70% over 30 minutes, and hold for 10 minutes.[6]
-
Fraction Collection: Monitor the elution profile using a UV detector (e.g., at 254 nm) and collect the fractions corresponding to the peak of this compound.[6]
-
Purity Confirmation and Drying: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions with >98% purity and remove the solvent under vacuum to obtain the final purified compound.[6]
References
- 1. Licoisoflavone A | MRP | TargetMol [targetmol.com]
- 2. [PDF] Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of soy isoflavone extraction with different solvents using the simplex-centroid mixture design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
minimizing matrix effects in Licoisoflavone A LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of Licoisoflavone A.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of Licoisoflavone A, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing significant ion suppression for Licoisoflavone A in my plasma samples. What are the likely causes and how can I mitigate this?
Answer:
Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the sample matrix, such as phospholipids, proteins, and salts, compete with the analyte for ionization, leading to a decreased signal.[1][2][3]
Potential Causes and Solutions:
-
Inadequate Sample Cleanup: The presence of interfering substances is a primary cause of ion suppression.
-
Solution: Enhance your sample preparation method. Consider switching from a simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering matrix components.[3]
-
-
Co-elution of Matrix Components: If interfering compounds have similar chromatographic retention times to Licoisoflavone A, they will enter the mass spectrometer simultaneously, causing suppression.
-
Solution: Optimize your chromatographic conditions. Adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity can help separate Licoisoflavone A from the interfering components.[4]
-
-
High Sample Concentration: Injecting a highly concentrated sample can exacerbate matrix effects.
-
Solution: Dilute your sample extract before injection. This can reduce the concentration of matrix components entering the MS source, though it may also decrease the analyte signal, so a balance must be found.[5]
-
Question 2: My recovery of Licoisoflavone A is low and inconsistent across different sample batches. What steps can I take to improve this?
Answer:
Low and variable recovery often points to issues with the sample extraction procedure.
Potential Causes and Solutions:
-
Suboptimal Extraction Solvent: The solvent used for extraction may not be efficiently extracting Licoisoflavone A from the sample matrix.
-
Solution: Experiment with different extraction solvents. For isoflavones, mixtures of organic solvents like methanol (B129727) or ethanol (B145695) with water are often effective.[6][7] For prenylated flavonoids like Licoisoflavone A, a solvent system of 80% methanol in water is a good starting point.[8]
-
-
Inefficient Extraction Technique: The chosen extraction method may not be suitable for the sample matrix or analyte.
-
Solution: Compare different extraction techniques. For instance, if you are using LLE, ensure the pH of the aqueous phase is optimized for the extraction of Licoisoflavone A. For SPE, selecting the appropriate sorbent material is crucial. Divinylbenzene-based cartridges have shown good recovery for isoflavones.
-
-
Analyte Binding to Proteins: Licoisoflavone A may bind to proteins in the plasma, leading to incomplete extraction.
-
Solution: Incorporate a protein precipitation step before extraction. Using a precipitating agent like acetonitrile (B52724) can effectively denature proteins and release the bound analyte.[9]
-
Question 3: I am seeing a high degree of variability (high %CV) in my quality control (QC) samples for Licoisoflavone A. What could be causing this?
Answer:
High variability in QC samples suggests a lack of method robustness, often stemming from inconsistent matrix effects.
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Minor variations in the execution of the sample preparation protocol between samples can lead to significant differences in matrix effects.
-
Solution: Standardize and automate the sample preparation workflow as much as possible. Ensure consistent timing, volumes, and mixing for all samples.
-
-
Use of an Inappropriate Internal Standard (IS): If the internal standard does not behave similarly to Licoisoflavone A during sample processing and ionization, it cannot effectively compensate for variations.
-
Solution: The use of a stable isotope-labeled (SIL) internal standard for Licoisoflavone A is highly recommended. A SIL IS will co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification. If a SIL IS is not available, a structural analog can be used, but it must be carefully validated to ensure it adequately mimics the behavior of Licoisoflavone A.
-
-
Matrix Differences Between Lots: Different lots of biological matrix can have varying compositions, leading to different degrees of matrix effects.
-
Solution: Evaluate the matrix effect across at least six different lots of the biological matrix during method validation to ensure the method is robust.[10]
-
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy and precision of quantification.[3][10]
Why is Licoisoflavone A particularly susceptible to matrix effects?
As a prenylated flavonoid, Licoisoflavone A has a relatively nonpolar structure, which can lead to strong interactions with plasma proteins and lipids. These matrix components are often the primary sources of interference in LC-MS/MS analysis.
How can I quantitatively assess the matrix effect for my Licoisoflavone A assay?
The most common method is the post-extraction spike method.[2] This involves comparing the peak area of Licoisoflavone A in a solution prepared in a clean solvent to the peak area of Licoisoflavone A spiked into a blank, extracted sample matrix at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect (Matrix Factor).
What is the most effective sample preparation technique for minimizing matrix effects for Licoisoflavone A in plasma?
While the optimal method can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered one of the most effective techniques for removing a broad range of interfering substances.[3] Divinylbenzene-based SPE cartridges are often a good choice for isoflavones. Liquid-Liquid Extraction (LLE) can also be very effective, particularly for removing highly polar or non-polar interferences. Protein precipitation is a simpler but generally less clean method.
Is a stable isotope-labeled (SIL) internal standard necessary for Licoisoflavone A analysis?
While not strictly mandatory, using a SIL internal standard is the most effective way to compensate for matrix effects and improve the accuracy and precision of the assay. A SIL IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix components in the same way, thus providing reliable correction.
Data Presentation: Comparison of Sample Preparation Methods for Isoflavones
The following tables summarize recovery and matrix effect data for different sample preparation techniques for isoflavones, which can serve as a guide for method development for Licoisoflavone A.
Table 1: Recovery of Isoflavones using Different Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Rutin, Quercetin, Hesperidin, Hesperetin, Kaempferol | Food Samples | Solid-Phase Extraction | 88-96 | [2] |
| Isoflavones | Soy Extracts | Solid-Phase Extraction (Strata X) | 99.37 | |
| Six Flavonoid Glycosides | Rat Plasma | Protein Precipitation (Acetonitrile) | 88.2-103.6 | [9] |
Table 2: Matrix Effect of Flavonoids in Different Matrices
| Analyte | Matrix | Matrix Effect (%) | Reference |
| Rutin, Quercetin, Hesperidin, Hesperetin, Kaempferol | Food Samples | -0.5 to -44 (Ion Suppression) | [2] |
Experimental Protocols
The following are detailed protocols for common sample preparation techniques that can be adapted for Licoisoflavone A analysis in plasma or serum. Note: These are general protocols and may require optimization for your specific application.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on methods developed for other flavonoids and is a good starting point for Licoisoflavone A.
-
Cartridge Conditioning:
-
Condition a divinylbenzene-based SPE cartridge (e.g., Strata-X) with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Pre-treat 200 µL of plasma sample with 200 µL of 2% formic acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Follow with a second wash of 1 mL of 30% methanol in water.
-
-
Elution:
-
Elute Licoisoflavone A from the cartridge with 1 mL of methanol containing 0.1% formic acid.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
To 200 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 50 µL of 1 M acetate (B1210297) buffer (pH 5.0).
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
-
Centrifugation:
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Protocol 3: Protein Precipitation (PPT)
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer and Injection:
-
Carefully transfer the supernatant to an autosampler vial for direct injection or evaporate and reconstitute if further concentration is needed.
-
Visualizations
Experimental Workflow for Minimizing Matrix Effects```dot
Caption: Decision tree for troubleshooting matrix effect related issues.
References
- 1. A Comparative Study of Binding Interactions between Proteins and Flavonoids in Angelica Keiskei: Stability, α-Glucosidase Inhibition and Interaction Mechanisms [mdpi.com]
- 2. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
stability testing of (S)-Licoisoflavone A under different pH conditions
Disclaimer: Information on the specific stability of (S)-Licoisoflavone A is limited. This guide is based on established knowledge of structurally similar isoflavones, such as genistein (B1671435) and daidzein. The principles and methodologies described are broadly applicable for stability testing of isoflavonoids.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
A1: Based on data from related isoflavones, this compound is expected to be most stable in acidic to neutral pH conditions (pH 2-7). In alkaline environments (pH > 7), significant degradation is likely to occur. For instance, studies on 8-hydroxydaidzein, a similar isoflavone (B191592), showed complete degradation within 24 hours at pH 8 and 9, while it remained over 85% stable after 20 days at pH 5 and 6. Degradation in alkaline solutions often follows first-order kinetics.
Q2: What are the typical degradation products of isoflavones under pH stress?
A2: Under acidic conditions, the primary degradation reaction is often the hydrolysis of glycosidic bonds if the isoflavone is in a glycosylated form, resulting in the corresponding aglycone. The isoflavone ring structure is generally stable under mild acidic conditions. However, in strong alkaline conditions, the heterocyclic ring of the isoflavone can open, leading to the formation of various degradation products, such as chalcones or other phenolic compounds.
Q3: Which analytical method is most suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying this compound and its degradation products. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acidified water (e.g., with 0.1% acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution is often necessary to achieve good separation of the parent compound from its degradation products.
Q4: How should I prepare my samples for a pH stability study?
A4: Prepare buffer solutions at your desired pH values (e.g., pH 2, 4, 7, 9, and 12). Dissolve a known concentration of this compound in a minimal amount of a suitable organic solvent (like methanol or DMSO) before diluting it with the respective buffer to minimize solubility issues. Ensure the final concentration of the organic solvent is low and consistent across all samples. Store the solutions at a constant temperature and protect them from light. At specified time points, withdraw aliquots, neutralize if necessary, and analyze by HPLC.
Troubleshooting Guide for HPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for this compound | - Secondary interactions with residual silanol (B1196071) groups on the C18 column. - Mobile phase pH is too high, causing ionization of phenolic hydroxyl groups. | - Use a highly end-capped C18 column. - Lower the pH of the aqueous mobile phase to 2.5-3.5 by adding a small amount of an acid like formic acid or acetic acid. This suppresses the ionization of both the analyte and silanol groups. |
| Poor Resolution Between Parent Peak and Degradation Products | - Inadequate mobile phase composition. - Inappropriate gradient slope. | - Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. - Adjust the organic solvent ratio in the mobile phase. |
| Baseline Drift or Noise | - Contaminated mobile phase or detector cell. - Incomplete mobile phase mixing. - Temperature fluctuations. | - Use fresh, high-purity solvents and degas the mobile phase thoroughly. - Flush the HPLC system, including the detector flow cell. - Ensure proper mixing of the mobile phase components. - Use a column oven to maintain a constant temperature. |
| Inconsistent Retention Times | - Inadequate column equilibration between injections. - Changes in mobile phase composition. - Pump malfunction or leaks. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Prepare fresh mobile phase daily. - Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
Data Presentation
Table 1: Representative Stability of Isoflavones at Various pH Conditions
The following data is based on a study of 8-hydroxydaidzein and is intended to be illustrative of the expected stability trend for this compound.
| pH | Incubation Time | Temperature | % Remaining Compound |
| 5.0 | 20 days | Room Temperature | > 85% |
| 6.0 | 20 days | Room Temperature | > 85% |
| 7.0 | Not specified | Not specified | Degradation observed |
| 8.0 | 1 day | Room Temperature | ~ 0% |
| 9.0 | 1 day | Room Temperature | ~ 0% |
Note: The rate of degradation is also influenced by temperature, with higher temperatures accelerating degradation.
Experimental Protocols
Protocol: pH Stability Study of this compound
1. Materials:
-
This compound standard
-
HPLC-grade methanol or DMSO
-
Buffer solutions:
-
pH 2.0 (0.01 M HCl)
-
pH 4.5 (Acetate buffer)
-
pH 7.4 (Phosphate buffer)
-
pH 9.0 (Borate buffer)
-
pH 12.0 (0.01 M NaOH)
-
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO.
-
Sample Preparation: For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. The final concentration of the organic solvent should be less than 1%.
-
Incubation: Store the prepared solutions in tightly sealed, light-protected containers at a constant temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples to approximately pH 7.
-
Filter the samples through a 0.45 µm syringe filter.
-
Inject the samples into the HPLC system.
-
-
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (or the λmax of this compound)
-
Column Temperature: 30°C
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
Visualizations
Caption: Experimental workflow for the pH stability testing of this compound.
Caption: Hypothetical degradation pathway of an isoflavone under different pH conditions.
Technical Support Center: Overcoming Poor Bioavailability of (S)-Licoisoflavone A In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of (S)-Licoisoflavone A.
Disclaimer: Direct experimental data on overcoming the poor bioavailability of this compound is limited in publicly available literature. The guidance provided here is based on established methods for enhancing the bioavailability of other poorly water-soluble isoflavones and prenylated flavonoids. The protocols and troubleshooting advice should be considered a starting point for developing a tailored approach for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: Like many prenylated isoflavones, this compound's low oral bioavailability is likely attributable to several factors:
-
Poor Aqueous Solubility: Its lipophilic nature, due to the prenyl group, results in low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a critical prerequisite for absorption.[1][2]
-
First-Pass Metabolism: It may be subject to extensive metabolism in the gut wall and liver by enzymes such as Cytochrome P450s before it reaches systemic circulation.[3]
-
Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein in the intestinal epithelium, which actively pump the compound back into the GI lumen.[1]
Q2: What are the primary formulation strategies to improve the bioavailability of this compound?
A2: The main strategies focus on enhancing its solubility, dissolution rate, and membrane permeability. Key approaches include:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation, and enhance absorption.[4][5] Common systems include solid lipid nanoparticles (SLNs) and polymeric nanoparticles.[6][7]
-
Lipid-Based Formulations: Formulations such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS) can keep the lipophilic compound in a solubilized state within the GI tract, facilitating its absorption.[8][9][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous form with higher solubility and dissolution rate compared to its crystalline form.[9]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, thereby increasing its aqueous solubility.[1]
Q3: How does the prenyl group on this compound affect its bioavailability compared to non-prenylated isoflavones?
A3: The prenyl group significantly increases the lipophilicity of the isoflavone (B191592). While this can enhance its uptake into intestinal epithelial cells, it may also lead to lower overall bioavailability due to restricted efflux from these cells into the bloodstream.[11] However, prenylation can also interfere with the elimination of flavonoids from tissues, potentially leading to higher accumulation in certain organs like the liver and kidney with long-term administration.[11][12][13]
Q4: Are there any known signaling pathways affected by this compound that are relevant to its therapeutic effects?
A4: Yes, this compound has been shown to modulate specific signaling pathways. In gastric cancer cells, it can suppress growth and metastasis by blocking the VEGFR-2 signaling pathway and its downstream effectors, PI3K/AKT and MEK/ERK.[14] Additionally, it has demonstrated anti-hypertrophic effects in cardiomyocytes by activating the deacetylase Sirt3.[15]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations in Animal Studies
-
Possible Cause: Poor solubility and/or rapid metabolism of this compound.
-
Troubleshooting Steps:
-
Optimize Formulation:
-
Develop a nanoformulation (e.g., nanoemulsion, solid lipid nanoparticles) or a solid dispersion to enhance solubility and dissolution.
-
For initial studies, using a mixture of co-solvents like DMSO, PEG300, and Tween 80 in saline can improve solubility for administration.[16]
-
-
Co-administer with Bioenhancers:
-
Consider co-administration with piperine, which can inhibit P-glycoprotein and CYP3A4 enzymes in the intestine, potentially increasing absorption and reducing first-pass metabolism.[1]
-
-
Standardize Experimental Conditions:
-
Ensure consistent fasting times for animals before dosing.
-
Use a consistent gavage volume and technique.
-
-
Issue 2: Inconsistent In Vitro Dissolution Results
-
Possible Cause: Incomplete conversion to an amorphous state in solid dispersions or variability in particle size.
-
Troubleshooting Steps:
-
Characterize Solid State:
-
Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm the amorphous nature of the solid dispersion.
-
-
Control Particle Size:
-
For nanoparticle formulations, optimize preparation parameters (e.g., homogenization speed, sonication time) to achieve a narrow particle size distribution.
-
Use dynamic light scattering (DLS) to monitor particle size and polydispersity index (PDI).
-
-
Issue 3: Low Permeability in Caco-2 Cell Assays
-
Possible Cause: The compound is a substrate for efflux pumps like P-glycoprotein.
-
Troubleshooting Steps:
-
Use Efflux Pump Inhibitors:
-
Conduct the Caco-2 permeability assay in the presence of known P-gp inhibitors (e.g., verapamil) to see if the apparent permeability (Papp) increases.
-
-
Employ Permeation Enhancers:
-
Investigate the use of pharmaceutically acceptable permeation enhancers in your formulation.
-
-
Lipid-Based Formulations:
-
Test the permeability of this compound when formulated in a nanoemulsion or SEDDS, as these can facilitate transport across the cell monolayer.[1]
-
-
Quantitative Data Summary
The following tables summarize pharmacokinetic data for isoflavones from literature. Note the absence of specific data for this compound, necessitating comparison with related compounds.
Table 1: Pharmacokinetic Parameters of Daidzein (B1669772) in Different Forms in Humans
| Parameter | Daidzein (Aglycone) | Daidzein-7-O-beta-d-glucoside (DG) | Fold Change (DG vs. Aglycone) |
| Cmax (Maximum Plasma Concentration) | Lower | 3-6 times higher | ↑ |
| AUC (Systemic Bioavailability) | Lower | 3-6 times higher | ↑ |
| Urinary Recovery | Lower | 3-6 times higher | ↑ |
Data adapted from a study on daidzein pharmacokinetics.[17] This illustrates that the glycoside form can have higher bioavailability than the aglycone for some isoflavones when ingested in an isolated form.
Table 2: Conceptual Bioavailability Enhancement of a Prenylated Flavonoid with Formulation
| Formulation | Relative Bioavailability (%) | Fold Increase |
| Aqueous Suspension | Baseline | - |
| Nanoemulsion | Expected to be significantly higher | >1 |
| Solid Dispersion | Expected to be significantly higher | >1 |
| SEDDS | Expected to be significantly higher | >1 |
This table provides a conceptual illustration of the expected improvement in bioavailability when using advanced formulation strategies for a poorly soluble compound like this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
-
Oil Phase Preparation: Dissolve a specific amount of this compound in a suitable oil (e.g., medium-chain triglycerides) with gentle heating and stirring.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P).
-
Emulsification: Add the oil phase to the aqueous phase dropwise while stirring at high speed using a magnetic stirrer.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.
-
Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) with free access to water.
-
Dosing: Administer the this compound formulation (e.g., nanoemulsion or suspension in a vehicle like 0.5% carboxymethyl cellulose) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t½), using appropriate software.
Visualizations
Caption: this compound inhibits the VEGFR-2 signaling pathway.
Caption: this compound's anti-hypertrophic effect via Sirt3.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Typical and atypical metabolic characteristics of three iridaceae isoflavone components: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdeasgrsbpharm.edu.in [pdeasgrsbpharm.edu.in]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prenylation modulates the bioavailability and bioaccumulation of dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Licoflavone A Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High content screening identifies licoisoflavone A as a bioactive compound of Tongmaiyangxin Pills to restrain cardiomyocyte hypertrophy via activating Sirt3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Licoisoflavone A | MRP | TargetMol [targetmol.com]
- 17. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inconsistent results in (S)-Licoisoflavone A bioassays
Welcome to the Technical Support Center for (S)-Licoisoflavone A bioassays. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot inconsistencies that may arise during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound, also known as phaseoluteone, is a naturally occurring isoflavone (B191592).[1] It has been identified as a potent inhibitor of lipid peroxidation and has demonstrated various bioactivities, including antioxidant and anti-inflammatory effects. A key mechanism of action for its anti-hypertrophic effects is the activation of Sirtuin 3 (Sirt3), a mitochondrial deacetylase.
Q2: My IC50/EC50 values for this compound are inconsistent between experiments. What are the common causes?
Inconsistent IC50 or EC50 values are a frequent challenge in natural product research. Several factors can contribute to this variability:
-
Compound Purity and Stability: The purity of your this compound sample can vary between batches. Impurities may have their own biological effects, altering the observed potency. Additionally, the compound's stability in solution is crucial. Improper storage or multiple freeze-thaw cycles can lead to degradation and reduced activity.
-
Solubility and Aggregation: this compound has low aqueous solubility. If not properly dissolved, it can precipitate in your assay medium, leading to a lower effective concentration and thus a higher apparent IC50. At higher concentrations, it may also form aggregates that can interfere with the assay.
-
Cell-Based Factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively, which can lead to phenotypic drift and altered drug sensitivity.
-
Cell Density: The initial cell seeding density can significantly impact results. Higher cell densities may require higher compound concentrations to achieve the same effect.
-
Cell Health: Using cells that are not in the logarithmic growth phase or have low viability will lead to unreliable results.
-
-
Assay Conditions:
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its bioavailability. Variations in serum percentage between experiments will affect the outcome.
-
Incubation Time: The duration of compound exposure can influence the observed effect. Shorter or longer incubation times may result in different IC50 values.
-
Assay Reagents: Lot-to-lot variability of reagents, such as MTT or antibodies, can introduce inconsistencies.
-
-
Data Analysis: The method used to calculate the IC50/EC50 value from the dose-response curve can also introduce variability. Different software packages and curve-fitting algorithms may yield slightly different results.[2]
Q3: How should I prepare and store this compound stock solutions?
Given its low aqueous solubility, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM). For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For short-term use, a solution stored at -20°C is acceptable. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is below 0.5% (and ideally below 0.1%) to minimize solvent-induced effects. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in Cell Viability Assays
-
Problem: Significant differences in readings between replicate wells treated with the same concentration of this compound.
-
Potential Causes & Solutions:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension periodically while plating. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"), or fill them with sterile PBS or media.[3][4]
-
Pipetting Inaccuracy: Use calibrated pipettes and change tips for each replicate. When adding reagents, dispense them below the surface of the liquid in the well to ensure proper mixing without splashing.[3]
-
Incomplete Compound Solubilization: Visually inspect the wells under a microscope for any signs of compound precipitation after adding it to the medium. If precipitation is observed, consider lowering the highest concentration used or preparing the dilutions in a medium with a low percentage of serum.
-
Inadequate Mixing: After adding all reagents (e.g., MTT, solubilization buffer), gently tap the plate or use a plate shaker at a low speed to ensure the contents are well-mixed.[3]
-
Issue 2: Unexpected Results in Sirt3 Activity Assays
-
Problem: Observing no activation or inconsistent activation of Sirt3 with this compound treatment.
-
Potential Causes & Solutions:
-
Suboptimal Assay Conditions: The enzymatic activity of Sirt3 is dependent on factors like temperature and the concentration of its co-substrate, NAD+. Ensure all reagents are equilibrated to the assay temperature (typically 37°C) before starting.[5] Verify the NAD+ concentration in your assay buffer is optimal as per the kit manufacturer's instructions.
-
Compound Interference: this compound, like other flavonoids, can interfere with fluorescence-based assays. To rule this out, run a control with the compound in the absence of the enzyme to see if it quenches or contributes to the fluorescent signal.
-
Incorrect Reagent Preparation: Prepare all reagents, including the Sirt3 enzyme and substrate, fresh for each experiment and keep them on ice.
-
Cellular NAD+ Levels: In cell-based assays, the intracellular concentration of NAD+ can be a limiting factor for Sirt3 activity. Ensure that the cell culture conditions do not deplete NAD+ levels.
-
Data Presentation
Quantitative Bioactivity of this compound and Related Isoflavones
| Compound | Assay | Cell Line/System | IC50/EC50 (µM) | Reference |
| This compound | Lipid Peroxidation Inhibition | In vitro | 7.2 | [6] |
| Sophoricoside (B191293) | IL-6 Bioactivity Inhibition | In vitro | 6.1 | [7] |
| Sophoricoside | COX-2 Activity Inhibition | In vitro | 4.4 | [7] |
| Compound 2 (Isoflavone) | Cytotoxicity (Crystal Violet) | HCT116 (Colon Cancer) | 0.34 | [8] |
| Compound 1 (Isoflavone) | Cytotoxicity (Crystal Violet) | HCT116 (Colon Cancer) | 22.4 | [8] |
| Dihydroxyflavone Derivative | Cytotoxicity (MTT) | HeLa (Cervical Cancer) | 9.8 (48h) | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well format.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free or low-serum medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity if available.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
Protocol 2: In Vitro Sirt3 Activity Assay (Fluorometric)
This protocol is for screening the effect of this compound on the activity of purified recombinant Sirt3.
-
Reagent Preparation:
-
Prepare the Sirt3 Assay Buffer as per the manufacturer's instructions.
-
Dilute the recombinant human Sirt3 enzyme in the assay buffer to the desired concentration. Keep the diluted enzyme on ice.
-
Prepare the fluorogenic Sirt3 substrate and NAD+ solution in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, set up the following wells in triplicate:
-
Blank (No Enzyme): Assay Buffer + Substrate/NAD+ solution.
-
Positive Control (No Compound): Assay Buffer + Diluted Sirt3 + Vehicle (DMSO).
-
Test Compound: Assay Buffer + Diluted Sirt3 + this compound at various concentrations.
-
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the Substrate/NAD+ solution to all wells.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Signal Development and Detection:
-
Stop the reaction and develop the fluorescent signal by adding the Developer solution as per the kit's instructions.
-
Incubate for 15-30 minutes at room temperature.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percent activation relative to the positive control.
-
Plot the percent activation against the log of the compound concentration to determine the EC50 value.[5]
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sirt1 and Sirt3 Activation Improved Cardiac Function of Diabetic Rats via Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. Anti-inflammatory mode of isoflavone glycoside sophoricoside by inhibition of interleukin-6 and cyclooxygenase-2 in inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-Licoisoflavone A for Cell Treatment
Welcome to the technical support center for (S)-Licoisoflavone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for cell treatment experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological effects?
This compound is a flavonoid compound. It has been identified as a potential activator of Sirtuin 3 (Sirt3), a mitochondrial deacetylase.[1][2] One of its most well-documented effects is the inhibition of cardiomyocyte hypertrophy, suggesting its potential therapeutic role in cardiac conditions.[1][2]
Q2: What is the primary mechanism of action for this compound in cells?
The anti-hypertrophic effects of this compound are believed to be mediated through the activation of Sirt3.[1][2] Sirt3 plays a crucial role in mitochondrial function and cellular stress responses. Activation of Sirt3 by this compound can lead to the deacetylation of mitochondrial proteins, which in turn can improve mitochondrial function and protect against cellular stress.
Q3: What is a recommended starting concentration for this compound in cell culture?
A specific universally optimal concentration for this compound is not established and will vary depending on the cell type and the specific biological question being investigated. However, based on studies with neonatal rat cardiomyocytes, effective concentrations for observing anti-hypertrophic effects were not explicitly stated in the abstracts, but related studies on flavonoids suggest a range to be tested. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q4: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound should be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
This section addresses common issues that researchers may encounter when working with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No observable effect on cells. | Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify the effective range. |
| Compound instability: The compound may be degrading in the cell culture medium over the course of the experiment. | Prepare fresh dilutions from a frozen stock solution for each experiment. For long-term experiments, consider replenishing the media with fresh compound at regular intervals. | |
| Cell-specific insensitivity: Your cell line may not express the target protein (Sirt3) at sufficient levels or may have other compensatory mechanisms. | Verify the expression of Sirt3 in your cell line using techniques like Western blot or qPCR. Consider using a positive control compound known to activate Sirt3. | |
| High levels of cell death or cytotoxicity. | Concentration is too high: this compound, like many flavonoids, can be cytotoxic at high concentrations. | Determine the cytotoxic threshold by performing a cell viability assay (e.g., MTT or LDH assay) with a range of concentrations. Use concentrations below the IC50 value for your functional assays. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high. | Ensure the final DMSO concentration is below 0.5%. Always include a vehicle control with the same solvent concentration to assess its effect on cell viability. | |
| Inconsistent or variable results between experiments. | Inconsistent cell culture conditions: Variations in cell density, passage number, or cell health can lead to variability. | Standardize your cell culture practices. Use cells within a consistent passage number range and ensure consistent seeding densities for all experiments. |
| Compound precipitation: The compound may be precipitating out of the culture medium at higher concentrations. | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower concentration or a different solubilization method. | |
| Assay interference: Flavonoids can sometimes interfere with certain assay readouts (e.g., autofluorescence). | Run appropriate controls, such as a compound-only control (no cells), to check for any direct interference with the assay reagents or detection method. |
Experimental Protocols
Here are detailed methodologies for key experiments to help you optimize the concentration of this compound and assess its biological effects.
Protocol 1: Determining the Optimal Concentration using a Dose-Response Cell Viability Assay (MTT Assay)
This protocol will help you determine the concentration range of this compound that is non-toxic to your cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is from 0.1 µM to 100 µM. Also, prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.
-
Cell Treatment: Carefully remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
Protocol 2: Measuring Sirt3 Activity
This protocol provides a general framework for measuring Sirt3 activity in cell lysates after treatment with this compound using a commercially available fluorometric assay kit.
Materials:
-
Cells treated with this compound or vehicle control
-
Cell lysis buffer
-
Commercially available Sirt3 activity assay kit (fluorometric)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: After treating the cells with the desired concentrations of this compound for the appropriate time, wash the cells with cold PBS and lyse them according to the Sirt3 activity assay kit's instructions.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Sirt3 Activity Assay: Follow the manufacturer's protocol for the Sirt3 activity assay kit. This typically involves adding a specific amount of cell lysate to a reaction mixture containing a fluorogenic Sirt3 substrate and NAD+.
-
Incubation: Incubate the reaction mixture at the recommended temperature and for the specified duration.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometric plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the Sirt3 activity. Normalize the Sirt3 activity to the total protein concentration for each sample. Compare the Sirt3 activity in cells treated with this compound to the vehicle-treated control cells.
Visualizations
Signaling Pathway: this compound and Sirt3 Activation
Caption: Proposed signaling pathway of this compound-mediated Sirt3 activation.
Experimental Workflow: Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
References
issues with (S)-Licoisoflavone A precipitating in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing (S)-Licoisoflavone A in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a natural flavonoid compound.[1] It is recognized as a potential Multidrug Resistance-Associated Protein (MRP) inhibitor and has been shown to inhibit lipid peroxidation.[2][3]
Q2: What are the key challenges when working with this compound in solution?
The primary challenge is its low solubility in aqueous solutions, which can lead to precipitation during experiments.[4] Factors such as solvent choice, concentration, pH, and temperature can significantly impact its stability and solubility.[5]
Q3: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions.[2] Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[2] It is almost insoluble in water.[4]
Q4: How should this compound be stored to ensure its stability?
For long-term storage, this compound powder should be stored at -20°C for up to three years, protected from direct sunlight.[2] Stock solutions prepared in a solvent like DMSO should be stored at -80°C for up to one year.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.[5]
Q5: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Solution (e.g., Cell Culture Media)
Possible Cause: The concentration of this compound has surpassed its solubility limit in the final aqueous environment. The percentage of the organic co-solvent may be insufficient to maintain its solubility.
Solutions:
-
Decrease the Final Concentration: The most direct approach is to lower the final working concentration of this compound in your experiment.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.1%, to avoid cellular toxicity.[5]
-
Stepwise Dilution: Instead of adding the concentrated stock solution directly into the full volume of the aqueous solution, perform a serial dilution. First, create an intermediate dilution in a smaller volume of the aqueous solution while gently vortexing. Then, add this intermediate dilution to the final volume.
-
Pre-warm the Aqueous Solution: Ensure your aqueous solution (e.g., cell culture media) is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound solution.[1]
Issue 2: this compound Precipitates Over Time During Incubation
Possible Cause: Changes in temperature or pH during incubation can decrease the solubility of this compound. Additionally, interactions with components in the medium, such as proteins in serum, can contribute to precipitation.[1]
Solutions:
-
Maintain Stable Temperature: Ensure the incubator maintains a consistent temperature.
-
Monitor pH: The solubility of flavonoids can be pH-dependent, with some showing increased solubility at a higher pH.[6] Verify that the pH of your experimental solution remains stable.
-
Serum Interaction Test: If using serum-containing media, test for precipitation by preparing small test volumes of your final solution with and without serum to see if serum is a contributing factor.[1]
-
Consider Surfactants: The addition of a low concentration of a biocompatible surfactant, such as Tween® 80, may help to increase the solubility of the compound.[2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 90 mg/mL (254 mM) | Sonication is recommended to aid dissolution.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (9.31 mM) | This formulation is suitable for in vivo use. Solvents should be added sequentially, ensuring the solution is clear before adding the next component. Heating and/or sonication may be necessary. It is recommended to prepare this solution fresh for immediate use.[2] |
| Water | 2.076 mg/L @ 25 °C (estimated) | This compound is poorly soluble in water.[1] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [2] |
Experimental Protocols
Protocol for Preparation of this compound for In Vitro Assays
This protocol provides a standardized procedure for preparing this compound solutions to minimize the risk of precipitation in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder (Molecular Weight: 354.4 g/mol ). For example, weigh 3.54 mg.[2]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., add 1 mL of DMSO to 3.54 mg of this compound).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the solid is not completely dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes. Gentle heating to 37°C can also be applied.[7]
-
Once a clear solution is achieved, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[2]
-
-
Prepare the Final Working Solution (Example for a 10 µM final concentration in 10 mL of media):
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed media to get a 100 µM solution. Mix gently by pipetting or brief vortexing.
-
Add 1 mL of the 100 µM intermediate dilution to the remaining 9 mL of pre-warmed media to achieve the final 10 µM working concentration.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
It is highly recommended to use the freshly prepared working solution immediately.
-
Mandatory Visualizations
Caption: Experimental workflow for using this compound.
Caption: this compound inhibits the VEGFR-2 signaling pathway.
Caption: this compound modulates the PI3K/Akt/mTOR pathway.
Caption: this compound affects the MAPK/ERK signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Licoisoflavone A | MRP | TargetMol [targetmol.com]
- 3. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
long-term storage and stability of (S)-Licoisoflavone A powder
For researchers, scientists, and drug development professionals utilizing (S)-Licoisoflavone A, ensuring its stability and integrity throughout storage and experimentation is critical for obtaining accurate and reproducible results. This technical support center provides comprehensive guidance on the long-term storage, stability, and handling of this compound powder, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the powder is reported to be stable for up to three years.[1]
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound, typically prepared in solvents like DMSO, should be stored at -80°C for long-term stability, which can be maintained for up to one year.[1] For short-term storage, aliquots can be kept at -20°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What factors can lead to the degradation of this compound?
A3: Like other isoflavones, the stability of this compound is primarily influenced by temperature, pH, light, and the presence of oxidizing agents. Elevated temperatures, exposure to UV light, and conditions outside of a neutral pH range can accelerate its degradation.
Q4: Are there any visible signs of this compound degradation?
A4: While a change in the powder's color or the appearance of discoloration may suggest degradation, chemical degradation can occur without any visible changes. Therefore, for critical applications, it is essential to periodically assess the purity and integrity of the compound using analytical methods such as High-Performance Liquid Chromatography (HPLC).
Q5: What are the primary degradation pathways for isoflavones like this compound?
A5: The primary degradation pathways for isoflavones include hydrolysis and oxidation. The phenolic hydroxyl groups and the heterocyclic ring are susceptible to oxidative degradation, while hydrolysis can occur under acidic or basic conditions, potentially leading to the opening of the heterocyclic ring.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected biological activity in experiments. | Degradation of the this compound stock or working solution due to improper storage or handling. | - Verify the storage conditions (temperature, light protection) of your stock solution.- Prepare fresh working solutions for each experiment from a properly stored stock.- Minimize the exposure of working solutions to light and elevated temperatures.- For long-duration assays, consider replenishing the compound in the experimental medium. |
| Precipitation of the compound in aqueous buffers or cell culture media. | Poor aqueous solubility of this compound, especially upon dilution of a concentrated DMSO stock. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to be tolerated by your experimental system but sufficient to maintain solubility.- Consider using a sonicator to aid dissolution.- Prepare the final dilution in the aqueous medium immediately before use. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products due to instability in the analytical solvent or exposure to harsh conditions. | - Ensure the mobile phase and diluents are compatible with this compound.- Protect samples from light during preparation and analysis.- If degradation is suspected, perform a forced degradation study to identify potential degradation products and ensure your HPLC method can resolve them from the parent compound. |
| Variability in results between different batches of the compound. | Differences in the purity or isomeric composition of the this compound powder. | - Always source the compound from a reputable supplier and obtain a certificate of analysis for each batch.- Perform an initial purity check via HPLC upon receiving a new batch. |
Quantitative Stability Data
While specific long-term stability data for this compound powder under various humidity and temperature conditions is limited in publicly available literature, the following table provides a general guideline based on data for other flavonoid powders. It is strongly recommended to conduct in-house stability studies for critical applications.
| Storage Condition | Parameter | Expected Stability Trend |
| -20°C (in the dark, sealed) | Purity | High stability, minimal degradation over 3 years.[1] |
| 4°C (in the dark, sealed) | Purity | Good stability, potential for slight degradation over extended periods. |
| 25°C / 60% RH (in the dark) | Purity | Moderate stability, degradation rate is expected to be higher than at refrigerated conditions. |
| 40°C / 75% RH (in the dark) | Purity | Accelerated degradation is likely; this condition is often used in stress testing to predict long-term stability. |
| Exposure to Light (at 25°C) | Purity | Photodegradation is expected, leading to a significant decrease in purity over time. |
Experimental Protocols
Protocol: Stability Assessment of this compound Powder via HPLC
This protocol outlines a general procedure for assessing the stability of this compound powder under specific storage conditions.
1. Materials and Equipment:
-
This compound powder
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
HPLC-grade reagents (e.g., formic acid or phosphoric acid)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a UV detector and a C18 column
-
Environmental chambers or incubators for controlled temperature and humidity storage
2. Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound powder and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.
-
Initial Analysis (Time Zero): Immediately analyze the freshly prepared solution using a validated stability-indicating HPLC method. This will serve as the baseline (T=0) measurement.
-
Storage: Store aliquots of the this compound powder in tightly sealed, light-protected containers under the desired storage conditions (e.g., -20°C, 4°C, 25°C/60% RH).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12, 24, 36 months), retrieve a sample from each storage condition.
-
Sample Analysis: Prepare a solution from the stored powder with the same concentration as the initial analysis. Analyze the solution using the same HPLC method.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area to calculate the percentage of the compound remaining. Monitor for the appearance of any new peaks, which may indicate degradation products.
3. HPLC Method Example:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at the λmax of this compound.
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for long-term stability testing of this compound powder.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
impact of DMSO concentration on (S)-Licoisoflavone A activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Licoisoflavone A. It addresses common issues encountered during experiments, with a focus on the impact of Dimethyl Sulfoxide (B87167) (DMSO) concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a flavonoid compound naturally found in the root of Glycyrrhiza species (licorice). Its primary known biological activities include the inhibition of Multidrug Resistance Protein 1 (MRP1) and antioxidant effects, such as the inhibition of lipid peroxidation.
Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?
DMSO is the most common and effective solvent for dissolving this compound for in vitro studies. It is highly soluble in DMSO, with concentrations up to 90 mg/mL (254 mM) being achievable.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
To minimize off-target effects, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5% (v/v), and for sensitive cell lines, at or below 0.1% (v/v). DMSO concentrations above 1% can lead to significant cytotoxicity and can interfere with the biological activity of the compound being tested.
Q4: How should I prepare a stock solution of this compound in DMSO?
It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. This stock can then be serially diluted to the final working concentrations in your assay medium. This approach helps to minimize the final DMSO concentration in your experiment.
Q5: Can DMSO interfere with the measurement of this compound's activity?
Yes, DMSO can have intrinsic biological and chemical activities that may interfere with assays. For instance, DMSO itself can exhibit antioxidant properties, which could affect the results of antioxidant assays.[1][2] It can also impact the activity of membrane transporters like MRP1.[3] Therefore, it is crucial to include a vehicle control (medium with the same final concentration of DMSO as the experimental samples) in all experiments to account for any effects of the solvent.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, with a focus on problems related to DMSO concentration.
Issue 1: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| High DMSO Concentration | - Verify Final DMSO Concentration: Double-check your dilution calculations to ensure the final DMSO concentration in your assay does not exceed recommended limits (ideally ≤ 0.1% - 0.5%).- Perform a DMSO Toxicity Assay: Determine the IC50 of DMSO for your specific cell line to establish a safe working concentration.- Reduce DMSO in Working Solutions: Prepare intermediate dilutions of your this compound stock in culture medium to lower the volume of DMSO added to your final assay. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to DMSO. What is non-toxic for one cell line may be cytotoxic for another. Always perform a literature search for your specific cell line and consider running a preliminary DMSO toxicity test. |
| DMSO Quality | DMSO is hygroscopic and can absorb water from the atmosphere, which can affect its solvating properties. Use anhydrous, high-purity DMSO and store it properly in a tightly sealed container in a dry environment. |
Issue 2: Low or no observed activity of this compound.
| Possible Cause | Troubleshooting Steps |
| Precipitation of Compound | This compound, while soluble in DMSO, may precipitate when diluted into aqueous assay buffers. - Visual Inspection: Carefully inspect your diluted solutions for any signs of precipitation.- Sonication: Briefly sonicate your stock solution before making dilutions.- Serial Dilutions: Perform serial dilutions in the final assay buffer to minimize rapid concentration changes. |
| Assay Interference | The chosen assay may be sensitive to DMSO. - Run Extensive Controls: Include vehicle controls with matching DMSO concentrations at every step.- Consider Alternative Assays: If possible, use an orthogonal assay to confirm your results. |
| Compound Degradation | Improper storage of the DMSO stock solution can lead to degradation of this compound. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of DMSO in cell-based assays.
Table 1: General Recommendations for Final DMSO Concentrations in Cell-Based Assays
| DMSO Concentration (v/v) | General Effect | Recommendation |
| > 5% | Generally cytotoxic to most cell lines. | Avoid. |
| 1% - 5% | Can induce significant cellular stress, apoptosis, and differentiation. May interfere with signaling pathways. | Use with caution and only if necessary. Extensive controls are required. |
| 0.5% - 1% | Minimal to moderate cytotoxicity in many cell lines, but can still have off-target effects. | Often considered the upper limit for many assays. |
| < 0.5% | Generally considered safe for most cell lines with minimal off-target effects. | Recommended for most applications. |
| ≤ 0.1% | Ideal for sensitive assays and long-term experiments. | Best practice to minimize solvent-induced artifacts. |
Table 2: Reported Cytotoxic Effects of DMSO on Various Cell Lines
| Cell Line | DMSO Concentration (v/v) | Incubation Time | Observed Effect |
| Human Embryonic Kidney (HEK293) | >1% | 24h | Significant decrease in cell viability. |
| Human Breast Cancer (MCF-7) | 1-2% | 24h | Significant reduction in cell viability. |
| Human Cervical Cancer (HeLa) | 1-2% | 24h | No significant effect on cell viability. |
| Human Leukemic T-cells (Molt-4, Jurkat) | ≥ 2% | 24, 48, 72h | Time- and dose-dependent cytotoxicity. |
| Human Monocytes (U937, THP1) | ≥ 2% | 24, 48, 72h | Time- and dose-dependent cytotoxicity. |
Experimental Protocols
Protocol 1: Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay)
This protocol is a generalized method to assess the ability of this compound to inhibit lipid peroxidation.
Materials:
-
This compound
-
Biological sample (e.g., rat liver microsomes)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Butylated hydroxytoluene (BHT)
-
Malondialdehyde (MDA) standard
Procedure:
-
Reaction Mixture Preparation: In a test tube, combine the biological sample, phosphate buffer, and the desired concentration of this compound (dissolved in DMSO, ensuring the final DMSO concentration is consistent across all samples and controls). Include a vehicle control with DMSO only.
-
Initiation of Peroxidation: Add NADPH to the reaction mixture to initiate lipid peroxidation. Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding TCA solution containing BHT.
-
Formation of MDA-TBA Adduct: Add TBA solution to the mixture and heat at 95°C for 30-60 minutes. This allows MDA, a product of lipid peroxidation, to react with TBA to form a colored adduct.
-
Measurement: After cooling, centrifuge the tubes to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of MDA equivalents using a standard curve prepared with known concentrations of MDA. The inhibitory effect of this compound is expressed as the percentage reduction in MDA formation compared to the control.
Protocol 2: MRP1 Inhibition Assay (Calcein-AM Efflux Assay)
This protocol outlines a common method to assess the inhibitory potential of this compound on the MRP1 transporter.
Materials:
-
MRP1-overexpressing cells (e.g., HEK293-MRP1) and parental control cells
-
This compound
-
Known MRP1 inhibitor (e.g., MK-571) as a positive control
-
Calcein-AM
-
Cell culture medium
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Plating: Seed the MRP1-overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control inhibitor for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well at a final concentration of 0.5-1 µM and incubate for another 30-60 minutes at 37°C.
-
Measurement: Wash the cells with ice-cold PBS to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~495/515 nm) or a flow cytometer.
-
Data Analysis: An increase in intracellular calcein (B42510) fluorescence in the presence of this compound indicates inhibition of MRP1-mediated efflux. Calculate the IC50 value by plotting the fluorescence intensity against the log of the this compound concentration.
Signaling Pathways and Experimental Workflows
Putative Signaling Pathways Modulated by this compound
Based on studies of Licoflavone A and other flavonoids, this compound is likely to exert its effects through the modulation of several key signaling pathways.
Caption: Putative inhibition of PI3K/Akt and MAPK/ERK pathways by this compound.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Experimental Workflow Diagrams
Caption: Workflow for the TBARS lipid peroxidation assay.
Caption: Workflow for the Calcein-AM based MRP1 inhibition assay.
References
Technical Support Center: (S)-Licoisoflavone A Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of (S)-Licoisoflavone A quantification. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider for the validation of an analytical method for this compound quantification?
A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for analytical method validation include specificity, linearity, range, accuracy, precision, and robustness.[1][2] For bioanalytical methods, additional parameters such as selectivity, recovery, and stability of the analyte in the biological matrix are also crucial.[3][4][5]
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) is a common and robust technique for quantifying flavonoids like this compound.[6][7] For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[8][9]
Q3: How should I prepare a plant-derived sample for this compound analysis?
A3: A typical protocol involves grinding the plant material, followed by extraction with a suitable solvent.[8] An 80% methanol (B129727) in water solution is often effective for extracting isoflavones.[8] Sonication can be used to improve extraction efficiency.[8] The resulting extract should be centrifuged and filtered before injection into the HPLC or LC-MS/MS system.[8] For some plant materials, a hydrolysis step (acid or enzymatic) may be necessary to convert glycosidic forms of the isoflavone (B191592) to the aglycone for total quantification.[10]
Q4: What are the common challenges encountered during the development of a bioanalytical method for isoflavones?
A4: Common challenges include flawed extraction techniques, matrix effects, and ensuring the stability of the analyte in the biological matrix.[4] For instance, plasma is high in phospholipids (B1166683) which can interfere with the analysis, while urine has a high salt content.[4] It is essential to develop an efficient extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components.[4][10]
Troubleshooting Guides
HPLC and LC-MS/MS Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks | Injection error; Detector not on; Incorrect mobile phase composition. | Verify injection volume and syringe placement; Ensure detector is powered on and at the correct wavelength; Prepare fresh mobile phase and prime the system. |
| Ghost peaks | Contamination in the mobile phase, injection port, or column. | Use high-purity solvents; Flush the injection port and column; Inject a blank solvent to check for carryover.[11] |
| Peak fronting or tailing | Column overload; Inappropriate mobile phase pH; Silanol interactions with basic analytes. | Decrease sample concentration; Adjust mobile phase pH to be at least 2 units away from the analyte's pKa; Use a base-deactivated column.[12][13] |
| Broad peaks | Low mobile phase flow rate; Column degradation; Large extra-column volume. | Adjust the flow rate to the optimal level for the column; Replace the guard column or the analytical column if necessary; Use tubing with a smaller internal diameter and minimize the length of connections.[11][13] |
| Baseline drift or noise | Mobile phase not degassed; Column contamination; Detector lamp failing. | Degas the mobile phase using sonication or an inline degasser; Flush the column with a strong solvent; Replace the detector lamp if its lifespan is exceeded.[11] |
| Inconsistent retention times | Leaks in the system; Inconsistent mobile phase composition; Temperature fluctuations. | Check all fittings for leaks; Ensure accurate mobile phase preparation and mixing; Use a column oven to maintain a constant temperature.[11] |
Sample Preparation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery | Inefficient extraction; Analyte degradation during extraction. | Optimize extraction solvent, time, and temperature; Use a gentler extraction method (e.g., sonication instead of heating); Add an antioxidant to the extraction solvent if degradation is suspected. |
| High matrix effects in LC-MS/MS | Co-elution of interfering substances from the sample matrix. | Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE); Modify the chromatographic method to better separate the analyte from interferences.[3] |
| Inconsistent results between replicates | Inhomogeneous sample; Inconsistent sample processing. | Ensure the sample is thoroughly homogenized before taking an aliquot; Standardize all steps of the sample preparation protocol. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Grinding: Freeze the plant material in liquid nitrogen and grind it to a fine powder.[8]
-
Extraction: Weigh approximately 100 mg of the powdered material and add 1 mL of 80% methanol. Vortex for 1 minute, then sonicate for 30 minutes.[8]
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes.[8]
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.[8]
Protocol 2: Solid-Phase Extraction (SPE) for Biological Fluids
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the pre-treated biological fluid sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[10]
-
Elution: Elute this compound with 2 x 1 mL of methanol.[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[10]
Quantitative Data Summary
The following tables provide typical acceptance criteria for method validation based on regulatory guidelines.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Curve | Linear over the specified range |
| Accuracy of Back-Calculated Standards | Within ±15% of the nominal value (±20% at LLOQ) |
Table 3: Accuracy and Precision
| Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| Lower Limit of Quantitation (LLOQ) | 80-120% | ≤ 20% |
| Low, Medium, High QC | 85-115% | ≤ 15% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical workflow for troubleshooting common HPLC/LC-MS/MS issues.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. simbecorion.com [simbecorion.com]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. tajhizshimi.com [tajhizshimi.com]
Technical Support Center: Synthesis of (S)-Licoisoflavone A
Welcome to the technical support center for the synthesis of (S)-Licoisoflavone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scalable synthesis of this bioactive isoflavone (B191592).
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining enantiomerically pure this compound?
A1: The synthesis of this compound typically involves a multi-step approach focusing on two key aspects: the construction of the isoflavone core and the introduction of chirality. Common strategies include:
-
Chiral Pool Synthesis: Utilizing a chiral starting material to introduce the desired stereochemistry.
-
Asymmetric Catalysis: Employing a chiral catalyst (e.g., organocatalysts or transition metal complexes) to induce enantioselectivity in a key bond-forming reaction. This is often a more scalable approach.
-
Chiral Resolution: Synthesizing the racemic mixture of Licoisoflavone A and then separating the enantiomers using techniques like chiral chromatography.
Q2: What are the most significant challenges in scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several challenges:
-
Cost and Availability of Starting Materials: Key reagents, especially chiral catalysts and precursors for the prenyl group, can be expensive for large-scale production.
-
Reaction Control: Maintaining optimal reaction conditions (temperature, pressure, stoichiometry) can be difficult on a larger scale, potentially leading to lower yields and the formation of byproducts.
-
Purification: The purification of the final product and intermediates can be complex, often requiring multiple chromatographic steps. Chiral purification at a large scale can be particularly challenging and costly.
-
Prenylation Step: The introduction of the prenyl group can be prone to side reactions and regioselectivity issues, which can be exacerbated at a larger scale.
Q3: Are there any known safety concerns associated with the reagents used in the synthesis?
A3: Yes, several reagents commonly used in the synthesis of isoflavones require careful handling. For example, palladium catalysts used in Suzuki-Miyaura coupling are heavy metals and should be handled with appropriate personal protective equipment. Solvents such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each reagent and follow standard laboratory safety procedures.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more air-stable. |
| Poor quality of boronic acid | Use high-purity boronic acid. Consider recrystallizing the boronic acid before use. | |
| Incomplete reaction | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. | |
| Presence of oxygen | Degas all solvents and reagents thoroughly. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. | |
| Significant side product formation | Homocoupling of the boronic acid | Use a stoichiometric amount of the boronic acid or a slight excess. Optimize the base and solvent system. |
| Protodeboronation | Ensure anhydrous conditions. Use a non-aqueous base if possible. |
Poor Enantioselectivity in Asymmetric Reduction
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (ee) | Inactive or poisoned chiral catalyst | Use a fresh batch of the chiral catalyst. Ensure all reagents and solvents are of high purity and free from catalyst poisons. |
| Incorrect reaction temperature | Optimize the reaction temperature. Asymmetric reactions are often highly sensitive to temperature fluctuations. | |
| Racemization of the product | Analyze the reaction mixture at different time points to check for product racemization. If racemization occurs, consider a milder workup procedure or a different purification method. | |
| Inconsistent ee values between batches | Variations in reaction setup | Ensure consistent reaction conditions, including solvent purity, temperature, and stirring rate. |
| Moisture in the reaction | Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere. |
Experimental Protocols
Proposed Scalable Synthesis of this compound
The following is a proposed synthetic route based on common methods for isoflavone synthesis. This route is designed to be scalable and amenable to asymmetric synthesis.
Caption: Proposed synthetic workflow for this compound.
This step involves the palladium-catalyzed cross-coupling of a substituted iodochromone with a substituted arylboronic acid.
Reagents and Materials:
| Reagent | Molar Equivalent |
| Substituted Iodochromone | 1.0 |
| Substituted Arylboronic Acid | 1.2 |
| Pd(PPh₃)₄ | 0.05 |
| K₂CO₃ | 2.0 |
| Toluene/Ethanol/Water | - |
Procedure:
-
To a degassed solution of the substituted iodochromone in a mixture of toluene, ethanol, and water (4:1:1), add the substituted arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Heat the mixture to reflux (approximately 90 °C) under an inert atmosphere for 12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the racemic isoflavone intermediate.
This step introduces chirality through the enantioselective reduction of the isoflavone to the corresponding isoflavanone (B1217009).
Reagents and Materials:
| Reagent | Molar Equivalent |
| Racemic Isoflavone Intermediate | 1.0 |
| Chiral Ruthenium Catalyst | 0.01 |
| Formic Acid/Triethylamine (5:2) | 5.0 |
| Dichloromethane (DCM) | - |
Procedure:
-
Dissolve the racemic isoflavone intermediate in anhydrous DCM under an inert atmosphere.
-
Add the chiral ruthenium catalyst and the formic acid/triethylamine mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction for the formation of the (S)-isoflavanone by chiral HPLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify by column chromatography to yield the (S)-isoflavanone intermediate.
This two-step sequence first re-oxidizes the isoflavanone to the isoflavone and then introduces the prenyl group.
Procedure:
-
Oxidation: The (S)-isoflavanone intermediate is oxidized back to the corresponding isoflavone using a suitable oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
-
Prenylation: The resulting chiral isoflavone is then subjected to prenylation using prenyl bromide in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetone. The reaction is typically carried out at reflux.
-
After completion, the reaction is worked up and the crude product is purified by column chromatography to afford this compound.
Data Presentation
Table 1: Representative Yields and Enantiomeric Excess (ee) at Different Scales
| Scale | Step 1 Yield (%) | Step 2 Yield (%) | Step 2 ee (%) | Step 3 Yield (%) | Overall Yield (%) |
| Lab Scale (1 g) | 85 | 90 | >98 | 75 | 57.4 |
| Pilot Scale (100 g) | 80 | 85 | >95 | 70 | 47.6 |
| Production Scale (1 kg) | 75 | 80 | >95 | 65 | 39.0 |
Note: The data presented in this table are estimates based on typical yields for similar reactions and are intended for illustrative purposes. Actual yields may vary depending on specific reaction conditions and optimization.
Signaling Pathway
This compound has been reported to exert its biological effects, at least in part, by inhibiting the VEGFR-2 signaling pathway, which can subsequently affect downstream pathways like PI3K/Akt.
Caption: Inhibition of VEGFR-2 signaling by this compound.
Validation & Comparative
A Comparative Guide to the Anticancer Activities of (S)-Licoisoflavone A and Licoisoflavone B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of two closely related isoflavones, (S)-Licoisoflavone A and Licoisoflavone B. Both compounds, derived from the licorice root (Glycyrrhiza species), have demonstrated potential as anticancer agents. This document synthesizes available experimental data to objectively compare their performance, detailing their mechanisms of action, cytotoxic efficacy, and the experimental protocols used for their evaluation.
Data Presentation: Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic effects of this compound and Licoisoflavone B against various cancer cell lines. It is important to note that the absence of a direct comparative study necessitates interpreting these values with consideration for the different experimental conditions.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | HCT116 and SW480 | Colorectal Cancer | Not explicitly stated, but significant inhibition at 6.25-25 µM | [1] |
| Licochalcone A (related compound) | H226 | Lung Squamous Carcinoma | 28.3 |
Note: Data for Licoisoflavone B's specific IC50 values were not available in the reviewed literature. Research on the related compound Semilicoisoflavone B has shown potent activity.
Mechanisms of Anticancer Activity
Both this compound and Licoisoflavone B exert their anticancer effects through the induction of cell cycle arrest and apoptosis. However, the specific signaling pathways and molecular targets appear to differ.
This compound: G1/S Phase Cell Cycle Arrest
This compound has been shown to inhibit the proliferation of colorectal cancer cells by inducing cell cycle arrest at the G1/S transition phase.[1] This is achieved through the direct targeting of the Cyclin-Dependent Kinase 2 (CDK2)-Cyclin E1 axis.[1] By inhibiting this complex, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein, a critical step for cells to progress from the G1 to the S phase of the cell cycle. This leads to an upregulation of the cell cycle inhibitor p27.[1]
Licoisoflavone B and Related Compounds: Induction of Apoptosis and Cell Cycle Arrest
Licoisoflavone B and its related compounds, such as Semilicoisoflavone B, have been demonstrated to induce both apoptosis and cell cycle arrest in cancer cells.[2][3] Semilicoisoflavone B induces G2/M phase cell cycle arrest by downregulating key regulators like cyclin A, cyclin B, CDC2, and CDK2.[3]
Furthermore, it triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This involves the upregulation of pro-apoptotic proteins (Bax, Bak) and downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL).[3] It also activates the death receptor pathway by increasing the expression of Fas and its associated proteins, leading to the activation of caspase-8 and subsequent executioner caspases like caspase-3.[2][3] The intrinsic pathway is activated through the release of cytochrome c from the mitochondria, which binds with Apaf-1 to activate caspase-9.[2] Both pathways converge on the cleavage of PARP, a hallmark of apoptosis.[2][3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of this compound and Licoisoflavone B.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cells and calculate the IC50 value.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Licoisoflavone B (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compounds on the cell cycle distribution of cancer cells.
Procedure:
-
Cell Treatment: Culture cancer cells and treat them with the desired concentrations of this compound or Licoisoflavone B for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by the compounds.
Procedure:
-
Cell Treatment: Treat cancer cells with the compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., CDK2, Cyclin E1, Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.
References
A Comparative Guide to Sirt3 Activation: (S)-Licoisoflavone A vs. Genistein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-Licoisoflavone A and the isoflavone (B191592) genistein (B1671435), focusing on their respective mechanisms and experimental evidence for activating Sirtuin 3 (Sirt3). Sirt3 is a critical NAD⁺-dependent deacetylase located in the mitochondria, where it governs metabolic homeostasis, oxidative stress responses, and cellular survival. Pharmacological activation of Sirt3 is a promising therapeutic strategy for a range of metabolic, cardiovascular, and neurodegenerative diseases.
Overview of Sirt3 and its Function
Sirt3 is the primary deacetylase in mitochondria, regulating the activity of numerous enzymes involved in key metabolic pathways. Its activation leads to the deacetylation and subsequent modulation of proteins integral to the TCA cycle, fatty acid oxidation, and oxidative phosphorylation. A crucial role of Sirt3 is the deacetylation and activation of antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD or SOD2), which helps mitigate mitochondrial reactive oxygen species (ROS) and protects against cellular damage.
This compound: An Indirect Sirt3 Activator
This compound, a flavonoid derived from licorice, has been identified as a potential Sirt3 activator that exerts protective effects in cardiomyocytes. Experimental evidence suggests that its mechanism is not through direct enzymatic stimulation but rather by promoting the expression of the Sirt3 protein itself.
In a study using neonatal rat cardiomyocytes, this compound was shown to block phenylephrine-induced hypertrophic responses. This protective effect was linked to a positive regulation of Sirt3 expression, which led to a decrease in overall mitochondrial protein acetylation.[1] The anti-hypertrophic effects of this compound were negated when cells were co-treated with the Sirt3 inhibitor 3-TYP, confirming that the observed benefits are dependent on a functional Sirt3 pathway.[1] To date, there is no published data demonstrating direct, allosteric activation of the Sirt3 enzyme by this compound in cell-free assays.
Genistein: Lacking Evidence for Sirt3 Activation
Genistein is a well-known isoflavone found in soy products, recognized for its wide range of biological activities, including its role as a phytoestrogen. While genistein is known to be a "mitochondriotropic molecule" that can influence mitochondrial function, there is currently no direct evidence to support its role as a Sirt3 activator.[2]
Studies have shown that genistein can improve mitochondrial function, increase mitochondrial membrane potential, and modulate the activity of oxidative phosphorylation components in various models.[2][3][4] However, these effects have been primarily linked to other mechanisms, such as its interaction with mitochondrial estrogen receptors, rather than the Sirt3 deacetylation pathway.[5] In fact, research on the related sirtuin, SIRT1, demonstrated that genistein does not directly activate the enzyme in vitro, though it can increase SIRT1 mRNA expression, suggesting any influence on sirtuin pathways may be transcriptional.[6]
Data Presentation: Comparative Summary
The following table summarizes the key differences in the evidence for Sirt3 activation by this compound and genistein.
| Feature | This compound | Genistein |
| Primary Mechanism | Upregulates Sirt3 protein expression (Indirect Activation)[1] | No direct or indirect Sirt3 activation reported. |
| Direct Enzymatic Activation | No data available. | No activation observed in related sirtuin assays (SIRT1).[6] |
| Cellular Effect | Blocks cardiomyocyte hypertrophy.[1] | General improvement of mitochondrial function.[3][4] |
| Sirt3-Dependence | Effect is abolished by Sirt3 inhibitor (3-TYP).[1] | Effects not demonstrated to be Sirt3-dependent. |
| Downstream Evidence | Decreases mitochondrial protein acetylation.[1] | No specific data on Sirt3-mediated deacetylation. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. High content screening identifies licoisoflavone A as a bioactive compound of Tongmaiyangxin Pills to restrain cardiomyocyte hypertrophy via activating Sirt3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for genistein as a mitochondriotropic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genistein improves mitochondrial function and inflammatory in rats with diabetic nephropathy via inhibiting MAPK/NF-κB pathway [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein Triggers Translocation of Estrogen Receptor-Alpha in Mitochondria to Induce Expressions of ATP Synthesis-Associated Genes and Improves Energy Production and Osteoblast Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of (S)-Licoisoflavone A and Doxorubicin in Colon Cancer Therapy
For Immediate Release
This guide provides a detailed comparison of the efficacy and mechanisms of action of the natural compound (S)-Licoisoflavone A and the conventional chemotherapeutic agent doxorubicin (B1662922) in the context of colon cancer. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview based on available preclinical data.
Executive Summary
Doxorubicin, a long-standing chemotherapy drug, and this compound, a novel natural flavonoid, both exhibit anti-proliferative effects against colon cancer cells. However, they operate through distinct molecular pathways. Doxorubicin primarily induces cytotoxicity by intercalating with DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. In contrast, this compound demonstrates a more targeted approach by inducing cell cycle arrest at the G1/S phase through the inhibition of the CDK2-Cyclin E1 axis. While extensive quantitative data exists for doxorubicin's efficacy, similar data for this compound is less established, highlighting an area for future research.
Quantitative Data Comparison
Direct comparative studies providing IC50 values and apoptosis rates for this compound and doxorubicin under identical experimental conditions are not yet available in the published literature. The following tables summarize the available data for each compound in commonly used colon cancer cell lines.
Table 1: Cytotoxicity (IC50) Data
| Compound | Cell Line | IC50 Value (µM) | Incubation Time (hours) |
| Doxorubicin | HCT116 | 0.38[1] | 24 |
| HCT116 | 0.5[1] | 48 | |
| HCT116 | 0.075 - 0.4[2] | Not Specified | |
| SW480 | 0.075 - 0.4[2] | Not Specified | |
| This compound | HCT116 | Data Not Available | - |
| SW480 | Data Not Available | - |
Table 2: Apoptosis Induction Data
| Compound | Cell Line | Apoptosis Percentage | Method |
| Doxorubicin | HCT116 | ~20.65% (Total Apoptosis)[3] | Flow Cytometry (PI/Annexin V) |
| This compound | HCT116 | Quantitative Data Not Available | - |
| SW480 | Quantitative Data Not Available | - |
Mechanisms of Action
This compound: Targeting the Cell Cycle
This compound exerts its anti-proliferative effects by directly targeting the cell cycle machinery in colon cancer cells. Its primary mechanism involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and its regulatory partner, Cyclin E1. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, a critical step for the cell to transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. The consequence is a G1/S phase arrest, effectively halting cell division.
Doxorubicin: A Multi-faceted Cytotoxic Agent
Doxorubicin's mechanism is more broadly cytotoxic. As an anthracycline antibiotic, it intercalates into the DNA of cancer cells, disrupting DNA and RNA synthesis. Its primary mode of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA double-strand breaks, triggering a cascade of events that culminate in apoptosis, or programmed cell death. Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of anticancer compounds.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate colon cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or doxorubicin and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
References
A Comparative Analysis of the Antioxidant Activities of (S)-Licoisoflavone A and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for potent antioxidant compounds, both natural and synthetic, a thorough comparison of their efficacy is crucial for therapeutic development. This guide provides a comparative overview of the antioxidant activities of (S)-Licoisoflavone A, a prenylflavonoid isolated from licorice root, and L-ascorbic acid (Vitamin C), a well-established antioxidant standard. This document summarizes available quantitative data, details common experimental protocols for assessing antioxidant activity, and visualizes the known signaling pathways through which these compounds exert their effects. While direct comparative studies using identical assay conditions are limited, this guide consolidates existing data to offer a valuable resource for researchers.
Quantitative Antioxidant Activity
Direct comparison of the antioxidant potency of this compound and ascorbic acid is challenging due to the lack of studies employing the same antioxidant assays and conditions for both compounds. The available data, presented below, is collated from various sources. It is important to note that IC50 values are highly dependent on the specific experimental setup.
| Compound | Antioxidant Assay | IC50 Value | Source |
| This compound | Lipid Peroxidation Inhibition | 7.2 µM | [1] |
| Ascorbic Acid | DPPH Radical Scavenging | 24.34 µg/mL | [2] |
| ABTS Radical Scavenging | 50 µg/mL | [3] | |
| Lipid Peroxidation Inhibition | Inhibition observed, specific IC50 not provided in a directly comparable assay. | [4][5][6] |
Experimental Protocols
Standard in vitro assays for determining antioxidant activity include the DPPH and ABTS radical scavenging assays. The general protocols for these assays are outlined below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is quantified spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: The test compound (this compound or ascorbic acid) and a positive control (typically ascorbic acid or Trolox) are prepared in a series of concentrations in the same solvent.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the test compound and the positive control. A blank sample containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay evaluates the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Protocol:
-
Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compound and a positive control are prepared in a series of concentrations.
-
Reaction Mixture: A small volume of the test compound or standard is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage scavenging activity against the sample concentration.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of this compound and ascorbic acid are mediated through distinct and overlapping signaling pathways.
This compound: Nrf2-Mediated Antioxidant Response
This compound is reported to exert its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: this compound antioxidant signaling pathway.
Ascorbic Acid: A Multi-faceted Antioxidant Mechanism
Ascorbic acid's antioxidant activity is multifaceted. It is a potent direct scavenger of reactive oxygen species (ROS). Additionally, it modulates intracellular antioxidant systems and inflammatory pathways, such as the NF-κB pathway.[7][8] Ascorbic acid can also influence the Nrf2 pathway, contributing to the expression of antioxidant proteins.[7]
Caption: Multifaceted antioxidant mechanisms of Ascorbic Acid.
Conclusion
Both this compound and ascorbic acid demonstrate significant antioxidant properties, albeit through different primary mechanisms and with a current lack of directly comparable quantitative data from standardized assays. This compound appears to function significantly through the upregulation of the endogenous antioxidant response via the Nrf2 pathway. Ascorbic acid acts as a potent direct scavenger of free radicals and also modulates key intracellular antioxidant and inflammatory signaling pathways.
For researchers and drug development professionals, the choice between these compounds, or their potential synergistic use, would depend on the specific therapeutic context and the desired mechanism of action. Further head-to-head comparative studies employing a battery of standardized antioxidant assays are warranted to definitively elucidate their relative potencies and to guide future research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. L-ascorbic acid inhibits UVA-induced lipid peroxidation and secretion of IL-1alpha and IL-6 in cultured human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of ascorbic acid on in vitro oxidation of low-density lipoprotein derived from hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Mechanisms of (S)-Licoisoflavone A and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the natural isoflavone (B191592), (S)-Licoisoflavone A, and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). The comparison focuses on their distinct mechanisms of action, supported by established signaling pathways and typical experimental protocols used for evaluation.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The management of inflammation often involves pharmacological intervention. Ibuprofen is a cornerstone of anti-inflammatory therapy, known for its well-characterized mechanism. This compound is a member of the isoflavone class of flavonoids, which are recognized for their broad biological activities, including anti-inflammatory effects.[1] This guide contrasts the molecular pathways targeted by these two compounds.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of Ibuprofen and this compound are mediated through fundamentally different molecular pathways. Ibuprofen acts as a direct inhibitor of cyclooxygenase enzymes, while this compound is understood to modulate a central inflammatory signaling cascade.
-
This compound: As an isoflavone, its primary anti-inflammatory mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a key transcription factor that governs the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (COX-2).[3][4] By preventing the activation and nuclear translocation of NF-κB, this compound can suppress the upstream inflammatory response.
-
Ibuprofen: Ibuprofen is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5][6][7][8] These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are potent lipid mediators of inflammation, pain, and fever.[7][9] By blocking COX enzymes, ibuprofen directly reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms.[5][9] The (S)-enantiomer of ibuprofen is considered the more pharmacologically active form.[6][8]
The diagram below illustrates the distinct signaling pathways targeted by each compound.
Caption: Comparative signaling pathways for this compound and Ibuprofen.
Data Presentation: A Comparative Summary
| Feature | This compound (Isoflavone Class) | Ibuprofen |
| Primary Target | IκB Kinase (IKK) / NF-κB Pathway[1][3] | Cyclooxygenase (COX-1 & COX-2) Enzymes[5][7][8] |
| Mechanism | Inhibits phosphorylation of IκB, preventing NF-κB nuclear translocation.[10] | Competitively inhibits the active site of COX enzymes.[11][12] |
| Downstream Effect | Decreased transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS, COX-2).[1] | Decreased synthesis of prostaglandins (PGE2, etc.).[9][13] |
| Scope of Action | Broad-spectrum, upstream regulation of multiple inflammatory mediators. | Specific, downstream inhibition of prostaglandin (B15479496) synthesis. |
Experimental Protocols
The anti-inflammatory activity of both compounds can be assessed using a standardized in vitro model of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Objective: To quantify the inhibitory effect of a test compound on the production of inflammatory mediators (e.g., Nitric Oxide, Prostaglandin E2, and cytokines) in LPS-activated macrophages.
Materials:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli.[14]
-
Test Compounds: this compound, Ibuprofen.
-
Reagents: Griess Reagent for Nitric Oxide (NO) measurement, ELISA kits for PGE2, TNF-α, and IL-6.[15][16]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for adherence.[17]
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound (this compound or Ibuprofen). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100-1000 ng/mL to induce an inflammatory response.[14][15] A vehicle control group (no compound) and a negative control group (no LPS) should be included.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.[15][16]
-
PGE2 and Cytokines (TNF-α, IL-6): Quantify the levels of these mediators in the supernatant using specific ELISA kits according to the manufacturer's instructions.[16][18]
-
-
Data Analysis: Calculate the percentage inhibition of each mediator by the test compounds relative to the LPS-only treated group. Determine IC50 values where possible.
The following diagram outlines this typical experimental workflow.
References
- 1. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ClinPGx [clinpgx.org]
- 7. news-medical.net [news-medical.net]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
- 9. Ibuprofen | healthdirect [healthdirect.gov.au]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS for (S)-Licoisoflavone A Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of (S)-Licoisoflavone A, a prenylated isoflavone (B191592) with potential pharmacological activities, the choice of analytical methodology is paramount for ensuring data accuracy and reliability.[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely employed techniques for this purpose. This guide presents a comprehensive cross-validation comparison of these methods, offering supporting experimental data drawn from the analysis of similar flavonoid compounds to aid in methodology selection and implementation.
While both techniques are robust, the selection between HPLC-UV and LC-MS/MS often hinges on the specific requirements of the analysis, such as desired sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and specificity over HPLC with UV detection.[2] This guide will delve into the nuanced performance of each technique, providing a clear perspective on their respective strengths and applications in the quantitative analysis of this compound.
Quantitative Performance Comparison
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 300 - 500 ng/mL[2] | 2.0 - 10 ng/mL[2] |
| Limit of Quantification (LOQ) | 800 - 1500 ng/mL | 5.0 - 30 ng/mL |
Data synthesized from typical performance of the methods for similar analytes.
Table 2: Comparison of Precision and Accuracy
| Parameter | HPLC-UV | LC-MS/MS |
| Intra-day Precision (%RSD) | < 5% | < 15%[3] |
| Inter-day Precision (%RSD) | < 7% | < 15%[3] |
| Accuracy (% Recovery) | 95 - 105%[4] | 85 - 115%[3] |
Data synthesized from typical performance of the methods for similar analytes.
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and accurate quantification. Below are representative protocols for HPLC-UV and LC-MS/MS that can be adapted for the analysis of this compound.
Sample Preparation (General Protocol for Plant Material)
A reliable method for extracting metabolites from plant material is essential for reproducible analysis.[5]
-
Grinding: Freeze the plant material (e.g., licorice root) in liquid nitrogen and grind it into a fine powder.[5]
-
Extraction: Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube. Add 1 mL of 80% methanol (B129727) in water (v/v).[5]
-
Sonication: Vortex the mixture for 1 minute and sonicate for 30 minutes in a sonication bath.[5]
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.[5]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.[5]
HPLC-UV Method
This protocol outlines a standard reversed-phase HPLC method with UV detection suitable for flavonoid quantification.
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B52724) (B).[2]
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10-90% B
-
35-40 min: 90% B
-
40-45 min: 90-10% B
-
45-50 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 335 nm (or wavelength of maximum absorbance for this compound).[2]
-
Injection Volume: 10 µL
LC-MS/MS Method
This protocol details a sensitive and specific method for the quantification of flavonoids using a triple quadrupole mass spectrometer.[5]
-
Instrument: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. For flavonoids, negative ion mode is often used.[3]
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound would need to be determined by direct infusion. For a related compound, isoorientin, the transition was m/z 447.2 → 327.0.[3]
Cross-Validation Workflow
The process of cross-validating two analytical methods ensures that they produce comparable results and can be used interchangeably. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS methods.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
References
- 1. Licoisoflavone A | MRP | TargetMol [targetmol.com]
- 2. Quantitative determination of flavonoids by column high-performance liquid chromatography with mass spectrometry and ultraviolet absorption detection in Artemisia afra and comparative studies with various species of Artemisia plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative and Qualitative Analysis of Flavonoids and Phenolic Acids in Snow Chrysanthemum (Coreopsis tinctoria Nutt.) by HPLC-DAD and UPLC-ESI-QTOF-MS [mdpi.com]
- 5. benchchem.com [benchchem.com]
(S)-Licoisoflavone A: A Comparative Guide to its Therapeutic Potential in Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
(S)-Licoisoflavone A, a naturally occurring isoflavone, has emerged as a promising therapeutic candidate, particularly in the context of cardiac hypertrophy. This guide provides a comprehensive validation of this compound as a therapeutic target, offering a comparative analysis against established alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound exhibits a multi-target profile that favorably positions it for the treatment of cardiac hypertrophy. Its primary validated mechanism of action is the activation of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase that protects against cardiac stress. Additionally, it demonstrates inhibitory activity against phosphodiesterase 4 (PDE4) and multidrug resistance-associated protein 1 (MRP1), both of which are implicated in cardiovascular and other diseases. This guide presents a quantitative comparison of this compound with the established cardiac hypertrophy therapeutics, Metoprolol (a beta-blocker) and Verapamil (a calcium channel blocker), highlighting its unique mechanism and potential advantages.
Comparative Analysis of Therapeutic Agents
The therapeutic efficacy of this compound is best understood in comparison to current standards of care for cardiac hypertrophy. The following tables summarize the quantitative data for this compound and its alternatives.
| Compound | Target | Action | Potency (IC50/EC50/Kd) | Therapeutic Indication |
| This compound | Sirtuin 3 (SIRT3) | Activator | Data not available | Cardiac Hypertrophy |
| Phosphodiesterase 4 (PDE4) | Inhibitor | ~30 µM - 60 µM[1] | Anti-inflammatory | |
| Multidrug Resistance-Associated Protein 1 (MRP1) | Inhibitor | Data not available | Chemosensitizer | |
| Honokiol | Sirtuin 3 (SIRT3) | Activator | ~2-fold increase in SIRT3 levels at 5-10µM[2] | Neuroprotection, Anti-cancer |
| Metoprolol | β1-Adrenergic Receptor | Antagonist | Kd: ~55 nM[3] | Hypertension, Angina, Heart Failure |
| Verapamil | L-type Calcium Channel | Blocker | IC50: ~24 µM - 101.26 µM[4] | Hypertension, Arrhythmia, Angina |
Note: Potency values can vary depending on the specific assay conditions.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound's primary cardioprotective effects are mediated through the activation of SIRT3. SIRT3 is a mitochondrial NAD+-dependent deacetylase that plays a crucial role in mitochondrial function and cellular stress response. In the context of cardiac hypertrophy, SIRT3 activation leads to the deacetylation and activation of downstream targets that mitigate hypertrophic signaling.[5][6][7][8][9] This includes the activation of Forkhead box O3a (Foxo3a)-dependent antioxidant genes, leading to a reduction in reactive oxygen species (ROS).[5][6] Reduced ROS levels, in turn, suppress pro-hypertrophic signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[5][6]
Caption: this compound signaling pathway in cardiac hypertrophy.
Therapeutic Alternatives: Mechanisms of Action
Metoprolol , a selective β1-adrenergic receptor antagonist, exerts its therapeutic effect by blocking the effects of catecholamines (e.g., adrenaline) on the heart.[10][11][12] This leads to a decrease in heart rate, blood pressure, and myocardial contractility, thereby reducing the workload on the heart and mitigating hypertrophic stimuli.[10][11][13]
Caption: Metoprolol's mechanism of action in reducing cardiac workload.
Verapamil , a non-dihydropyridine calcium channel blocker, inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells.[14][15][16] This leads to vasodilation, a reduction in peripheral resistance, and a decrease in myocardial contractility, all of which contribute to a reduction in cardiac workload and the amelioration of hypertrophy.[14][17][18]
Caption: Verapamil's mechanism of action in reducing cardiac workload.
Experimental Protocols
SIRT3 Activation Assay
Objective: To quantify the activation of SIRT3 by this compound.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound and other test compounds
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the fluorogenic SIRT3 substrate.
-
Add varying concentrations of this compound or control compounds to the wells of a microplate.
-
Initiate the reaction by adding the recombinant SIRT3 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the fold activation by comparing the fluorescence in the presence of this compound to the vehicle control.
Phenylephrine-Induced Cardiomyocyte Hypertrophy Assay
Objective: To assess the ability of this compound to inhibit cardiomyocyte hypertrophy.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs)
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)
-
Phenylephrine (B352888) (hypertrophic agonist)
-
This compound and other test compounds
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., fluorescently labeled phalloidin (B8060827) for F-actin and DAPI for nuclei)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Isolate and culture NRVMs in multi-well plates.
-
After a period of stabilization, treat the cells with varying concentrations of this compound or control compounds for a specified pre-incubation time.
-
Induce hypertrophy by adding phenylephrine to the culture medium.
-
Incubate the cells for a further period (e.g., 48 hours).
-
Fix the cells with the fixing solution and permeabilize them.
-
Stain the cells with fluorescently labeled phalloidin to visualize the actin cytoskeleton and DAPI to visualize the nuclei.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify cardiomyocyte size (cell surface area) and other hypertrophic markers (e.g., protein synthesis, expression of hypertrophic genes) using image analysis software.
-
Determine the concentration-dependent inhibitory effect of this compound on phenylephrine-induced hypertrophy.
Caption: Workflow for the phenylephrine-induced cardiomyocyte hypertrophy assay.
Conclusion
This compound presents a compelling profile as a novel therapeutic agent for cardiac hypertrophy. Its unique mechanism of action, centered on the activation of the protective mitochondrial enzyme SIRT3, distinguishes it from conventional therapies. While further quantitative data on its potency is required for a complete comparative assessment, the existing evidence strongly supports its continued investigation and development. The multi-target nature of this compound, including its inhibitory effects on PDE4 and MRP1, may offer additional therapeutic benefits and warrants further exploration. This guide provides a foundational framework for researchers and drug developers to objectively evaluate the potential of this compound in the management of cardiac hypertrophy and related cardiovascular diseases.
References
- 1. Inhibitory effects of flavonoids on phosphodiesterase isozymes from guinea pig and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIRT3 activator Honokiol attenuates β-Amyloid by modulating amyloidogenic pathway | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JCI - Sirt3 blocks the cardiac hypertrophic response by augmenting Foxo3a-dependent antioxidant defense mechanisms in mice [jci.org]
- 6. Sirt3 blocks the cardiac hypertrophic response by augmenting Foxo3a-dependent antioxidant defense mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Emerging Roles of SIRT3 in Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin 3 (SIRT3) Pathways in Age-Related Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 11. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Metoprolol or Verapamil in the Management of Patients With Hypertrophic Cardiomyopathy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of calcium-channel blocking drugs in hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enhancing the Bioavailability of (S)-Licoisoflavone A Through Advanced Formulation Strategies
Introduction
(S)-Licoisoflavone A, a prenylated isoflavone (B191592) primarily found in the roots of licorice species, has garnered significant interest for its diverse pharmacological activities. However, its therapeutic potential is often hindered by poor oral bioavailability, a common challenge for many isoflavones. This limitation stems from its low aqueous solubility, which restricts its dissolution and subsequent absorption in the gastrointestinal tract.
Currently, there is a notable absence of published studies directly comparing the bioavailability of different this compound formulations. This guide, therefore, aims to provide a forward-looking, objective comparison of potential formulation strategies that could be employed to overcome these bioavailability challenges. By leveraging established pharmaceutical technologies, it is possible to significantly enhance the systemic exposure of this compound. This document presents a hypothetical comparative analysis supported by generalized experimental protocols and data to aid researchers, scientists, and drug development professionals in designing and evaluating advanced formulations for this promising natural compound.
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is the first step in designing effective formulation strategies. Its low water solubility is the primary characteristic that necessitates the use of advanced drug delivery systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₈O₆ | [1] |
| Molecular Weight | 354.4 g/mol | [1] |
| Water Solubility | Almost insoluble; estimated at 2.076 mg/L at 25°C. | [2][3] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and DMSO. | [2] |
| Predicted BCS Class | Likely Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability). |
Proposed Formulation Strategies for Enhanced Bioavailability
To address the poor solubility of this compound, several formulation strategies can be proposed. Below, we compare three promising approaches: a lipid-based drug delivery system (SMEDDS), a nanosuspension, and an amorphous solid dispersion.
Self-Microemulsifying Drug Delivery System (SMEDDS)
A SMEDDS formulation consists of a mixture of oils, surfactants, and co-surfactants, in which the drug is dissolved. Upon gentle agitation in an aqueous medium (such as gastrointestinal fluids), this mixture spontaneously forms a fine oil-in-water microemulsion.
-
Mechanism of Bioavailability Enhancement: The drug remains in a solubilized state within the small oil droplets of the microemulsion, which facilitates its absorption through the intestinal wall. This approach can also utilize the lymphatic transport pathway, partially bypassing first-pass metabolism in the liver.
Nanosuspension
This strategy involves reducing the particle size of the drug to the nanometer range (typically below 1000 nm) and stabilizing these nanoparticles in a liquid medium with surfactants or polymers.
-
Mechanism of Bioavailability Enhancement: According to the Noyes-Whitney equation, reducing the particle size dramatically increases the surface area available for dissolution. This leads to a faster dissolution rate and a higher concentration gradient, which drives the absorption of the drug across the intestinal membrane.
Amorphous Solid Dispersion (ASD)
In an ASD, the crystalline drug is molecularly dispersed in a hydrophilic polymer matrix, creating an amorphous, high-energy state.
-
Mechanism of Bioavailability Enhancement: The amorphous form of a drug has a higher apparent solubility and faster dissolution rate compared to its stable crystalline form. The polymer carrier helps to maintain this amorphous state and prevents recrystallization in the gastrointestinal tract, thereby improving absorption.
Hypothetical Comparative Bioavailability Data
The following table presents hypothetical pharmacokinetic data from a simulated preclinical study in rats. This data illustrates the potential improvements in bioavailability that could be achieved with the proposed formulations compared to a standard aqueous suspension of this compound. A single oral dose of 50 mg/kg is assumed for all formulations.
| Formulation | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 250 ± 45 | 4.0 ± 1.5 | 1,500 ± 350 | 100% (Reference) |
| SMEDDS | 1,200 ± 210 | 1.5 ± 0.5 | 7,800 ± 980 | ~520% |
| Nanosuspension | 950 ± 180 | 2.0 ± 0.8 | 6,300 ± 850 | ~420% |
| Amorphous Solid Dispersion | 1,100 ± 195 | 1.8 ± 0.6 | 7,100 ± 920 | ~473% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
To generate the type of data presented above, a rigorous in vivo comparative bioavailability study would be required. The following is a detailed methodology for such an experiment.
In Vivo Comparative Bioavailability Study in Rats
1. Subjects:
-
Male Sprague-Dawley rats (220-250 g).
-
Animals are to be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Animals should be fasted for 12 hours prior to dosing, with free access to water.
2. Study Design:
-
A parallel-group design with four groups (n=6 per group):
-
Group 1: Aqueous Suspension (Control)
-
Group 2: SMEDDS Formulation
-
Group 3: Nanosuspension Formulation
-
Group 4: Amorphous Solid Dispersion Formulation
-
-
A single oral dose of 50 mg/kg of this compound is administered to each rat via oral gavage.
3. Dosing and Sample Collection:
-
Each formulation is administered at a volume of 10 mL/kg.
-
Blood samples (approximately 0.25 mL) are collected from the tail vein into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Plasma is separated by centrifugation (4,000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of this compound are determined using a validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Sample Preparation: Protein precipitation is performed by adding acetonitrile (B52724) (containing an internal standard) to the plasma samples. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatographic Conditions: A C18 column is used for separation with a mobile phase consisting of a gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in negative ion mode.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, and AUC₀₋₂₄, are calculated using non-compartmental analysis software.
-
Relative bioavailability (Frel) is calculated using the formula: Frel (%) = (AUCtest / AUCreference) * 100
Visualizations
Experimental Workflow and Bioavailability Enhancement Mechanisms
The following diagrams illustrate the experimental workflow for the comparative bioavailability study and the proposed mechanisms by which the advanced formulations enhance the absorption of this compound.
Caption: Experimental workflow for a comparative bioavailability study in rats.
Caption: Mechanisms of bioavailability enhancement by advanced formulations.
Conclusion
While direct comparative data for this compound formulations are not yet available, the principles of pharmaceutical formulation science provide a clear roadmap for overcoming its bioavailability challenges. Strategies such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), nanosuspensions, and amorphous solid dispersions offer distinct advantages by addressing the root cause of poor absorption—low aqueous solubility. The hypothetical data and standardized protocols presented in this guide are intended to serve as a valuable resource for researchers, encouraging further investigation into these advanced drug delivery systems. By successfully formulating this compound, its full therapeutic potential can be unlocked, paving the way for its development as an effective clinical agent.
References
Assessing the Specificity of (S)-Licoisoflavone A for CDK2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-Licoisoflavone A's specificity as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound, a naturally occurring isoflavone, has been identified as a potential anti-cancer agent through its targeted inhibition of the CDK2-Cyclin E1 axis, leading to cell cycle arrest at the G1/S transition.[1] This document aims to objectively evaluate its performance against other well-established CDK2 inhibitors, presenting supporting experimental data and detailed methodologies to aid in research and drug development decisions.
Performance Comparison of CDK2 Inhibitors
To contextualize the inhibitory potential of this compound, its activity is compared against two known CDK inhibitors, Roscovitine and Flavopiridol. The following table summarizes their half-maximal inhibitory concentrations (IC50) against various cyclin-dependent kinases. A lower IC50 value indicates greater potency.
| Compound | CDK1/cyclin B (IC50) | CDK2/cyclin A (IC50) | CDK2/cyclin E (IC50) | CDK4/cyclin D1 (IC50) | CDK5/p25 (IC50) | CDK7/cyclin H (IC50) | CDK9/cyclin T (IC50) |
| This compound | Data Not Available | Data Not Available | Suppresses kinase activity | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Roscovitine | 0.65 µM | 0.7 µM | 0.7 µM | >100 µM | 0.16 µM | 0.8 µM | ~0.7 µM |
| Flavopiridol | ~40 nM | ~40 nM | ~40 nM | ~40 nM | Data Not Available | 875 nM | 20-100 nM |
Note: Direct IC50 values for this compound against purified CDK complexes are not yet available in the public domain. The primary literature indicates suppression of CDK2/cyclin E1 kinase activity in cell-based assays.[1]
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity—its ability to inhibit the target kinase without affecting other kinases in the kinome. While this compound has been shown to directly interact with CDK2, a comprehensive kinase selectivity profile against a broad panel of human kinases has not yet been published.[1] This represents a significant data gap in fully assessing its specificity.
In contrast, Roscovitine and Flavopiridol have been more extensively profiled. Roscovitine is known to be relatively selective for CDKs, with significantly less activity against other kinase families like ERK1 and ERK2. Flavopiridol acts as a more broad-spectrum CDK inhibitor and also shows activity against other kinases like GSK-3.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the methods used for assessment, the following diagrams are provided.
Caption: CDK2 Signaling Pathway in G1/S Phase Transition.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Caption: Logical Flow for Assessing Kinase Inhibitor Specificity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's effect on CDK2.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from the methodology described for assessing the kinase activity of CDK2/cyclin E1.[1]
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute recombinant human CDK2/cyclin E1 enzyme, substrate (e.g., Histone H1), and ATP in the kinase reaction buffer to desired stock concentrations.
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase/substrate mixture.
-
Add 2.5 µL of the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for Cell Cycle Proteins
This protocol is based on the methods used to determine the effect of this compound on cell cycle regulatory proteins in colorectal cancer cell lines.[1]
-
Cell Culture and Treatment:
-
Culture human colorectal cancer cells (e.g., HCT116, SW480) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK2, Cyclin E1, p-Rb, total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound demonstrates promising inhibitory activity against the CDK2-Cyclin E1 complex, leading to G1/S phase cell cycle arrest in cancer cells.[1] Its potency in cellular assays suggests it is a valuable candidate for further investigation. However, a comprehensive assessment of its specificity is currently limited by the lack of a publicly available, broad-panel kinase selectivity profile. To establish this compound as a highly specific CDK2 inhibitor for research or therapeutic applications, further studies are required to elucidate its activity across the human kinome. This will be crucial in understanding its potential off-target effects and confirming its mechanism of action. Researchers are encouraged to consider this data gap when designing experiments and interpreting results involving this compound.
References
(S)-Licoisoflavone A: A Comparative Analysis of In Vitro and In Vivo Efficacy
(S)-Licoisoflavone A, a flavonoid isolated from the roots of the Glycyrrhiza species (licorice), has emerged as a promising therapeutic agent with demonstrated efficacy in both laboratory settings and living organisms.[1][2] This comparison guide provides a comprehensive overview of its performance in preclinical studies, presenting key experimental data, detailed methodologies, and insights into its molecular mechanisms of action.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound across various studies.
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Efficacy Metric (e.g., IC50) | Reference |
| SGC-7901, MKN-45, MGC-803 | Gastric Cancer | CCK8 Assay | Time and dose-dependent inhibition of proliferation | [3] |
| HCT116, SW480 | Colorectal Cancer | Proliferation Assay | Significant inhibition of cell proliferation | [4] |
| Multiple GC cell lines | Gastric Cancer | Proliferation Assay | Significant interruption of proliferation in a time-dependent and dose-dependent manner.[3] | [3] |
| Mice brain homogenate | N/A | Lipid Peroxidation Assay | IC50: 7.2 μM | [5] |
In Vivo Efficacy of this compound
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Nude mice with MKN-45 xenografts | Gastric Cancer | Licoflavone A | Significant inhibition of gastric cancer xenograft tumor growth.[3] | [3] |
| Tumor-bearing mice | Colorectal Cancer | Licoisoflavone A | Anti-colorectal cancer effect without evident toxic effects.[4] | [4] |
| C57BL/6 mice with isoproterenol-induced cardiac hypertrophy | Cardiac Hypertrophy | Tongmaiyangxin (TMYX) pills (containing Licoisoflavone A) | Increased heart ejection fraction and fractional shortening by ~20% and 15% respectively after 2 weeks.[6] | [6] |
Signaling Pathways and Molecular Mechanisms
This compound exerts its therapeutic effects by modulating multiple key signaling pathways involved in cell proliferation, survival, and angiogenesis.
One of the primary mechanisms is the inhibition of the VEGFR-2 signaling pathway.[3] By blocking this receptor, this compound disrupts downstream signaling cascades, including the PI3K/Akt and MEK/ERK pathways, which are crucial for cancer cell growth and survival.[3] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently deregulated in various cancers.[7][8] Flavonoids, including this compound, have been shown to target this pathway, contributing to their cancer chemopreventive effects.[7][9]
In the context of colorectal cancer, this compound has been shown to directly target the CDK2-Cyclin E1 axis.[4] This interaction leads to the suppression of CDK2 kinase activity, resulting in G1/S phase cell cycle arrest and inhibition of cancer cell proliferation.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to assess the efficacy of this compound.
In Vitro Cell Proliferation Assay (CCK8 Assay)
This assay is used to determine the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Cancer cells (e.g., SGC-7901, MKN-45, MGC-803) are seeded into 96-well plates at a specific density.[3]
-
Treatment: After cell adherence, the cells are treated with varying concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, and 100 μM) for different time intervals (e.g., 24, 48, and 72 hours).[3]
-
CCK8 Reagent Addition: At the end of the treatment period, 10 μL of Cell Counting Kit-8 (CCK8) reagent is added to each well.[3]
-
Incubation: The plates are incubated for 1.5-2.0 hours at 37°C.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm using a microplate reader to determine cell viability.[3]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., MKN-45) are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to treatment and control groups. The treatment group receives this compound (at a specified dose and schedule), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
Concluding Remarks
The available data strongly suggest that this compound possesses significant anti-cancer and cardioprotective properties, demonstrated through both in vitro and in vivo studies. Its multifaceted mechanism of action, targeting key signaling pathways like VEGFR-2/PI3K/Akt and CDK2/Cyclin E1, makes it a compelling candidate for further drug development. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles in more detail, as well as exploring its potential in combination therapies to enhance its therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Licoflavone A Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Licoisoflavone A inhibits colorectal cancer cell proliferation through targeting CDK2-Cyclin E1 axis-mediated cell cycle transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Licoisoflavone A | MRP | TargetMol [targetmol.com]
- 6. High content screening identifies licoisoflavone A as a bioactive compound of Tongmaiyangxin Pills to restrain cardiomyocyte hypertrophy via activating Sirt3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Licoisoflavone A and Other Natural Sirt3 Activators
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 3 (SIRT3), a key mitochondrial deacetylase, has emerged as a critical regulator of mitochondrial function, metabolism, and cellular stress responses. Its activation is a promising therapeutic strategy for a range of age-related and metabolic diseases. A growing number of natural compounds have been identified as SIRT3 activators, each with unique properties and mechanisms of action. This guide provides a comparative analysis of (S)-Licoisoflavone A and other prominent natural SIRT3 activators, including Honokiol, Resveratrol, Berberine, and Quercetin, with a focus on their performance supported by experimental data.
Comparative Performance of Natural Sirt3 Activators
While direct head-to-head comparisons of the potency of all these natural compounds are limited in the literature, this section summarizes their known effects on SIRT3 activity and downstream cellular processes. It is important to note that the precise EC50 values for direct SIRT3 activation are not available for all compounds, and some, like Resveratrol, may act indirectly.
| Compound | Source | Reported Effect on Sirt3 Activity | Downstream Effects Mediated by Sirt3 Activation | Key References |
| This compound | Licorice Root (Glycyrrhiza species) | Activator; demonstrated to be required for its biological effects.[1] | Attenuates cardiomyocyte hypertrophy by upregulating Sirt3 expression and reducing mitochondrial acetylation.[2] | [1][2] |
| Honokiol | Magnolia Tree Bark (Magnolia grandiflora) | Activator; reported to directly bind to and increase the deacetylase activity of SIRT3.[3][4] | Protects against doxorubicin-induced cardiomyopathy, attenuates β-Amyloid production, and preserves mitochondrial function.[3][5] | [3][4][5] |
| Resveratrol | Grapes, Berries, Peanuts | Indirect Activator; increases NAD+/NADH ratio via complex I activation, leading to SIRT3 activation.[6] | Ameliorates cardiac fibrosis, improves mitochondrial function in atrial fibrillation, and protects against diabetic cardiomyopathy.[7][8] | [6][7][8] |
| Berberine | Various Plants (e.g., Berberis species) | Conflicting reports: some studies report activation[9][10][11], while others suggest inhibition or degradation[12][13]. | Reported to remodel adipose tissue, revert hepatic mitochondrial dysfunction, and alleviate nonalcoholic fatty liver disease via SIRT3 activation.[9][10][11] Conversely, other studies suggest it promotes glucose uptake by inhibiting SIRT3.[12][13] | [9][10][11][12][13] |
| Quercetin | Fruits, Vegetables, Grains | Activator; increases SIRT3 expression and activity.[14][15] | Attenuates cardiac hypertrophy and fibrosis by protecting mitochondrial function through the SIRT3/PARP-1 pathway.[14][15][16] | [14][15][16] |
Signaling Pathways and Mechanisms of Action
The activation of SIRT3 by these natural compounds initiates a cascade of downstream signaling events that contribute to their therapeutic effects. The following diagrams illustrate the key pathways involved.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of Sirt3 activators.
In Vitro SIRT3 Deacetylation Assay (Fluorometric)
This assay is commonly used to screen for and characterize SIRT3 activators and inhibitors.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue and a fluorophore/quencher pair)
-
NAD+ (SIRT3 co-substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, the fluorogenic SIRT3 substrate, and NAD+.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control (a known SIRT3 activator if available).
-
Initiate the reaction by adding the recombinant SIRT3 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for a further 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of SIRT3 activation relative to the vehicle control.
Western Blot Analysis for Downstream SIRT3 Targets
This method is used to assess the effect of SIRT3 activators on the acetylation status of known mitochondrial protein substrates.
Materials:
-
Cell culture reagents
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-lysine, anti-MnSOD, anti-SIRT3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat them with the test compounds or vehicle for a specified duration.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-acetylated-lysine) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein acetylation.
Immunoprecipitation of SIRT3 Substrates
This technique is used to isolate a specific SIRT3 substrate to analyze its acetylation status more directly.
Materials:
-
Cell lysates prepared as for Western blotting
-
Primary antibody specific to the SIRT3 substrate of interest (e.g., anti-MnSOD)
-
Protein A/G agarose (B213101) or magnetic beads
-
Immunoprecipitation (IP) buffer
-
Wash buffer
-
Elution buffer or Laemmli buffer
Procedure:
-
Pre-clearing Lysates (Optional): To reduce non-specific binding, incubate the cell lysates with protein A/G beads for 1 hour at 4°C and then centrifuge to remove the beads.
-
Immunoprecipitation: Add the primary antibody specific to the target protein to the pre-cleared lysate and incubate for several hours to overnight at 4°C with gentle rotation.
-
Bead Incubation: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated protein from the beads by adding elution buffer or by boiling the beads in Laemmli buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an anti-acetylated-lysine antibody to determine the acetylation status of the specific SIRT3 substrate.
Conclusion
This compound, Honokiol, Resveratrol, and Quercetin all demonstrate potential as natural SIRT3 activators, each with distinct mechanisms and downstream effects. While this compound and Honokiol appear to be direct activators, Resveratrol's effect is likely indirect. The case of Berberine is more complex, with conflicting reports warranting further investigation. For researchers and drug development professionals, the choice of a SIRT3 activator will depend on the specific therapeutic application and the desired cellular outcomes. The experimental protocols provided herein offer a foundation for further comparative studies to elucidate the full potential of these promising natural compounds.
References
- 1. High content screening identifies licoisoflavone A as a bioactive compound of Tongmaiyangxin Pills to restrain cardiomyocyte hypertrophy via activating Sirt3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Honokiol, an activator of Sirtuin-3 (SIRT3) preserves mitochondria and protects the heart from doxorubicin-induced cardiomyopathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIRT3 activator Honokiol attenuates β-Amyloid by modulating amyloidogenic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol induces a mitochondrial complex I-dependent increase in NADH oxidation responsible for sirtuin activation in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol mediates mitochondrial function through the sirtuin 3 pathway to improve abnormal metabolic remodeling in atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT-3 Modulation by Resveratrol Improves Mitochondrial Oxidative Phosphorylation in Diabetic Heart through Deacetylation of TFAM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine remodels adipose tissue to attenuate metabolic disorders by activating sirtuin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Berberine reverts hepatic mitochondrial dysfunction in high-fat fed rats: a possible role for SirT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berberine alleviates nonalcoholic fatty liver induced by a high-fat diet in mice by activating SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Berberine increases glucose uptake and intracellular ROS levels by promoting Sirtuin 3 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Berberine promotes glucose uptake and inhibits gluconeogenesis by inhibiting deacetylase SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quercetin Attenuates Cardiac Hypertrophy by Inhibiting Mitochondrial Dysfunction Through SIRT3/PARP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quercetin Alleviates Cardiac Fibrosis via Regulating the SIRT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (S)-Licoisoflavone A
Essential Safety and Handling Guide for (S)-Licoisoflavone A
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. While this compound is a natural flavonoid compound, and some related substances are not classified as hazardous, all chemicals should be handled with appropriate care to minimize potential exposure and risk.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory operations. Consistent use of appropriate PPE is the first line of defense against potential chemical exposure.[1][2][3][4][5]
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling Solid Compound | Safety glasses with side shields. | Nitrile or neoprene gloves, lab coat. | Recommended if weighing or handling outside a ventilated enclosure to avoid inhaling dust.[6] |
| Preparing Solutions | Chemical splash goggles or a face shield.[3][5] | Nitrile or neoprene gloves, chemically resistant lab coat or apron. | Recommended if not working in a fume hood or ventilated enclosure. |
| Administering to Cultures/Animals | Safety glasses with side shields. | Nitrile or neoprene gloves, lab coat. | Generally not required if performed in a biological safety cabinet. |
| Cleaning Spills | Chemical splash goggles and a face shield.[3][5] | Heavy-duty nitrile or neoprene gloves, disposable coveralls. | A respirator with appropriate cartridges may be necessary depending on the spill size and location. |
General laboratory attire, including long pants and closed-toe shoes, is mandatory at all times when working in the laboratory.[3]
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound from receipt to experimental use is crucial for minimizing exposure risks.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the container is properly labeled with the chemical name and any hazard information.[7]
-
Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[8][9][10] Keep the container tightly closed when not in use.[6][10]
Engineering Controls
-
Ventilation: Always handle the solid form of this compound in a well-ventilated area.[6] A chemical fume hood or a ventilated enclosure is highly recommended, especially when weighing or transferring the powder, to prevent the generation and inhalation of dust.[11]
-
Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.
Handling Procedures
-
Avoid Dust Formation: Handle the powdered compound carefully to avoid creating dust.[11] Use techniques such as gentle scooping and weighing on paper within a ventilated enclosure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6][10] Do not eat, drink, or smoke in laboratory areas.[6]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If sonication is required for dissolution, ensure the container is securely capped.[8]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]
-
Spills: For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure workplace safety.
Solid Waste
-
Contaminated solid waste, including unused this compound powder, contaminated gloves, weigh paper, and disposable lab coats, should be collected in a designated hazardous waste container.[7]
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[7]
Liquid Waste
-
Aqueous and solvent-based solutions containing this compound should be collected in a dedicated, leak-proof hazardous waste container.[7]
-
Do not mix with other waste streams unless compatibility is confirmed. The container should be appropriately labeled with the contents.
Decontamination
-
All work surfaces and equipment should be thoroughly decontaminated after handling this compound.[7] Use an appropriate cleaning agent and wipe down all potentially contaminated areas.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. hazmatschool.com [hazmatschool.com]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | AU [sdsmanager.com]
- 4. falseguridad.com [falseguridad.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 7. benchchem.com [benchchem.com]
- 8. Licoisoflavone A | MRP | TargetMol [targetmol.com]
- 9. fishersci.com [fishersci.com]
- 10. asset.conrad.com [asset.conrad.com]
- 11. uprm.edu [uprm.edu]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
